molecular formula C7H5BrN2O B1493661 6-Bromo-1H-indazol-4-ol CAS No. 885518-77-4

6-Bromo-1H-indazol-4-ol

Cat. No.: B1493661
CAS No.: 885518-77-4
M. Wt: 213.03 g/mol
InChI Key: WJIKHAYEKFPYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1H-indazol-4-ol is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-1H-indazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-1-6-5(3-9-10-6)7(11)2-4/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIKHAYEKFPYDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646154
Record name 6-Bromo-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-77-4
Record name 6-Bromo-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Bromo-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of 6-Bromo-1H-indazol-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. Given the limited publicly available experimental data for this specific molecule, this document establishes a foundational understanding by examining the well-characterized parent compound, 6-Bromo-1H-indazole, and then extrapolates the influence of the 4-hydroxy substituent. This approach, rooted in established principles of physical organic chemistry, offers valuable insights for researchers engaged in the synthesis, development, and application of novel indazole-based therapeutic agents.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile template for the design of compounds that can interact with a wide range of biological targets.[2] Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[1][3] The strategic incorporation of substituents onto the indazole core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The subject of this guide, this compound, is a prime example of such a functionalized indazole with potential applications in targeted therapies, particularly as a kinase inhibitor.[4]

Core Chemical and Physical Properties

A comprehensive understanding of a compound's fundamental chemical and physical properties is paramount for its successful application in research and development. The following section details the key identifiers and physicochemical parameters for this compound, with comparative data for the parent compound, 6-Bromo-1H-indazole, to provide context.

Chemical Structure and Identifiers
  • Chemical Name: this compound

  • Synonyms: 6-Bromo-4-hydroxy-1H-indazole[5]

  • CAS Number: 885518-77-4[5]

  • Molecular Formula: C₇H₅BrN₂O[5]

  • Molecular Weight: 213.03 g/mol [5]

PropertyThis compound6-Bromo-1H-indazole
Molecular Formula C₇H₅BrN₂O[5]C₇H₅BrN₂
Molecular Weight 213.03 g/mol [5]197.03 g/mol [6]
CAS Number 885518-77-4[5]79762-54-2
Physical Properties
PropertyThis compound (Inferred)6-Bromo-1H-indazole (Experimental)
Appearance Likely a white to off-white solidWhite to yellow to tan to brown solid[6]
Melting Point Expected to be higher than 6-Bromo-1H-indazole due to hydrogen bonding180-186 °C[6]
Boiling Point Not available; likely to decompose at high temperaturesNot available
Solubility Expected to have increased solubility in polar solvents (e.g., alcohols, DMSO, DMF) compared to the parent compound.[6]Generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6]

The introduction of a hydroxyl group at the 4-position is expected to significantly increase the polarity of the molecule. This will likely lead to a higher melting point due to the potential for intermolecular hydrogen bonding. The solubility in polar solvents such as ethanol, methanol, and water is also anticipated to be greater than that of 6-Bromo-1H-indazole.

Spectral Characterization (Inferred)

While specific spectra for this compound are not publicly available, we can predict the key features based on its structure and data from related compounds. Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the N-H and O-H protons. The chemical shifts will be influenced by the electron-donating nature of the hydroxyl group and the electron-withdrawing effect of the bromine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C4) is expected to show a significant downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

Synthesis and Purification

A validated, step-by-step synthesis protocol for this compound is not available in peer-reviewed literature. However, a plausible synthetic route can be inferred from established methods for the synthesis of substituted indazoles.

Proposed Synthetic Pathway

A likely synthetic route would involve the diazotization of a substituted aniline precursor, followed by cyclization to form the indazole ring. The starting material would likely be a 2-amino-3-hydroxy-5-bromotoluene or a related compound.

G A Substituted Aniline (e.g., 2-amino-3-hydroxy-5-bromotoluene) B Diazotization (NaNO2, HCl) A->B C Diazo Intermediate B->C D Cyclization C->D E This compound D->E G A This compound B Cross-Coupling Reactions (at Br) A->B C Alkylation/Acylation (at OH) A->C D N-Alkylation/Arylation A->D E Diverse Library of Indazole Derivatives B->E C->E D->E F Kinase Inhibitors E->F

References

Foreword: The Strategic Importance of 6-Bromo-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Bromo-1H-indazol-4-ol

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1] Specifically, this compound represents a highly valuable and versatile intermediate. Its strategic pattern of substitution—a bromine atom amenable to cross-coupling reactions, a free N-H for further derivatization, and a hydroxyl group for tuning solubility or serving as a hydrogen bond donor—makes it a critical building block for complex molecular architectures. This guide provides a comprehensive, technically-grounded pathway for its synthesis, designed for researchers and drug development professionals who require a robust and reproducible methodology.

Part 1: Retrosynthetic Analysis and Strategic Pathway Design

A logical synthesis of a substituted indazole begins with a retrosynthetic deconstruction of the target molecule. The core indazole ring system is a fusion of a benzene and a pyrazole ring. The most reliable and common disconnections for this bicyclic system involve breaking the N-N bond, which typically leads back to a suitably functionalized aniline precursor.

Our retrosynthetic strategy for this compound identifies the 4-hydroxyl group as a late-stage introduction, as it can be sensitive to conditions used for ring formation. A more robust approach is to introduce it from a versatile amino precursor via a Sandmeyer-type reaction. This amino group, in turn, can be readily formed by the reduction of a nitro group, which is installed via electrophilic aromatic substitution. The core 6-Bromo-1H-indazole scaffold can be constructed from a commercially available substituted aniline, 4-bromo-2-methylaniline. This multi-step approach ensures high regioselectivity and employs well-established, scalable chemical transformations.

Retrosynthesis of this compound cluster_legend target This compound amine_precursor 6-Bromo-1H-indazol-4-amine target->amine_precursor FGI (Sandmeyer Reaction) nitro_precursor 6-Bromo-4-nitro-1H-indazole amine_precursor->nitro_precursor FGI (Reduction) indazole_core 6-Bromo-1H-indazole nitro_precursor->indazole_core Electrophilic Nitration starting_material 4-Bromo-2-methylaniline indazole_core->starting_material Diazotization & Cyclization fgi_node FGI: Functional Group Interconversion

Caption: Retrosynthetic pathway for this compound.

Part 2: The Synthetic Protocol: A Step-by-Step Guide

This synthesis is designed as a four-step sequence. Each stage is optimized for yield and purity, with detailed causal explanations for the chosen reagents and conditions.

Step 1: Synthesis of 6-Bromo-1H-indazole

The foundational step is the construction of the indazole ring from 4-bromo-2-methylaniline. This is achieved through a classical diazotization followed by an intramolecular cyclization.[2]

  • Underlying Principle: The reaction begins with the acetylation of the starting aniline to form an intermediate N-acetyl derivative. This is followed by diazotization of the amino group using an organic nitrite source (isoamyl nitrite) in the presence of a weak base (potassium acetate). The resulting diazonium species is unstable and undergoes in situ cyclization, with subsequent hydrolysis during workup to yield the 1H-indazole.

Experimental Protocol:

  • Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution to below 40°C and add acetic anhydride (1.2 eq). Stir until the reaction is complete (monitor by TLC).

  • Diazotization and Cyclization: To the reaction mixture, add potassium acetate (0.5 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours.[2]

  • Work-up and Hydrolysis: After cooling, remove the volatile components under reduced pressure. Add water and concentrated hydrochloric acid to the residue and heat to 50-55°C to facilitate hydrolysis of any remaining acetylated intermediates.

  • Isolation: Cool the acidic mixture and adjust the pH to ~11 with a 50% aqueous solution of sodium hydroxide. Evaporate the solvent. The resulting solid is slurried with heptane, filtered, and dried under vacuum to yield 6-Bromo-1H-indazole.

Step 2: Regioselective Nitration to 6-Bromo-4-nitro-1H-indazole

The next step involves the introduction of a nitro group at the C4 position. The indazole ring is an electron-rich system, but the positions for electrophilic substitution are well-defined.

  • Causality of Regioselectivity: Electrophilic substitution on the 1H-indazole ring preferentially occurs at the C3, C5, and C7 positions. However, in this substrate, the C6 position is blocked by bromine. The C4 position becomes the most favorable site for nitration due to electronic factors and steric accessibility.[3] A strong nitrating mixture, such as nitric acid in sulfuric acid, is required.

Experimental Protocol:

  • Reaction Setup: To a flask containing concentrated sulfuric acid (H₂SO₄), cooled to 0°C in an ice bath, slowly add 6-Bromo-1H-indazole (1.0 eq) in portions, ensuring the temperature does not exceed 10°C.

  • Nitration: Prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid at 0°C. Add this mixture dropwise to the indazole solution, maintaining the temperature at 0-5°C.

  • Reaction Progression: Stir the mixture at 0-5°C for 2-3 hours, monitoring progress by TLC.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. A precipitate will form. Neutralize the mixture slowly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to a pH of 7-8. Filter the solid, wash thoroughly with water, and dry to yield 6-Bromo-4-nitro-1H-indazole. Purification can be achieved by column chromatography if necessary.[3]

Step 3: Reduction to 6-Bromo-1H-indazol-4-amine

The conversion of the nitro group to a primary amine is a standard transformation, readily achieved through catalytic hydrogenation or with a chemical reductant.

  • Choice of Reagent: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[3] An alternative, particularly for smaller-scale lab synthesis, is the use of tin(II) chloride (SnCl₂) in an acidic medium like concentrated HCl. This method is robust and tolerant of the bromine substituent.

Experimental Protocol (Catalytic Hydrogenation):

  • Vessel Preparation: To a hydrogenation vessel, add 6-Bromo-4-nitro-1H-indazole (1.0 eq) and 10% Pd/C (10 mol %). Add a suitable solvent, such as ethanol or ethyl acetate.

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure or Parr shaker).

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 6-Bromo-1H-indazol-4-amine, which can be purified by recrystallization or chromatography.[3]

Step 4: Diazotization and Hydrolysis to this compound

The final step employs the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an arylamine into a variety of functional groups via a diazonium salt intermediate.[4][5]

  • Mechanism and Critical Parameters: The 4-amino group is treated with sodium nitrite (NaNO₂) in a strong aqueous acid (like H₂SO₄ or HCl) at low temperatures (0-5°C) to form an aryl diazonium salt. This intermediate is highly reactive. Gentle heating of the aqueous diazonium salt solution allows for the displacement of the diazonium group (N₂) by water, forming the desired phenol (hydroxyl) group.[6] Strict temperature control is critical to prevent premature decomposition of the diazonium salt.

Experimental Protocol:

  • Diazotization: Dissolve 6-Bromo-1H-indazol-4-amine (1.0 eq) in a mixture of dilute sulfuric acid and water. Cool the solution to 0-5°C in an ice-water bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature.

  • Hydrolysis: After diazonium salt formation is complete, gently heat the reaction mixture to 50-60°C. Effervescence (evolution of N₂ gas) will be observed. Maintain this temperature until gas evolution ceases.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

Part 3: Data Summary and Workflow Visualization

Quantitative Data Summary
StepStarting MaterialKey ReagentsSolventTemp.Typical Yield
1 4-Bromo-2-methylanilineAcetic anhydride, Isoamyl nitrite, KOAcChloroformReflux60-75%
2 6-Bromo-1H-indazoleFuming HNO₃, H₂SO₄H₂SO₄0-5 °C50-65%[3]
3 6-Bromo-4-nitro-1H-indazoleH₂, 10% Pd/CEthanolRT>90%[3]
4 6-Bromo-1H-indazol-4-amineNaNO₂, H₂SO₄(aq)Water0-5°C then 60°C40-55%

Note: Yields are indicative and can vary based on reaction scale and purification efficiency.

Visualized Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Indazole Formation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction cluster_step4 Step 4: Hydroxylation s1_react Diazotization & Cyclization s1_workup Acidic Hydrolysis & Basic Work-up s1_react->s1_workup s1_purify Filtration & Drying s1_workup->s1_purify s2_react Electrophilic Nitration s1_purify->s2_react Product from Step 1 s2_workup Ice Quench & Neutralization s2_react->s2_workup s2_purify Filtration / Chromatography s2_workup->s2_purify s3_react Catalytic Hydrogenation s2_purify->s3_react Product from Step 2 s3_workup Catalyst Filtration s3_react->s3_workup s3_purify Solvent Evaporation s3_workup->s3_purify s4_react Diazotization & Hydrolysis s3_purify->s4_react Product from Step 3 s4_workup Solvent Extraction s4_react->s4_workup s4_purify Column Chromatography s4_workup->s4_purify Final_Product Final_Product s4_purify->Final_Product This compound

Caption: General experimental workflow for the synthesis.

References

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Biological Activities of Substituted Indazoles

Introduction: The Versatility of a Bicyclic Heterocycle

The indazole scaffold, a bicyclic aromatic system comprising a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] This unique heterocyclic core is a bioisostere of indole and is found in a variety of synthetic compounds that exhibit a wide range of pharmacological activities.[3] While rarely occurring in nature, the synthetic accessibility and the potential for substitution at multiple positions on the indazole ring have made it a focal point for drug discovery efforts.[3][4] The diverse biological activities of substituted indazoles, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore their therapeutic potential.[3][5][6] This guide provides an in-depth technical overview of these activities, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. Several indazole-based drugs, such as Pazopanib, Axitinib, and Niraparib, are already in clinical use, primarily in oncology, highlighting the translational success of this versatile scaffold.[1][5][7]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted indazoles have demonstrated potent anticancer activity by modulating various signaling pathways crucial for tumor growth, proliferation, and survival.[2][8] A primary mechanism of action for many indazole derivatives is the inhibition of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[5][9]

Mechanism of Action: Kinase Inhibition

Indazole derivatives have been successfully developed as inhibitors of several key kinase families implicated in cancer progression, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, particularly VEGFR-2, indazole-based compounds like Pazopanib and Axitinib disrupt angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5][7] This anti-angiogenic effect effectively "starves" the tumor.[7] The inhibition of VEGFR-2 autophosphorylation blocks downstream signaling pathways crucial for endothelial cell proliferation and migration.[7][10]

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is associated with various cancers.[5] Indazole derivatives have been designed to inhibit FGFRs, thereby impeding tumor cell proliferation, survival, and migration.[4][11]

  • Aurora Kinases: These serine/threonine kinases play a critical role in mitosis. Their inhibition by indazole derivatives can lead to mitotic arrest and apoptosis in cancer cells.[4][12]

  • Poly(ADP-ribose) Polymerase (PARP): Niraparib, an indazole-containing drug, is a potent PARP inhibitor used in the treatment of ovarian, fallopian tube, and peritoneal cancer.[4] PARP inhibitors are particularly effective in cancers with deficiencies in DNA repair mechanisms.

The following diagram illustrates the general mechanism of indazole derivatives as kinase inhibitors.

G cluster_cell Cancer Cell Indazole Substituted Indazole Kinase Protein Kinase (e.g., VEGFR, FGFR) Indazole->Kinase Inhibits PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->Kinase Binds to active site Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Tumor Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation G cluster_inflammation Inflammatory Response Indazole Substituted Indazole COX2 COX-2 Indazole->COX2 Inhibits LOX 5-LOX Indazole->LOX Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) Indazole->Cytokines Suppresses release AA Arachidonic Acid AA->COX2 AA->LOX PGs Prostaglandins COX2->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Cytokines->Inflammation

References

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanisms of Action of 6-Bromo-1H-indazol-4-ol and its Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1] The versatility of the indazole scaffold lies in its ability to mimic purine bases and effectively interact with the ATP-binding pockets of various enzymes, particularly kinases.[2] The 6-bromo-1H-indazole core, in particular, has garnered significant attention as a key intermediate in the synthesis of potent pharmacologically active molecules. The bromine atom at the C6 position not only enhances electrophilicity and potential for π-stacking interactions but also provides a versatile synthetic handle for further molecular elaboration.[2]

This technical guide addresses the mechanism of action of a specific derivative, This compound . As direct experimental data for this compound is not extensively available in the public domain, this document will provide an in-depth analysis of the well-established mechanisms of action for structurally related 6-bromo-1H-indazole derivatives. By examining how these analogs interact with their biological targets, we can construct a robust, evidence-based hypothesis for the potential therapeutic actions of this compound. This guide will delve into two primary areas where indazole derivatives have shown significant promise: the inhibition of eukaryotic protein kinases for cancer therapy and the inhibition of essential bacterial enzymes for antimicrobial applications.

Part 1: Inhibition of Eukaryotic Protein Kinases

The dysregulation of protein kinase activity is a hallmark of many human diseases, most notably cancer. The indazole scaffold has proven to be a highly effective pharmacophore for the design of potent and selective kinase inhibitors.

Targeting Polo-Like Kinase 4 (PLK4) in Oncology

Polo-Like Kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication, a process critical for maintaining genomic integrity during cell division. Overexpression of PLK4 is linked to centriole amplification, which can lead to chromosomal instability and is observed in a variety of cancers. This makes PLK4 a compelling target for anticancer therapies.

Mechanism of Inhibition by Indazole Derivatives: Indazole-based compounds, such as CFI-400945, have been developed as potent PLK4 inhibitors. These molecules typically function as ATP-competitive inhibitors. The indazole core forms key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, mimicking the interaction of the adenine portion of ATP. The substituents on the indazole ring then occupy adjacent hydrophobic pockets, conferring both potency and selectivity. The 6-bromo substitution can contribute to favorable interactions within these pockets.

Hypothetical Interaction of this compound with PLK4: Based on the known binding modes of other indazole inhibitors, it is plausible that this compound could also target PLK4. The 1H-indazole core would be expected to anchor the molecule in the ATP hinge region. The 4-hydroxyl group could act as a hydrogen bond donor or acceptor, potentially forming additional interactions with residues in the active site, thereby enhancing binding affinity. The 6-bromo substituent would occupy a hydrophobic pocket, contributing to the overall inhibitory activity.

PLK4_Inhibition_Pathway cluster_0 Normal Cell Cycle cluster_1 Cancer Cell Pathogenesis PLK4 PLK4 Activity Centriole Centriole Duplication PLK4->Centriole Mitosis Normal Mitosis Centriole->Mitosis PLK4_over PLK4 Overexpression Cent_amp Centriole Amplification PLK4_over->Cent_amp Aneuploidy Aneuploidy & Genomic Instability Cent_amp->Aneuploidy Tumor Tumor Progression Aneuploidy->Tumor Indazole This compound (Putative Inhibitor) Indazole->PLK4_over Inhibition

Caption: Putative inhibition of the PLK4 pathway by this compound.

Targeting the PI3K/Akt Signaling Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling node that regulates cell growth, proliferation, survival, and metabolism. The PI3K/Akt pathway is one of the most frequently activated signaling pathways in human cancers, making it a prime target for drug development.[3]

Mechanism of Inhibition by Indazole Scaffolds: Indazole-containing molecules, such as the potent and selective inhibitor GDC-0941, have been shown to target the p110α catalytic subunit of PI3K.[1] These inhibitors bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The blockade of PIP3 production halts the downstream activation of Akt and its subsequent signaling cascade, ultimately leading to decreased cancer cell proliferation and survival.

Hypothetical Interaction of this compound with PI3K: The structural features of this compound are consistent with those of known PI3K inhibitors. The indazole ring can serve as the hinge-binding motif, while the hydroxyl and bromo substituents can be oriented to interact with specific residues within the PI3K active site, potentially conferring inhibitory activity.

PI3K_Signaling_Pathway cluster_pip RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation AKT Akt PIP3->AKT Activation Downstream Downstream Signaling (mTOR, etc.) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Indazole This compound Indazole->PI3K Inhibition

Caption: Inhibition of the PI3K signaling pathway by an indazole-based inhibitor.

Part 2: Inhibition of Bacterial Enzymes

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. The 6-bromo-1H-indazole scaffold has been explored as a template for inhibitors of essential bacterial enzymes that are distinct from their mammalian counterparts, offering a potential for selective toxicity.

Targeting FtsZ for Novel Antibacterial Action

Filamenting temperature-sensitive mutant Z (FtsZ) is a prokaryotic homolog of tubulin and a crucial protein in bacterial cell division.[4] It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the assembly of the division machinery (the divisome).[5] Inhibition of FtsZ function prevents bacterial cytokinesis, leading to cell filamentation and eventual death, making it an attractive antibacterial target.[4][6]

Mechanism of Inhibition by Indazole Derivatives: A series of 4-bromo-1H-indazole derivatives have been synthesized and evaluated as FtsZ inhibitors.[7] These compounds are thought to act by disrupting the polymerization dynamics of FtsZ. This can occur through interference with GTP binding or hydrolysis, or by directly binding to the polymerizing protein to prevent filament formation. The ultimate effect is the disruption of Z-ring formation and the halting of cell division.[4][7]

Putative Antibacterial Action of this compound: Given that derivatives with a bromo-indazole core have demonstrated anti-FtsZ activity, it is reasonable to hypothesize that this compound could exhibit a similar mechanism. The specific placement of the hydroxyl group at the 4-position could influence its binding affinity and specificity for the FtsZ protein.

FtsZ_Inhibition_Workflow FtsZ_GTP FtsZ Monomers + GTP Polymerization Polymerization FtsZ_GTP->Polymerization Z_Ring Z-Ring Formation Polymerization->Z_Ring Block Filamentation & Cell Death Divisome Divisome Assembly Z_Ring->Divisome Division Bacterial Cell Division Divisome->Division Indazole This compound Indazole->Polymerization Inhibition

Caption: Proposed workflow for FtsZ inhibition leading to bacterial cell death.

Targeting DNA Gyrase B (GyrB) for Antibacterial Efficacy

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process necessary for DNA replication and transcription.[8] It is a type II topoisomerase composed of two subunits, GyrA and GyrB. The GyrB subunit possesses ATPase activity, which powers the DNA strand-passage reaction. As this enzyme is absent in humans, it is a well-validated target for antibacterial drugs.[9]

Mechanism of Inhibition by Indazole Derivatives: Indazole derivatives have been discovered as a novel class of bacterial GyrB inhibitors.[9][10][11] These compounds act as ATP-competitive inhibitors, binding to the ATP-binding site located on the N-terminal domain of the GyrB subunit. By occupying this site, they prevent ATP hydrolysis, thereby inhibiting the enzyme's supercoiling activity. This leads to a disruption of DNA topology and ultimately inhibits bacterial growth.

Putative Antibacterial Action of this compound: The indazole scaffold is a key feature of this class of GyrB inhibitors.[9][11] Structure-based design has shown that the indazole ring makes critical interactions within the ATP-binding pocket. It is therefore plausible that this compound could function as a GyrB inhibitor, with its specific substitution pattern influencing its potency and spectrum of activity.

GyrB_Inhibition_Workflow GyrB DNA Gyrase (GyrB subunit) ATP_Binding ATP Binding & Hydrolysis GyrB->ATP_Binding Supercoiling DNA Supercoiling ATP_Binding->Supercoiling Inhibition Inhibition of DNA Topology Maintenance Replication DNA Replication & Transcription Supercoiling->Replication Growth Bacterial Growth Replication->Growth Indazole This compound Indazole->ATP_Binding Inhibition

Caption: Proposed mechanism of DNA Gyrase B inhibition by this compound.

Part 3: Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for this compound, a series of well-established in vitro and cell-based assays must be performed. The following protocols provide a self-validating framework for this characterization.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the IC₅₀ value of a test compound against a purified kinase like PLK4 or PI3K.

  • Reagent Preparation :

    • Prepare a 1x kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA).[12]

    • Prepare serial dilutions of this compound in DMSO, then dilute further into the 1x kinase buffer. The final DMSO concentration should be ≤1%.

    • Prepare a solution of the kinase (e.g., PLK4 or PI3K) and its specific substrate in 1x kinase buffer.[13][14]

    • Prepare an ATP solution in 1x kinase buffer at a concentration near the Kₘ for the specific enzyme.

  • Kinase Reaction :

    • In a 384-well plate, add 0.5 µL of the diluted compound or vehicle (DMSO control).[13]

    • Add 4 µL of the enzyme/substrate mixture to all wells.[13]

    • Initiate the reaction by adding 0.5 µL of the ATP solution.[13]

    • Incubate the plate at room temperature for 60 minutes.[13]

  • Signal Detection (using ADP-Glo™ Assay as an example) :

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on the proliferation of cancer cell lines.

  • Cell Plating :

    • Seed cancer cells (e.g., MCF-7 for PLK4/PI3K) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment :

    • Treat the cells with serial dilutions of this compound (final DMSO concentration <0.5%). Include a vehicle-only control.

    • Incubate for 72 hours.[15]

  • MTT Addition and Incubation :

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization and Measurement :

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

    • Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis :

    • Calculate the percentage of growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the compound to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: FtsZ GTPase Activity Assay (Malachite Green-Based)

This colorimetric assay quantifies the GTPase activity of FtsZ by detecting the release of inorganic phosphate (Pi).[16]

  • Reagent Preparation :

    • Prepare a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂).

    • Prepare a stock solution of purified FtsZ protein (e.g., 5 µM final concentration).[16]

    • Prepare serial dilutions of this compound in the polymerization buffer (with a consistent final DMSO concentration).

    • Prepare a 10 mM GTP stock solution.

    • Prepare a Malachite Green working reagent.[16]

  • GTP Hydrolysis Reaction :

    • In a 96-well plate, combine FtsZ protein and the test compound (or vehicle). Pre-incubate at 37°C for 10 minutes.[16]

    • Initiate the reaction by adding GTP (e.g., to a final concentration of 1 mM).

    • Incubate at 37°C.

  • Phosphate Detection :

    • At various time points (e.g., 0, 5, 10, 20 minutes), stop the reaction in designated wells by adding 150 µL of the Malachite Green reagent.[16][17]

    • Incubate for 20-30 minutes at room temperature to allow for color development.

    • Measure the absorbance at 630 nm.[18]

  • Data Analysis :

    • Generate a phosphate standard curve.

    • Convert absorbance values to Pi concentration.

    • Calculate the rate of GTP hydrolysis.

    • Determine the IC₅₀ value by plotting the hydrolysis rate against the inhibitor concentration.

Protocol 4: DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to convert relaxed plasmid DNA into its supercoiled form, which can be resolved by agarose gel electrophoresis.[8]

  • Reaction Setup :

    • Prepare a master mix containing 5x assay buffer (e.g., 175 mM Tris-HCl pH 8.0, 375 mM KCl, 35 mM MgCl₂, 10 mM DTT, 9 mM ATP, 2.5 mM spermidine).

    • Add relaxed plasmid DNA (e.g., pBR322) to a final concentration of ~15 nM.

    • Add serial dilutions of this compound or a known inhibitor (e.g., ciprofloxacin) and a vehicle control.

  • Enzymatic Reaction :

    • Add purified DNA gyrase enzyme to each reaction tube.

    • Incubate at 37°C for 30-60 minutes.[19]

  • Reaction Termination and Analysis :

    • Stop the reaction by adding a stop buffer containing SDS and EDTA (e.g., 2x GSTEB).

    • Add chloroform/isoamyl alcohol, vortex, and centrifuge to separate phases.

    • Load the aqueous (upper) phase onto a 1% agarose gel.

    • Perform electrophoresis at ~90V for 90 minutes.

    • Stain the gel with ethidium bromide, destain, and visualize under UV light.

  • Data Interpretation :

    • Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Inoculum Preparation :

    • Grow a bacterial culture (e.g., Staphylococcus aureus) overnight.

    • Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.[20]

  • Compound Dilution :

    • In a 96-well plate, perform a two-fold serial dilution of this compound in the broth, typically from 256 µg/mL down to 1 µg/mL.[20]

  • Inoculation and Incubation :

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 35°C for 18-24 hours.

  • MIC Determination :

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[21]

Part 4: Data Summary and Future Directions

To provide context for the potential activity of this compound, the following table summarizes the reported activities of representative indazole derivatives against the targets discussed.

Compound ClassTargetRepresentative CompoundActivity (IC₅₀/MIC)Reference
Indazole-basedPLK4CFI-400945IC₅₀ = 2.8 nM--INVALID-LINK--
Thieno[3,2-d]pyrimidinePI3KαGDC-0941IC₅₀ = 3 nM--INVALID-LINK--
4-Bromo-1H-indazoleFtsZCompound 9MIC = 4 µg/mL (S. pyogenes)[7]
Indazole-basedGyrBCompound 20IC₅₀ < 8 nM (S. aureus GyrB)[9]

Future Directions: The mechanistic landscape outlined in this guide, built upon the established activities of related 6-bromo-1H-indazole compounds, provides a strong foundation for the empirical investigation of this compound. The primary directive for future research is to execute the experimental protocols detailed in Part 3 to generate direct evidence of its biological activity.

Key research questions to address include:

  • Does this compound exhibit inhibitory activity against a panel of protein kinases, including PLK4 and PI3K?

  • Does the compound show antibacterial activity against clinically relevant Gram-positive and/or Gram-negative bacteria?

  • If antibacterial activity is observed, can it be attributed to the inhibition of FtsZ, DNA gyrase, or another target?

  • What is the selectivity profile of the compound? Does it exhibit polypharmacology (activity against multiple targets), which could be advantageous or disadvantageous depending on the therapeutic context?

Answering these questions through rigorous, systematic testing will unequivocally elucidate the mechanism of action of this compound and determine its potential as a lead compound for future drug development efforts.

References

A Technical Guide to the Thermodynamic Characterization of 6-bromo-1H-indazol-4-amine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-bromo-1H-indazol-4-amine belongs to the indazole class of aromatic heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous bioactive molecules.[1][2] The indazole nucleus is considered a "privileged structure," forming the core of several FDA-approved drugs, including the multi-kinase inhibitors pazopanib and axitinib.[1] Understanding the thermodynamic properties of novel indazole derivatives like 6-bromo-1H-indazol-4-amine is not merely an academic exercise; it is a critical prerequisite for successful drug development. These properties govern the compound's stability, solubility, and processability, directly influencing formulation strategies, shelf-life, and ultimately, bioavailability. This guide provides an in-depth framework for the comprehensive thermodynamic characterization of 6-bromo-1H-indazol-4-amine, detailing the core experimental methodologies and the application of computational predictions.

Core Physicochemical & Thermodynamic Profile

A foundational understanding of a compound's properties begins with its key physicochemical parameters. While extensive experimental data for 6-bromo-1H-indazol-4-amine is not publicly available, we can compile known information for related isomers and outline the critical parameters that must be determined experimentally.

Table 1: Key Physicochemical Properties of Indazole Analogs and Target Parameters for 6-bromo-1H-indazol-4-amine

PropertyValue (for related compounds)Target Parameter for 6-bromo-1H-indazol-4-amineSignificance in Drug Development
Molecular Formula C₇H₆BrN₃ (for 6-Bromo-1H-indazol-5-amine)[3]C₇H₆BrN₃Confirms identity and molecular weight.
Molecular Weight 212.05 g/mol (for 6-Bromo-1H-indazol-5-amine)[3]212.05 g/mol Essential for all stoichiometric calculations and formulation.
Melting Point (Tm) 293-298 °C (for 6-Bromo-1H-indazole-4-carboxylic acid)[4]To Be Determined (TBD) via DSCIndicates purity, crystal lattice energy, and physical stability.
Enthalpy of Fusion (ΔHfus) TBDTBD via DSCQuantifies the energy required to melt the solid; related to lattice strength and solubility.
Decomposition Temp (Td) >250 °C (for many heterocyclic compounds)[5][6]TBD via TGADefines the upper limit for thermal stability during processing and storage.
Aqueous Solubility TBDTBD via Shake-Flask MethodA primary determinant of bioavailability and dissolution rate.
LogP (Predicted) 1.9076 (for 6-Bromo-1H-indazol-5-amine)[3]TBD (Computational & Experimental)Measures lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME).
TPSA (Predicted) 54.7 Ų (for 6-Bromo-1H-indazol-5-amine)[3]TBD (Computational)Topological Polar Surface Area; correlates with passive molecular transport through membranes.

Experimental Determination of Thermal Properties

The cornerstone of thermodynamic characterization lies in precise experimental measurement. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermoanalytical techniques that provide invaluable data on the thermal behavior of a drug candidate.[5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] This technique is essential for determining melting point, enthalpy of fusion, and identifying polymorphic transitions or glass transitions.[7][8]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure data accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of 6-bromo-1H-indazol-4-amine into a clean aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

  • Reference Pan: Prepare an identical, empty, crimped aluminum pan to serve as the reference.

  • Thermal Program: Place both pans into the DSC cell. Execute a heat-cool-heat cycle to erase the sample's prior thermal history and analyze its intrinsic properties.

    • Segment 1 (First Heat): Ramp temperature from 25 °C to a temperature approximately 30 °C above the suspected melting point at a rate of 10 °C/min. This reveals the "as-is" state of the material.

    • Segment 2 (Cool): Cool the sample at a controlled rate (e.g., 10 °C/min) back to 25 °C. This provides a standardized thermal history.

    • Segment 3 (Second Heat): Re-heat the sample at 10 °C/min to observe transitions free from previous processing effects.

  • Data Analysis: Analyze the resulting thermogram. The melting point (Tm) is typically taken as the peak maximum of the endothermic melting event. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

  • Heating Rate (10 °C/min): This rate is a standard practice that provides a good balance between resolution and experimental time. Faster rates can improve the signal for weak transitions, while slower rates provide better resolution of closely spaced events.[8]

  • Inert Atmosphere (Nitrogen Purge): A constant nitrogen purge is crucial to prevent oxidative degradation of the sample at elevated temperatures, ensuring that the observed transitions are purely physical (e.g., melting) and not chemical (e.g., decomposition).

  • Heat-Cool-Heat Cycle: The first heating run shows the material's properties as received, including any effects from its synthesis and purification (e.g., residual solvent, metastable crystal forms). The controlled cooling step creates a uniform thermal history. The second heating run then reveals the intrinsic thermodynamic properties of the material, making data more reproducible and comparable between batches.[8]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Calibrate 1. Calibrate DSC (Indium Standard) Weigh 2. Weigh 2-5 mg of Sample Calibrate->Weigh Encapsulate 3. Encapsulate in Aluminum Pan Weigh->Encapsulate Ref 4. Prepare Empty Reference Pan Encapsulate->Ref Load 5. Load Pans into DSC Cell Ref->Load Program 6. Run Thermal Program (Heat-Cool-Heat) Load->Program Acquire 7. Acquire Heat Flow Data Program->Acquire Analyze 8. Analyze Thermogram Acquire->Analyze Tm Determine Tm (Melting Point) Analyze->Tm dH Calculate ΔHfus (Enthalpy of Fusion) Analyze->dH

Diagram: Workflow for DSC analysis.
Thermogravimetric Analysis (TGA)

TGA provides information on the thermal stability and composition of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.[6] This is critical for identifying the temperature at which degradation begins and for quantifying volatile content (e.g., water or residual solvents).

  • Instrument Calibration: Verify the mass balance accuracy with calibration weights and the temperature accuracy with certified magnetic standards (Curie point standards).

  • Sample Preparation: Place 5-10 mg of 6-bromo-1H-indazol-4-amine into a tared TGA pan (typically ceramic or platinum).

  • Thermal Program: Place the pan onto the TGA balance. Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a controlled linear heating rate of 10 °C/min under a continuous nitrogen purge.

  • Data Analysis: The resulting TGA curve plots mass percentage versus temperature.

    • Initial Mass Loss: Any mass loss at temperatures below ~120 °C typically corresponds to the loss of adsorbed water or volatile solvents.

    • Decomposition Onset (Td): The onset temperature of the major mass loss step is determined and reported as the decomposition temperature, indicating the limit of thermal stability.

  • Larger Sample Size (5-10 mg): Compared to DSC, a slightly larger mass is used in TGA to ensure that mass changes are accurately detected by the microbalance.

  • Inert Atmosphere: As with DSC, a nitrogen atmosphere is used to study the pyrolysis (thermal decomposition in the absence of oxygen). For studying oxidative stability, a parallel experiment would be run using an air or oxygen atmosphere.[5][9] The thermal stability of many heterocyclic compounds can differ significantly in inert versus oxidizing conditions.[5][9]

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Interpretation Calibrate 1. Calibrate TGA (Mass & Temp) Weigh 2. Weigh 5-10 mg of Sample into Pan Calibrate->Weigh Load 3. Load Pan onto TGA Balance Weigh->Load Program 4. Heat at 10°C/min under Nitrogen Load->Program Acquire 5. Record Mass Loss vs. Temperature Program->Acquire Analyze 6. Analyze TGA Curve Acquire->Analyze Volatiles Quantify Volatiles (<120°C) Analyze->Volatiles Td Determine Td (Decomposition Onset) Analyze->Td

Diagram: Workflow for TGA analysis.

Computational Prediction of Thermodynamic Properties

In modern drug discovery, in silico computational methods are invaluable for predicting properties before a compound is even synthesized or when experimental resources are limited.[10] These predictions can guide synthetic priorities and provide early warnings of potential liabilities.

Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°), a measure of a molecule's intrinsic stability, can be calculated using high-level quantum mechanical methods. The G3(MP2)//B3LYP level of theory, for example, has been shown to provide results that compare well with experimental values determined by combustion calorimetry for indazole derivatives.[11] Such calculations can reveal the relative stability of different isomers; for instance, theoretical studies have shown 6-aminoindazole to be the most thermodynamically stable amino-isomer.[11]

ADMET-Related Properties

Properties that influence a drug's pharmacokinetic profile, such as LogP and TPSA, are routinely calculated using software based on atomic contributions or topological fragments.[12]

  • LogP (Octanol-Water Partition Coefficient): Predicts how a drug will distribute between the lipidic (fat-like) and aqueous phases in the body.

  • TPSA (Topological Polar Surface Area): Estimates the surface area of a molecule occupied by polar atoms (typically oxygen and nitrogen), which is a key factor in predicting cell membrane permeability.

Computational tools can perform ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses to predict drug-like characteristics and potential liabilities early in the development process.[10][12]

Synthesis and Application of Thermodynamic Data

The data gathered from DSC, TGA, and computational modeling are not disparate facts but pieces of a puzzle that, when assembled, provide a holistic view of the compound's suitability for development.

  • Solid-State Stability: A high melting point (>200 °C) coupled with a sharp melting endotherm in the DSC suggests a stable, highly ordered crystalline solid. The TGA data provides the absolute ceiling for thermal stability, informing maximum temperatures for processes like milling and drying.

  • Formulation Strategy: The aqueous solubility is a primary determinant of the formulation approach. Poor solubility may necessitate enabling technologies such as amorphous solid dispersions, salt formation, or particle size reduction, each of which has its own stability and processing implications.

  • Pre-clinical Development: A comprehensive thermodynamic profile is essential for selecting appropriate storage conditions (protecting from heat and moisture), identifying potential polymorphs (which can have different solubilities and stabilities), and ensuring that the material delivered for toxicological and pharmacological studies is consistent and well-characterized.

By systematically applying the experimental and computational workflows detailed in this guide, researchers can build a robust thermodynamic data package for 6-bromo-1H-indazol-4-amine, mitigating risks and accelerating its journey from a promising molecule to a potential therapeutic agent.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 6-Bromo-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, four-step protocol for the synthesis of 6-Bromo-1H-indazol-4-ol, a valuable heterocyclic building block in medicinal chemistry. The synthesis commences with the commercially available 4-bromo-2-methylaniline and proceeds through the formation of 6-bromo-1H-indazole, followed by regioselective nitration at the C4 position, reduction of the nitro group to an amine, and concluding with a Sandmeyer-type reaction to install the hydroxyl group. This guide is designed to offer a robust and reproducible methodology, complete with mechanistic insights, quantitative data, and a visual representation of the synthetic workflow.

Introduction

The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active compounds. The specific substitution pattern of this compound makes it a key intermediate for the synthesis of targeted therapies, including kinase inhibitors. The protocol herein is developed from established chemical transformations, providing a logical and efficient pathway to this valuable molecule.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a four-step process, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Hydroxylation A 4-Bromo-2-methylaniline B 6-Bromo-1H-indazole A->B  Diazotization & Cyclization   C 6-Bromo-4-nitro-1H-indazole B->C  Nitration   D 6-Bromo-1H-indazol-4-amine C->D  Reduction   E This compound D->E  Diazotization & Hydrolysis  

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 6-Bromo-1H-indazole

This initial step involves the diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization to form the indazole ring.[1]

Materials and Reagents:

Reagent/MaterialMolecular WeightQuantityMoles (mmol)
4-Bromo-2-methylaniline186.05 g/mol 95.0 g510.6
Chloroform-0.70 L-
Acetic anhydride102.09 g/mol 0.109 L1150
Potassium acetate98.14 g/mol 14.6 g148.8
Isoamyl nitrite117.15 g/mol 0.147 L1276.5
Concentrated HCl-500 mL-
50% aq. NaOH-As needed-
Heptane-As needed-

Procedure:

  • In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline in chloroform.

  • Cool the solution and add acetic anhydride while maintaining the temperature below 40°C.

  • To the reaction mixture, add potassium acetate followed by isoamyl nitrite.

  • Heat the mixture to reflux at 68°C and maintain for 20 hours.

  • After the reaction is complete, cool the mixture to 25°C.

  • Remove the volatile components from the reaction mixture under vacuum.

  • Add water to the residue and perform an azeotropic distillation.

  • Add concentrated hydrochloric acid and heat the mixture to 50-55°C.

  • Cool the acidic mixture to 20°C and adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.

  • Evaporate the solvent from the resulting mixture.

  • Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.

Part 2: Synthesis of 6-Bromo-4-nitro-1H-indazole

This step involves the regioselective electrophilic nitration of the 6-bromo-1H-indazole. The 4-position is the anticipated site of nitration.[2]

Materials and Reagents:

Reagent/MaterialMolecular WeightQuantityMoles (mmol)
6-Bromo-1H-indazole197.03 g/mol 1.97 g10
Conc. Sulfuric Acid-11.5 mL-
Conc. Nitric Acid-1.5 mL-

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole to 10 mL of concentrated sulfuric acid. Stir until completely dissolved.

  • Cool the mixture to 0-5°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid dropwise, maintaining the internal temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture slowly onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-bromo-4-nitro-1H-indazole.

Part 3: Synthesis of 6-Bromo-1H-indazol-4-amine

The nitro group is reduced to an amine using tin(II) chloride.[2]

Materials and Reagents:

Reagent/MaterialMolecular WeightQuantityMoles (mmol)
6-Bromo-4-nitro-1H-indazole242.03 g/mol 2.42 g10
Tin(II) chloride dihydrate225.63 g/mol 11.28 g50
Ethanol-50 mL-
Concentrated HCl-20 mL-
Concentrated NaOH solution-As needed-
Ethyl acetate-150 mL-

Procedure:

  • In a round-bottom flask, suspend 6-bromo-4-nitro-1H-indazole and tin(II) chloride dihydrate in ethanol.

  • Add concentrated hydrochloric acid and stir the mixture at room temperature.

  • Heat the reaction mixture to 60-70°C for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture in an ice bath and carefully neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (>8).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-1H-indazol-4-amine.

Part 4: Synthesis of this compound

The final step is the conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction. This involves the formation of a diazonium salt followed by hydrolysis.[3][4][5]

Materials and Reagents:

Reagent/MaterialMolecular WeightQuantityMoles (mmol)
6-Bromo-1H-indazol-4-amine212.05 g/mol 2.12 g10
1M Sulfuric Acid-20 mL-
Sodium Nitrite69.00 g/mol 0.76 g11
Water-10 mL-
Copper(I) oxide143.09 g/mol Catalytic-
Copper(II) nitrate187.56 g/mol Excess-

Procedure:

  • Dissolve 6-bromo-1H-indazol-4-amine in 1M sulfuric acid at 0-5°C in a beaker.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for 30 minutes.

  • In a separate flask, prepare a suspension of copper(I) oxide and an excess of copper(II) nitrate in water.

  • Slowly add the cold diazonium salt solution to the copper salt suspension at room temperature. Effervescence (evolution of N₂ gas) should be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours until the evolution of gas ceases.

  • Heat the mixture gently to 50-60°C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Mechanistic Insights

The key transformation in the final step is the Sandmeyer reaction. The reaction proceeds through the formation of an aryl diazonium salt from the primary aromatic amine.[4] This is followed by a single electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then reacts with a hydroxyl group, likely from a copper(II) hydroxide species in solution, to form the final product and regenerate the copper(I) catalyst.[3]

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_SET Single Electron Transfer cluster_hydroxylation Hydroxylation Ar-NH2 Ar-NH2 Ar-N2+ Ar-N2+ Ar-NH2->Ar-N2+ NaNO2, H+ Ar• Ar• Ar-N2+->Ar• + Cu(I) -> - N2, + Cu(II) Ar-OH Ar-OH Ar•->Ar-OH + OH- (from Cu(II) species)

Caption: Simplified mechanism of the Sandmeyer hydroxylation.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined steps and adhering to the specified conditions, researchers can reliably produce this important synthetic intermediate for applications in drug discovery and development.

References

Application Notes and Protocols for the Experimental Use of 6-Bromo-4-hydroxy(1H)indazole in Research

Author: BenchChem Technical Support Team. Date: January 2026

A Note on 6-Bromo-4-hydroxy(1H)indazole: Navigating Undocumented Territory

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] However, a thorough review of the current scientific literature reveals that while its parent compound, 6-bromo-1H-indazole, is a known intermediate in the synthesis of various bioactive molecules, the specific experimental applications and biological targets of 6-bromo-4-hydroxy(1H)indazole (CAS 885518-77-4) are not yet extensively documented.

This guide, therefore, adopts a predictive and foundational approach. Leveraging the known activities of structurally similar indazole derivatives, we will propose potential research applications for 6-bromo-4-hydroxy(1H)indazole and provide detailed, robust protocols for its investigation. The addition of a hydroxyl group at the 4-position is a significant chemical modification that can introduce new hydrogen bonding interactions, alter solubility, and potentially shift target specificity compared to its non-hydroxylated counterpart. The experimental designs presented herein are intended to serve as a comprehensive starting point for researchers to explore the therapeutic potential of this novel compound.

Physicochemical Properties and Handling

A foundational understanding of a compound's physical and chemical properties is critical for its effective use in experimental settings. While specific, experimentally-derived data for 6-bromo-4-hydroxy(1H)indazole is sparse, we can extrapolate from closely related analogs.

PropertyPredicted/Reported ValueSignificance in Experimental Design
Molecular Formula C₇H₅BrN₂OEssential for calculating molarity and for mass spectrometry analysis.
Molecular Weight 213.03 g/mol Used for preparing stock solutions of known concentrations.
Appearance Predicted to be a solid, ranging from off-white to tan.Visual inspection can be a first-pass indicator of purity.
Solubility Predicted to be soluble in DMSO, DMF, and methanol.Crucial for the preparation of stock solutions. The 4-hydroxy group may slightly increase aqueous solubility compared to 6-bromo-1H-indazole.
Storage Store at room temperature, protected from light and moisture.Ensures the long-term stability and integrity of the compound.

Safety Precautions: As with any novel chemical compound, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for structurally related compounds like 6-bromo-1H-indazole.

Proposed Research Application I: Kinase Inhibition

Scientific Rationale: The indazole nucleus is a core component of numerous clinically approved and investigational kinase inhibitors, such as Axitinib and Pazopanib.[1] Furthermore, the parent compound, 6-bromo-1H-indazole, is a known intermediate in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors.[2][3] The PI3K signaling pathway is frequently dysregulated in cancer and inflammatory diseases, making it a high-value target for therapeutic intervention. The 4-hydroxy group on 6-bromo-4-hydroxy(1H)indazole could potentially form key hydrogen bond interactions within the ATP-binding pocket of various kinases, conferring potency and selectivity.

Visualizing the PI3K Signaling Pathway

The diagram below illustrates a simplified representation of the PI3K signaling pathway, a common target for indazole-based inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Indazole 6-Bromo-4-hydroxy(1H)indazole (Hypothesized Inhibitor) Indazole->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K pathway by 6-bromo-4-hydroxy(1H)indazole.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of 6-bromo-4-hydroxy(1H)indazole against a kinase of interest (e.g., PI3Kα). The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.

Materials:

  • 6-Bromo-4-hydroxy(1H)indazole

  • Recombinant human kinase (e.g., PI3Kα) and its corresponding substrate

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase buffer (specific to the kinase of interest)

  • ATP

  • DMSO

  • White, opaque 384-well assay plates

  • Luminometer

Experimental Workflow:

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-bromo-4-hydroxy(1H)indazole in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution). This will be your compound plate.

  • Kinase Reaction Setup:

    • In a 384-well assay plate, add 1 µL of the diluted compound from the compound plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known inhibitor as a positive control.

    • Prepare the kinase reaction mix containing the kinase buffer, the specific kinase, and its substrate.

    • Add 4 µL of the kinase reaction mix to each well of the assay plate.

  • Initiating the Reaction:

    • Prepare the ATP solution in kinase buffer at a concentration appropriate for the kinase being tested (often at or near the Km for ATP).

    • Add 5 µL of the ATP solution to each well to start the reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to consume the unreacted ATP.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated into a luminescent signal.

    • Incubate for another 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The data (Relative Light Units, RLU) is then normalized to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Proposed Research Application II: Antimicrobial Activity

Scientific Rationale: The indazole scaffold is present in compounds with demonstrated antibacterial and antifungal activities.[1] Derivatives of 6-bromo-1H-indazole have been investigated for their ability to inhibit bacterial DNA gyrase B (GyrB), an essential enzyme for bacterial DNA replication.[4] The inhibition of DNA gyrase is a validated mechanism for antibacterial drugs (e.g., fluoroquinolones). Therefore, 6-bromo-4-hydroxy(1H)indazole is a candidate for screening as a novel antimicrobial agent.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of 6-bromo-4-hydroxy(1H)indazole against a panel of bacteria, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 6-Bromo-4-hydroxy(1H)indazole

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Step-by-Step Procedure:

  • Inoculum Preparation:

    • From an overnight culture of the test bacterium on an agar plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution:

    • Prepare a 2-fold serial dilution of 6-bromo-4-hydroxy(1H)indazole in CAMHB directly in the 96-well plate. The typical final volume in each well is 100 µL.

    • Include a positive control well (bacteria with no compound) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the negative control).

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be read using a plate reader to quantify bacterial growth.

Conclusion and Future Directions

While the direct experimental use of 6-bromo-4-hydroxy(1H)indazole is not yet well-established in the literature, its chemical structure, based on the versatile indazole scaffold, strongly suggests its potential as a bioactive molecule. The protocols provided here for kinase inhibition and antimicrobial screening offer a robust starting point for the scientific community to begin to characterize its biological activity profile. Further research could involve broader screening against diverse target classes, medicinal chemistry efforts to optimize its potency and properties, and structural biology studies to elucidate its binding mode to any identified targets.

References

6-Bromo-1H-indazol-4-ol: A Versatile Scaffold for Targeted Protein Degradation via PROTAC Technology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of PROTACs and the Need for Novel Building Blocks

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally shifting the paradigm of drug discovery from occupancy-driven inhibition to event-driven, catalytic degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's native proteasome machinery. This approach offers the potential to target proteins previously considered "undruggable" and to overcome mechanisms of resistance to traditional small molecule inhibitors.[1]

The modular nature of PROTACs allows for systematic optimization of their activity through modification of the POI ligand, the E3 ligase ligand, and the connecting linker. The choice of the POI-binding moiety, or "warhead," is critical in determining the specificity and potency of the resulting PROTAC. Indazole scaffolds are well-established pharmacophores in medicinal chemistry, particularly as privileged structures in the development of protein kinase inhibitors. Their inherent biological activity and synthetic tractability make them attractive candidates for incorporation into PROTACs.

This application note focuses on 6-Bromo-1H-indazol-4-ol as a versatile building block for the synthesis of novel PROTACs. The strategic placement of the bromine atom at the 6-position and the hydroxyl group at the 4-position provides orthogonal handles for chemical modification, allowing for the attachment of linkers and the introduction of other functionalities to fine-tune the properties of the final PROTAC.

The Strategic Advantage of this compound in PROTAC Design

The this compound scaffold offers several key advantages for PROTAC development:

  • Established Bioactivity: The indazole core is a common feature in numerous kinase inhibitors, providing a strong foundation for designing PROTACs that target this important class of proteins.

  • Orthogonal Functionalization: The 4-hydroxyl group serves as a convenient point for linker attachment via stable ether linkages, while the 6-bromo position can be utilized for further diversification of the warhead through various cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR).

  • Synthetic Accessibility: The synthesis of this compound and its precursors is well-documented, ensuring a reliable supply of this key building block for research and development.

This guide will provide detailed protocols for the derivatization of this compound and its incorporation into a model PROTAC, as well as methodologies for the biological evaluation of the resulting protein degraders.

Visualizing the PROTAC Concept: Mechanism of Action

The catalytic cycle of PROTAC-mediated protein degradation is a key concept for researchers in this field. The following diagram illustrates this process.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Synthetic Protocols: Building a PROTAC from this compound

The following protocols provide a step-by-step guide for the synthesis of a model PROTAC using this compound as the warhead. This synthetic route focuses on the derivatization of the 4-hydroxyl group for linker attachment.

Experimental Workflow: Synthesis of an Indazole-based PROTAC

Caption: General synthetic workflow for an indazole-based PROTAC.

Protocol 1: Synthesis of an N-Boc protected Linker

This protocol describes the synthesis of a common polyethylene glycol (PEG)-based linker with a terminal amine protected with a tert-butyloxycarbonyl (Boc) group and a terminal bromide for subsequent reaction.

Materials:

  • 1-Bromo-2-(2-bromoethoxy)ethane

  • (2-Aminoethoxy)ethanol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Boc Protection: Dissolve (2-Aminoethoxy)ethanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the reaction mixture sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected amino alcohol.

  • Alkylation: Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C and add sodium hydride (NaH, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add 1-bromo-2-(2-bromoethoxy)ethane (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected bromo-PEG linker.

Protocol 2: O-Alkylation of this compound with the N-Boc protected Linker

This protocol details the crucial step of attaching the synthesized linker to the 4-hydroxyl group of the indazole warhead via a Williamson ether synthesis.[2][3][4]

Materials:

  • This compound

  • N-Boc protected bromo-PEG linker (from Protocol 1)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of the N-Boc protected bromo-PEG linker (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the O-alkylated indazole intermediate.

Protocol 3: Boc Deprotection and Coupling to an E3 Ligase Ligand

This protocol describes the final steps of PROTAC synthesis: deprotection of the linker's terminal amine and subsequent amide bond formation with an E3 ligase ligand (e.g., a derivative of pomalidomide with a carboxylic acid handle).

Materials:

  • O-alkylated indazole intermediate (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Pomalidomide-linker acid (E3 ligase ligand with a carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Preparative reverse-phase HPLC system

Procedure:

  • Boc Deprotection: Dissolve the O-alkylated indazole intermediate (1.0 eq) in a mixture of TFA and DCM (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene to ensure complete removal of residual acid. The resulting amine salt is typically used in the next step without further purification.

  • Amide Coupling: Dissolve the deprotected amine salt (1.0 eq) and the pomalidomide-linker acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Biological Evaluation of the Indazole-based PROTAC

Once synthesized and purified, the novel PROTAC must be evaluated for its ability to induce the degradation of the target protein.

Workflow for Biological Characterization

Caption: Workflow for the biological evaluation of a PROTAC.

Protocol 4: Western Blot Analysis of Target Protein Degradation

This protocol is a standard method to visualize and quantify the reduction in the levels of the target protein following PROTAC treatment.

Materials:

  • Cancer cell line expressing the target protein

  • Complete cell culture medium

  • The synthesized indazole-based PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the indazole-based PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (if available). To confirm proteasome-dependent degradation, co-treat cells with the PROTAC and a proteasome inhibitor.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Data Presentation: Quantitative Analysis of Protein Degradation

The results from the Western blot analysis can be used to determine the DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (maximum degradation) values.

PROTAC Concentration% Target Protein Remaining (Normalized to Loading Control)
Vehicle (DMSO)100%
0.1 nM95%
1 nM80%
10 nM55%
100 nM20%
1 µM5%
10 µM<5%

Table 1: Representative data for dose-dependent degradation of a target protein by an indazole-based PROTAC.

Conclusion and Future Directions

This compound represents a highly valuable and versatile building block for the synthesis of novel PROTACs. Its inherent bioactivity as a kinase inhibitor scaffold, combined with the strategically placed functional groups for linker attachment and further modification, provides a robust platform for the development of potent and selective protein degraders. The detailed protocols provided in this application note offer a clear and reproducible roadmap for researchers to synthesize and evaluate their own indazole-based PROTACs.

Future work will focus on expanding the library of PROTACs derived from this compound by exploring different linker compositions and lengths, as well as a variety of E3 ligase ligands. Furthermore, the 6-bromo position can be exploited for late-stage functionalization to optimize the warhead's binding affinity and selectivity for specific protein kinases. These efforts will undoubtedly contribute to the growing arsenal of targeted protein degradation therapies for a wide range of diseases.

References

Application Notes and Protocols for the Derivatization of 6-Bromo-1H-indazol-4-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a cornerstone of modern drug discovery.[1] Recognized as a "privileged scaffold," its derivatives exhibit a vast array of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic significance.[1]

The strategic functionalization of the indazole ring is paramount to modulating its pharmacological profile. The subject of this guide, 6-Bromo-1H-indazol-4-ol, is a particularly valuable starting material for the generation of diverse chemical libraries for biological screening. The presence of three distinct reactive sites—the N-H of the pyrazole ring, the hydroxyl group at C4, and the bromine atom at C6—offers a rich platform for chemical diversification. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

This technical guide provides a comprehensive overview of the derivatization of this compound, detailing synthetic protocols, mechanistic insights, and methodologies for subsequent biological evaluation.

Rationale for Derivatization: Targeting Key Biological Pathways

The derivatization of this compound is driven by the goal of synthesizing novel compounds with enhanced potency and selectivity for various biological targets. The strategic placement of substituents at the N1, C4-O, and C6 positions can profoundly influence the molecule's interaction with biomolecules.

  • N1-Substitution: Alkylation or arylation at the N1 position can modulate the compound's pharmacokinetic properties, such as solubility and metabolic stability. Furthermore, the substituent at this position can engage in crucial hydrogen bonding or hydrophobic interactions within the active site of a target protein.

  • C4-O-Substitution: The hydroxyl group at the C4 position is a versatile handle for introducing a variety of functionalities through O-alkylation or O-arylation. This can lead to the development of compounds with altered target-binding affinities and cellular permeability.

  • C6-Substitution: The bromine atom at the C6 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. These reactions enable the introduction of a wide range of aryl, heteroaryl, amino, alkynyl, and vinyl substituents, dramatically expanding the chemical space for biological screening. Derivatization at this position has been shown to be critical for the activity of many indazole-based kinase inhibitors.[4]

The following diagram illustrates the key derivatization points on the this compound scaffold.

Caption: Key derivatization sites on the this compound core.

Synthesis of the Starting Material: this compound

A robust synthesis of the this compound starting material is crucial. While a direct, one-step synthesis from commercially available precursors is not readily found in the literature, a plausible multi-step route can be adapted from established procedures for the synthesis of substituted indazoles.[5] The following protocol is a proposed synthetic pathway.

Proposed Synthetic Pathway:

G A 4-Bromo-2-methyl-6-nitroaniline B N-(4-Bromo-2-methyl-6-nitrophenyl)acetamide A->B Acetylation (Acetic anhydride) C 6-Bromo-4-nitro-1H-indazole B->C Diazotization & Cyclization (e.g., NaNO2, Acetic Acid) D 6-Bromo-1H-indazol-4-amine C->D Reduction (e.g., SnCl2, Ethanol) E This compound D->E Diazotization & Hydrolysis (NaNO2, H2SO4, H2O)

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

  • Step 1: Acetylation of 4-Bromo-2-methyl-6-nitroaniline.

    • To a solution of 4-bromo-2-methyl-6-nitroaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (2.0 eq).

    • Heat the mixture to 80-100°C and monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Filter the precipitate, wash with water, and dry to obtain N-(4-bromo-2-methyl-6-nitrophenyl)acetamide.

  • Step 2: Diazotization and Cyclization to 6-Bromo-4-nitro-1H-indazole.

    • Dissolve the acetylated compound (1.0 eq) in glacial acetic acid.

    • Add a solution of sodium nitrite (1.25 eq) in water dropwise at a low temperature (0-5°C).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Pour the mixture into ice water, filter the precipitate, and purify by recrystallization or column chromatography to yield 6-bromo-4-nitro-1H-indazole.

  • Step 3: Reduction of the Nitro Group to 6-Bromo-1H-indazol-4-amine.

    • Suspend 6-bromo-4-nitro-1H-indazole (1.0 eq) in ethanol.

    • Add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).

    • Heat the mixture at reflux until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

  • Step 4: Conversion of the Amine to a Hydroxyl Group.

    • Dissolve 6-bromo-1H-indazol-4-amine (1.0 eq) in a mixture of sulfuric acid and water at 0°C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for 30 minutes at 0°C.

    • Heat the reaction mixture to 80-100°C until nitrogen evolution ceases.

    • Cool the mixture, neutralize with a suitable base (e.g., NaOH), and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to afford this compound.

Protocols for Derivatization

The following protocols provide detailed procedures for the derivatization of this compound at its three key reactive sites.

Protocol 2: N1-Alkylation

This protocol is optimized for achieving high regioselectivity for the N1-alkylated product using a strong, non-coordinating base in a non-polar aprotic solvent.[7][8]

  • Materials: this compound, alkyl halide (e.g., iodomethane, benzyl bromide), sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

    • Add anhydrous THF to dissolve the starting material (concentration typically 0.1-0.2 M).

    • Cool the solution to 0°C using an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation.

    • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the N1-alkylated product.

Reactant/ReagentMolar Equiv.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound1.0213.031.0213 mg
Sodium Hydride (60%)1.240.001.248 mg
Benzyl Bromide1.1171.041.10.13 mL
Anhydrous THF---10 mL

Table 1: Example quantities for the N1-benzylation of this compound.

Protocol 3: O-Alkylation

This protocol describes a general procedure for the O-alkylation of the C4-hydroxyl group.[9][10]

  • Materials: this compound, alkyl halide (e.g., ethyl bromoacetate, propargyl bromide), sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF), water, ethyl acetate.

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0°C under an inert atmosphere.

    • Stir the mixture at 0°C for 30 minutes.

    • Add the alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the O-alkylated derivative.

Protocol 4: Suzuki-Miyaura Cross-Coupling at C6

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling to form a C-C bond at the C6 position.[11][12]

  • Materials: this compound derivative (from Protocol 2 or 3), arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or Cs₂CO₃), degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).

  • Procedure:

    • To a reaction vessel charged with the this compound derivative (1.0 eq), the respective arylboronic acid (1.2-1.5 eq), and the palladium catalyst (0.05 eq), add the base (2.0-3.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to 80-110°C and stir for 2-12 hours, with progress monitored by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ParameterCondition
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2.0 eq)
Solvent1,4-Dioxane/Water (4:1)
Temperature90°C
Reaction Time4-8 hours

Table 2: Typical conditions for Suzuki-Miyaura coupling of 6-bromoindazoles.

Protocol 5: Buchwald-Hartwig Amination at C6

This protocol details a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to form a C-N bond at the C6 position.[13][14]

  • Materials: this compound derivative, primary or secondary amine, palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), base (e.g., NaOtBu or Cs₂CO₃), anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

    • Add the this compound derivative and the desired amine.

    • Add the anhydrous, degassed solvent via syringe.

    • Seal the tube and heat the reaction mixture to 90-110°C.

    • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Characterization of Derivatives

The synthesized derivatives must be thoroughly characterized to confirm their structure and purity. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the synthesized compounds, confirming the position of the newly introduced substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized molecules, confirming their elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compounds.

Protocols for Biological Screening

The newly synthesized library of this compound derivatives can be screened for a variety of biological activities. The following are detailed protocols for common primary screens.

Protocol 6: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials: Cancer cell line of interest, complete cell culture medium, synthesized indazole derivatives, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO) or other suitable solubilization buffer, 96-well flat-bottom sterile culture plates, multichannel pipette, microplate reader.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the synthesized indazole derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

CompoundCell LineIC₅₀ (µM)
Derivative 1A549 (Lung)12.5
Derivative 2MCF-7 (Breast)8.2
Derivative 3HeLa (Cervical)25.1

Table 3: Representative data from an MTT assay.

Protocol 7: Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), synthesized indazole derivatives, 96-well microtiter plates, spectrophotometer.

  • Procedure:

    • Compound Preparation: Prepare serial twofold dilutions of the synthesized compounds in the broth medium in the wells of a 96-well plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

    • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

For antifungal susceptibility testing of yeasts, the CLSI M27 standard provides a detailed reference method.

Protocol 8: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that can be used to measure the activity of virtually any ADP-generating enzyme, including kinases.[3]

  • Materials: Kinase of interest, kinase substrate, ATP, synthesized indazole derivatives, ADP-Glo™ Kinase Assay kit (Promega), white opaque 96- or 384-well plates, luminometer.

  • Procedure:

    • Kinase Reaction Setup: Set up the kinase reaction in the wells of a white plate, including the kinase, substrate, ATP, and varying concentrations of the inhibitor (synthesized indazole derivative).

    • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

    • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Luminescence Measurement: Measure the luminescence using a luminometer.

    • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a highly versatile and valuable scaffold for the development of novel bioactive compounds. The synthetic protocols and biological screening methods detailed in this application note provide a robust framework for researchers to generate and evaluate diverse libraries of indazole derivatives. The strategic derivatization of this core structure, guided by an understanding of the underlying chemical principles and biological targets, holds significant promise for the discovery of new therapeutic agents.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents approved for oncology, anti-emesis, and inflammation.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows it to act as a versatile pharmacophore, engaging with a wide range of biological targets.[1][2] The functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties in drug discovery programs.[3][4]

6-Bromo-1H-indazole serves as a highly valuable and versatile starting material for the synthesis of diverse indazole libraries. The bromine atom at the C6 position is an ideal handle for palladium-catalyzed cross-coupling reactions, one of the most powerful and transformative toolsets in modern organic synthesis.[5][6][7] These reactions enable the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under relatively mild conditions, tolerating a broad spectrum of functional groups.[8][9]

This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions applied to 6-bromo-1H-indazole. We will delve into the mechanistic rationale behind procedural choices and furnish detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Foundational Principles: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimization. Most of these reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[5][8][9]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromo-1H-indazole, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation (for Suzuki/Sonogashira) or Coordination/Insertion (for Heck): The coupling partner (e.g., an organoboron reagent) transfers its organic group to the palladium center, or an alkene/alkyne coordinates and inserts into the Pd-C bond.[6][9]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][8]

Palladium Catalytic Cycle General Palladium(0) Cross-Coupling Cycle pd0 Pd(0)Lₙ (Active Catalyst) start R¹-X (6-Bromo-1H-indazole) pd2_complex R¹-Pd(II)Lₙ-X (Oxidative Addition Complex) pd2_trans R¹-Pd(II)Lₙ-R² (Transmetalation Complex) pd2_complex->pd2_trans pd2_trans->pd0 product R¹-R² (Coupled Product) pd2_trans->product Reductive Elimination start->pd2_complex Oxidative Addition partner R²-M (Coupling Partner) partner->pd2_trans

References

Application Note & Protocol: A Scalable, Regioselective Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-1-methyl-1H-indazol-4-amine is a pivotal heterocyclic building block, particularly valued in medicinal chemistry for the synthesis of targeted therapeutics such as kinase inhibitors.[1][2] Its specific substitution pattern offers multiple points for diversification, making it a high-value intermediate in drug discovery pipelines. This document provides a comprehensive guide to a robust and scalable three-step synthesis commencing from the commercially available 6-bromo-1H-indazole. We delve into the critical aspects of regioselectivity in the N-methylation and C4-nitration steps, offering detailed, field-proven protocols. The causality behind experimental choices, scalability considerations, and rigorous safety protocols are discussed to ensure trustworthy and reproducible execution by researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole core is a privileged scaffold in modern pharmacology, forming the basis of numerous therapeutic agents.[3] The title compound, 6-Bromo-1-methyl-1H-indazol-4-amine, is particularly strategic. The amine at the C4 position serves as a handle for amide or sulfonylamide formation, while the bromine atom at C6 is a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][4] This dual functionality allows for the construction of complex molecular architectures necessary for potent and selective biological activity.

Despite its utility, a direct, scalable synthesis for this specific molecule is not widely published. The following protocol outlines a logical and efficient pathway designed for scalability, moving from readily available starting materials to the final product through a series of well-understood, yet nuanced, chemical transformations.

Overview of the Synthetic Strategy

The selected synthetic route prioritizes scalability, safety, and regiochemical control. It begins with 6-bromo-1H-indazole and proceeds through three key transformations:

  • Regioselective N1-Methylation: Introduction of a methyl group at the N1 position of the indazole ring.

  • Regioselective C4-Nitration: Installation of a nitro group at the C4 position, which serves as a precursor to the target amine.

  • Nitro Group Reduction: Conversion of the C4-nitro group to the final 4-amino functionality via catalytic hydrogenation.

This pathway was chosen over alternatives, such as those beginning with a pre-functionalized aniline, due to the superior availability of the starting material, 6-bromo-1H-indazole, and the generally robust nature of the chosen transformations.[5]

G cluster_0 Synthetic Workflow for 6-Bromo-1-methyl-1H-indazol-4-amine A 6-Bromo-1H-indazole B Step 1: N1-Methylation (NaH, MeI, THF) A->B C 6-Bromo-1-methyl-1H-indazole B->C D Step 2: C4-Nitration (HNO₃, H₂SO₄) C->D E 6-Bromo-1-methyl-4-nitro-1H-indazole D->E F Step 3: Nitro Reduction (H₂, Pd/C, EtOH) E->F G 6-Bromo-1-methyl-1H-indazol-4-amine (Final Product) F->G

Diagram 1: Proposed synthetic workflow for 6-Bromo-1-methyl-1H-indazol-4-amine.

Detailed Experimental Protocols and Scientific Rationale

Step 1: Regioselective N1-Methylation of 6-Bromo-1H-indazole

Scientific Rationale: The N-alkylation of indazoles can produce a mixture of N1 and N2 isomers.[6] The regiochemical outcome is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent.[7][8] Under basic conditions with a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), the indazole is deprotonated to form the indazolide anion. While the N2 position is often kinetically favored for protonation, the N1-alkylated product is generally the thermodynamically more stable isomer.[9] Using NaH in THF followed by the addition of methyl iodide (MeI) reliably favors the formation of the desired N1-methylated product.[2][9]

Protocol:

  • To a dry, nitrogen-purged, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, add anhydrous tetrahydrofuran (THF, 10 mL per 1 g of starting material).

  • Cool the flask to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred THF. Caution: NaH reacts violently with water and is flammable.

  • In a separate flask, dissolve 6-bromo-1H-indazole (1.0 equivalent) in anhydrous THF (5 mL per 1 g).

  • Add the indazole solution dropwise to the NaH suspension via the addition funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Evolution of hydrogen gas should be observed.

  • Cool the mixture back to 0 °C.

  • Add methyl iodide (1.1 equivalents) dropwise, again maintaining the temperature below 5 °C. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle only in a fume hood.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-bromo-1-methyl-1H-indazole.

Step 2: Regioselective C4-Nitration of 6-Bromo-1-methyl-1H-indazole

Scientific Rationale: Electrophilic aromatic substitution on the indazole ring is directed by the existing substituents. The fused benzene ring is activated towards substitution by the heterocyclic portion. The precise position of nitration can be complex. However, for many 1-alkylindazoles, nitration occurs preferentially at the C4 and C6 positions. With the C6 position already occupied by a bromine atom, nitration is directed to the C4 position. A mixture of fuming nitric acid and concentrated sulfuric acid is a potent nitrating agent capable of effecting this transformation.

Protocol:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and addition funnel, add concentrated sulfuric acid (H₂SO₄, 98%, 5 mL per 1 g of starting material).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Add 6-bromo-1-methyl-1H-indazole (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C. Stir until all solid has dissolved.

  • In the addition funnel, prepare a nitrating mixture by carefully adding fuming nitric acid (HNO₃, >90%, 1.1 equivalents) to concentrated sulfuric acid (1 mL per 1 mL of HNO₃) at 0 °C.

  • Add the nitrating mixture dropwise to the stirred indazole solution, maintaining the internal temperature at 0-5 °C. Caution: This reaction is highly exothermic. Add the nitrating agent very slowly.

  • After the addition is complete, stir the reaction at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A yellow precipitate should form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the solid product under vacuum.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-bromo-1-methyl-4-nitro-1H-indazole.[2]

Step 3: Reduction of 6-Bromo-1-methyl-4-nitro-1H-indazole

Scientific Rationale: The reduction of an aromatic nitro group to an amine is a fundamental and reliable transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method, typically proceeding with high yield and producing water as the only byproduct. This method is preferred for scalability over metal-acid reductions (e.g., SnCl₂/HCl) which often involve more complex and less environmentally friendly work-up procedures.

Protocol:

  • To a hydrogenation vessel (e.g., Parr shaker bottle), add 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 equivalent) and a suitable solvent such as ethanol or methanol (20 mL per 1 g).

  • Carefully add 10% palladium on carbon (Pd/C, 5-10 mol %) to the solution under a stream of nitrogen. Caution: Pd/C can be pyrophoric when dry and exposed to air. Handle as a wet paste.

  • Seal the vessel, purge it several times with nitrogen, and then purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 40-50 psi) and shake or stir the reaction at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 4-12 hours.

  • Work-up: Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely, as it can ignite. Wash the filter pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid, 6-Bromo-1-methyl-1H-indazol-4-amine, is often of high purity. If necessary, it can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or purified by column chromatography.

Data and Scalability Summary

StepIntermediate/ProductMolecular Weight ( g/mol )Expected YieldKey Considerations for Scalability
16-Bromo-1-methyl-1H-indazole211.0585-95%- Handling of large quantities of NaH. - Efficient heat removal during MeI addition. - Purification may shift from chromatography to crystallization.
26-Bromo-1-methyl-4-nitro-1H-indazole256.0550-65%[2]- Critical: Excellent temperature control during nitration is essential to prevent runaway reactions and side products. - Safe handling and dosing of fuming nitric acid. - Efficient filtration and washing of the precipitated product.
36-Bromo-1-methyl-1H-indazol-4-amine226.08>90%- Use of a suitable industrial hydrogenation reactor. - Safe handling of hydrogen gas and pyrophoric catalyst. - Efficient catalyst filtration and recovery.

Application in Further Synthesis: Buchwald-Hartwig Amination

The title compound is an excellent substrate for further functionalization. The C6-Br bond can be readily coupled with various amines using the Buchwald-Hartwig amination reaction, a cornerstone of modern C-N bond formation.[10][11] This allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

G cluster_1 Utility in Buchwald-Hartwig Amination A 6-Bromo-1-methyl-1H-indazol-4-amine C Pd Catalyst Ligand Base A->C B R₂NH (Amine) B->C D Coupled Product C->D C-N Bond Formation

Diagram 2: General scheme for the use of the title compound in C-N cross-coupling reactions.

Comprehensive Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.

  • Sodium Hydride (NaH): A highly reactive, flammable solid. It reacts violently with water and other protic sources to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).[12]

  • Methyl Iodide (MeI): Toxic, volatile, and a suspected carcinogen. All manipulations must be performed in a fume hood.

  • Concentrated Acids (H₂SO₄, HNO₃): Extremely corrosive and strong oxidizing agents. Can cause severe burns upon contact. Nitrating mixtures can react violently with organic materials. Always add acid to water (or in this case, the indazole solution), never the other way around.[13]

  • Bromine-Containing Compounds: Organobromine compounds can be toxic and irritating. Avoid inhalation and skin contact.[14][15]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Palladium on carbon (Pd/C) is pyrophoric and may ignite if exposed to air while dry. Always handle the catalyst as a wet paste and ensure the reaction vessel is properly purged before and after the reaction.[2]

References

Application Notes & Protocols: Leveraging 6-Bromo-1H-indazol-4-ol in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] This approach hinges on screening libraries of low-molecular-weight fragments (typically <300 Da) to identify weak but highly efficient binders, which then serve as starting points for rational, structure-guided optimization.[3][4] Within the vast chemical space of potential fragments, the indazole scaffold has emerged as a privileged structure, present in numerous approved drugs and clinical candidates.[5][6][7] This guide provides an in-depth technical overview and detailed protocols for utilizing a specific, high-value fragment, 6-Bromo-1H-indazol-4-ol , in FBDD campaigns. We will explore the rationale for its selection, its physicochemical properties, and step-by-step methodologies for screening, hit validation, and subsequent elaboration into potent lead molecules.

The Rationale: Why this compound for FBDD?

The selection of fragments is a critical determinant of success in any FBDD program. An ideal fragment should possess a balance of complexity to provide specific interactions, yet be simple enough to allow for broad sampling of chemical space.[8] this compound is an exemplary fragment that fulfills these criteria through its unique combination of structural features.

  • The Privileged Indazole Core: The 1H-indazole ring is a bioisostere of indole and phenol and is a cornerstone of medicinal chemistry.[9] Its bicyclic system provides a rigid scaffold that reduces conformational entropy upon binding. The pyrazole portion of the ring contains both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2), enabling it to form key "hinge-binding" interactions, particularly in kinase targets.[10]

  • The 4-Hydroxy Group: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. Its position on the indazole ring allows it to probe for specific interactions within a protein's binding pocket, often contributing significantly to binding affinity and selectivity.

  • The 6-Bromo Substituent: The bromine atom serves a dual purpose. Firstly, it can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in ligand recognition. More importantly, it provides a chemically tractable handle for synthetic elaboration. The bromine atom is poised for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making it an ideal vector for the "fragment growing" phase of hit-to-lead optimization.[11]

Physicochemical Properties

Adherence to the "Rule of Three" is a common guideline for fragment selection. This compound aligns well with these principles, ensuring it occupies a favorable region of chemical space for fragment screening.

PropertyValue"Rule of Three" GuidelineSource
CAS Number 885518-77-4N/A[12]
Molecular Formula C₇H₅BrN₂ON/A[12]
Molecular Weight 213.03 g/mol ≤ 300 Da[12]
cLogP ~1.5 - 2.0 (estimated)≤ 3Inferred
Hydrogen Bond Donors 2 (N-H, O-H)≤ 3Inferred
Hydrogen Bond Acceptors 2 (N, O)≤ 3Inferred
Rotatable Bonds 0≤ 3Inferred
Appearance White to off-white solidN/A[13]
Solubility Soluble in DMSO, DMFHigh solubility is critical[13]

The FBDD Workflow: From Fragment to Lead

A typical FBDD campaign is a multi-stage process that relies on the tight integration of biophysics, structural biology, and medicinal chemistry. The goal is to identify weakly binding fragments and rationally evolve them into high-affinity lead compounds.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Hit Identification cluster_validate Phase 3: Hit Validation cluster_optimize Phase 4: Hit-to-Lead lib_prep Fragment Library QC (Solubility, Purity) screen Biophysical Screening (SPR, NMR, DSF) lib_prep->screen prot_prep Target Protein Production & QC prot_prep->screen hits Initial Hits (Weak Binders) screen->hits validate Orthogonal Validation & Affinity Ranking hits->validate structure Structural Biology (X-ray Crystallography) validate->structure chem Structure-Guided Medicinal Chemistry structure->chem lead Potent Lead Compound chem->lead

Fig. 1: General workflow for a Fragment-Based Drug Design (FBDD) campaign.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for incorporating this compound into an FBDD campaign.

Protocol 1: Fragment Stock Preparation and Quality Control

Rationale: The success of biophysical screening is highly dependent on the quality and solubility of the fragments. Impurities can lead to false positives, while poor solubility prevents testing at the high concentrations required to detect weak binding.[4]

  • Materials:

    • This compound (≥98% purity)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Target-specific assay buffer (e.g., PBS or HEPES with additives)

    • Acoustic liquid handler or calibrated manual pipettes

  • Procedure:

    • Prepare a 100 mM primary stock solution of this compound in 100% anhydrous DMSO.

    • Vortex thoroughly and visually inspect for complete dissolution. If necessary, gentle warming (30-40°C) can be applied.

    • Solubility Check: Perform a kinetic solubility assay. Serially dilute the DMSO stock into the final assay buffer. Monitor for precipitation over time using nephelometry or visual inspection. The highest concentration that remains clear is the maximum screening concentration. Causality Note: Screening above the solubility limit will produce false-positive hits due to compound aggregation.

    • Purity Analysis: Confirm purity using HPLC-MS. The primary peak should correspond to the correct mass of the fragment, and purity should be ≥98%.

    • Store the primary stock at -20°C in a desiccated environment. Prepare intermediate plates for screening to minimize freeze-thaw cycles of the primary stock.

Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)

Rationale: SPR is a sensitive, label-free technique ideal for primary screening in FBDD. It measures changes in mass on a sensor chip surface, allowing for the direct detection of fragment binding to an immobilized target protein in real-time.[14][15]

  • Instrumentation & Consumables:

    • Biacore 8K, T200, or similar SPR instrument[14]

    • CM5 sensor chip (or other appropriate surface)

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Target protein (≥95% purity)

    • Running buffer (e.g., HBS-EP+)

  • Procedure:

    • Target Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling to a target density that will yield a theoretical Rmax of ~50-100 RU for the fragment. A control surface (mock-coupled or coupled with an irrelevant protein) is essential for identifying non-specific binders.

    • Screening Assay:

      • Prepare a screening plate containing this compound at a single high concentration (e.g., 200 µM) in running buffer. The final DMSO concentration should be kept constant and low (typically ≤1%).

      • Inject the fragment solution over the target and control surfaces.

      • Monitor the binding response (measured in Resonance Units, RU). A response significantly higher on the target surface compared to the control surface indicates a potential hit.

    • Data Analysis:

      • Subtract the control channel response from the target channel response to correct for bulk refractive index changes and non-specific binding.

      • Hits are identified as fragments that produce a response above a predefined threshold (e.g., >3 standard deviations above the mean response of negative controls).

Protocol 3: Hit Validation by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) is a powerful orthogonal method to validate hits from primary screens.[3] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) or WaterLOGSY, are particularly well-suited for FBDD as they are sensitive to weak binding and provide information about the binding epitope.[14][16]

  • Materials:

    • NMR spectrometer (≥600 MHz) with a cryoprobe

    • Target protein in a deuterated buffer (e.g., D₂O-based PBS)

    • This compound stock solution in deuterated DMSO (DMSO-d6)

  • Procedure (STD-NMR):

    • Prepare two NMR samples:

      • Sample A (Reference): this compound (e.g., 100 µM) in deuterated buffer.

      • Sample B (Protein): this compound (100 µM) plus the target protein (e.g., 5-10 µM).

    • Acquire a standard 1D proton spectrum for Sample A to identify the fragment's proton chemical shifts.

    • Acquire an STD-NMR spectrum for Sample B. This involves two experiments: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where a region far from any protein or ligand signals is irradiated.

    • Data Analysis:

      • Subtract the on-resonance spectrum from the off-resonance spectrum.

      • The resulting difference spectrum will only show signals from the protons of the fragment that are in close proximity to the saturated protein upon binding.

      • The presence of signals in the STD difference spectrum confirms that the fragment binds to the target protein. The relative intensity of the signals can provide initial clues about which part of the fragment is interacting most closely with the protein.

Protocol 4: Structural Characterization by X-ray Crystallography

Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the hit validation phase.[17][18] It provides unambiguous proof of binding and reveals the precise binding mode, orientation, and key interactions, which is essential information for guiding the hit-to-lead chemistry effort.[4]

  • Procedure:

    • Protein Crystallization: Obtain high-quality crystals of the target protein under conditions established previously.

    • Fragment Soaking or Co-crystallization:

      • Soaking: Transfer a protein crystal into a solution containing a high concentration of this compound (e.g., 1-10 mM) and allow it to incubate for a period ranging from minutes to hours.

      • Co-crystallization: Set up crystallization trials with the protein already pre-incubated with the fragment.

    • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

    • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Refine the model and inspect the resulting electron density map for clear, unambiguous density corresponding to the bound fragment.

    • Binding Mode Analysis: Analyze the final structure to identify the key hydrogen bonds, hydrophobic interactions, and the orientation of the fragment's vectors (the 6-bromo position) relative to nearby pockets.

Structure-Guided Hit-to-Lead Optimization

With structural information in hand, the low-affinity fragment hit can be optimized into a potent lead compound. The bromine atom on this compound is the key enabler for this process.

Hit_to_Lead cluster_start Initial Hit cluster_strategies Optimization Strategies cluster_end Outcome start_node This compound (μM-mM Affinity) grow Fragment Growing (e.g., Suzuki Coupling at Br) start_node->grow Explores adjacent pocket link Fragment Linking (Connects to adjacent fragment) start_node->link Requires a second fragment hit end_node Potent Lead Compound (nM Affinity) grow->end_node link->end_node

Fig. 2: Key strategies for evolving a fragment hit into a potent lead compound.
Protocol 5: Fragment Growing via Suzuki Coupling

Rationale: "Fragment Growing" is a common and effective hit-to-lead strategy where the initial fragment is elaborated to pick up additional interactions with the target, thereby increasing affinity.[18][19] The 6-bromo position is ideal for this approach.

  • Prerequisites: A crystal structure of the target protein in complex with this compound, showing an unoccupied pocket adjacent to the bromine atom.

  • Procedure:

    • In Silico Design: Based on the crystal structure, computationally enumerate a virtual library of boronic acids/esters that, when coupled to the 6-position, would project chemical matter into the adjacent pocket. Prioritize fragments that can form favorable interactions (e.g., hydrogen bonds, hydrophobic packing).

    • Chemical Synthesis: Synthesize a focused library of analogs using a standard Suzuki-Miyaura cross-coupling reaction.

      • General Reaction: this compound + Aryl/Alkyl-Boronic Acid/Ester, in the presence of a Palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent (e.g., Dioxane/Water).

    • Biological Evaluation: Screen the newly synthesized compounds in a functional or biochemical assay to determine their potency (e.g., IC₅₀).

    • SAR Analysis: Correlate the potency of the new analogs with their structures to build a Structure-Activity Relationship (SAR). For example, a case study on PDK1 inhibitors demonstrated how elaborating an aminoindazole fragment by adding a single heterocyclic ring increased potency from 311 µM to 0.37 µM while maintaining high ligand efficiency.[20][21]

    • Iterative Optimization: Select the most potent compounds for co-crystallization to confirm the predicted binding mode and guide the next round of design and synthesis. This iterative cycle of design, synthesis, and testing is the core of the hit-to-lead process.

Conclusion

This compound represents a high-quality, versatile fragment for use in modern drug discovery campaigns. Its privileged indazole core provides robust anchoring interactions, while the hydroxyl and bromo substituents offer opportunities for probing polar interactions and for straightforward synthetic elaboration, respectively. By following the systematic, structure-guided protocols outlined in this guide—from rigorous QC and sensitive biophysical screening to rational hit-to-lead chemistry—researchers can effectively leverage this fragment to discover novel, potent, and highly optimized lead compounds for a wide range of biological targets.

References

Application Notes & Protocols: Strategic Nitration and Reduction of 6-bromo-1H-indazole for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-bromo-1H-indazole and its derivatives are foundational scaffolds in medicinal chemistry, serving as critical intermediates in the synthesis of high-value pharmaceutical agents, particularly kinase inhibitors for targeted therapies.[1][2][3] The strategic introduction of an amino group onto the indazole core via a nitration-reduction sequence unlocks a versatile handle for subsequent molecular elaboration. This guide provides an in-depth analysis and field-proven protocols for the regioselective nitration of 6-bromo-1H-indazole and the subsequent chemoselective reduction of the resulting nitro-intermediate. We will explore the causality behind reagent selection, reaction parameter optimization, and troubleshooting, ensuring a robust and reproducible synthetic workflow suitable for research and development professionals.

The Synthetic Workflow: A Strategic Overview

The conversion of 6-bromo-1H-indazole to its amino-substituted counterpart is a cornerstone two-step process. The initial electrophilic aromatic substitution introduces a nitro group, which acts as a precursor to the desired amine. The subsequent reduction must be performed with careful consideration for the sensitive functionalities present on the molecule, especially the C-Br bond.

G cluster_0 Overall Synthetic Pathway A 6-bromo-1H-indazole (Starting Material) B 6-bromo-4-nitro-1H-indazole (Nitro Intermediate) A->B Step 1: Nitration (HNO₃ / H₂SO₄) C 6-bromo-1H-indazol-4-amine (Final Product) B->C Step 2: Reduction (e.g., SnCl₂ / HCl)

Caption: High-level overview of the two-step synthesis.

Protocol I: Regioselective Nitration of 6-bromo-1H-indazole

Expertise & Mechanistic Insight

The nitration of 6-bromo-1H-indazole is a classic electrophilic aromatic substitution (SEAr). The regiochemical outcome is dictated by the directing effects of the existing substituents. The indazole ring system is electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack. The bromine at the C6 position is a deactivating, yet ortho, para-directing group. The interplay of these electronic effects preferentially directs the incoming electrophile, the nitronium ion (NO₂⁺), to the C4 position, yielding 6-bromo-4-nitro-1H-indazole as the major product.[2][4]

Controlling the reaction temperature is paramount. The nitration reaction is highly exothermic; failure to maintain cryogenic conditions (0–5 °C) can lead to a decrease in regioselectivity and the formation of undesired side products, including dinitrated species.

Detailed Experimental Protocol: Synthesis of 6-bromo-4-nitro-1H-indazole

This protocol is designed for a 10 mmol scale and can be adapted accordingly.

Materials & Equipment:

  • Two-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice-salt bath

  • Thermometer

  • Standard glassware for workup and filtration

  • 6-bromo-1H-indazole (1.97 g, 10 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed ice and deionized water

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Dissolution: In a flask placed in an ice-salt bath, cautiously add concentrated sulfuric acid (10 mL). Once cooled to 0 °C, add 6-bromo-1H-indazole (1.97 g, 10 mmol) portion-wise, ensuring the temperature does not exceed 10 °C. Stir until complete dissolution is achieved.[4]

  • Preparation of Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly add concentrated nitric acid (1.5 mL) to concentrated sulfuric acid (1.5 mL). This mixture should be prepared fresh and kept cold.

  • Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the dissolved indazole solution over 20-30 minutes. Crucially, maintain the internal reaction temperature between 0–5 °C throughout the addition. [1]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2–4 hours. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).[4]

  • Workup & Isolation: Once the reaction is complete, carefully pour the acidic mixture onto a beaker containing approximately 100 g of crushed ice. The product will precipitate as a solid.[4]

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (test with pH paper). Dry the isolated solid under vacuum to yield the crude product.[4] Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Summary: Nitration Protocol
ParameterValue / ConditionRationale / Notes
Starting Material 6-bromo-1H-indazole (1.0 eq)Commercially available precursor.
Reagents Conc. H₂SO₄ / Conc. HNO₃Standard nitrating mixture generating the NO₂⁺ electrophile.
Temperature 0–5 °CCritical for controlling exothermicity and ensuring high regioselectivity.[1][4]
Reaction Time 2–4 hoursMonitor by TLC for completion.
Workup Quenching on icePrecipitates the organic product from the strong acid.
Expected Product 6-bromo-4-nitro-1H-indazoleMajor isomer formed.[4][5]
Expected Yield >80%Yields are typically high under optimized conditions.

Protocol II: Reduction of 6-bromo-4-nitro-1H-indazole

Expertise & Chemoselectivity Considerations

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation.[6] The choice of reducing agent is critical to ensure high yield and, most importantly, to preserve the C-Br bond, which is susceptible to hydrogenolysis under certain catalytic hydrogenation conditions.[4]

G cluster_B Advantages cluster_B_dis Disadvantages cluster_C Advantages cluster_C_dis Disadvantages cluster_D Advantages cluster_D_dis Disadvantages A Select Reduction Method B Tin(II) Chloride (SnCl₂) A->B High Chemoselectivity? (Halogen Present) C Catalytic Hydrogenation (Pd/C) A->C Green Chemistry? (No Halogen) D Iron (Fe) / Acid A->D Cost-Effective? (Mild Conditions) B_adv Excellent chemoselectivity Preserves C-Br bond B_dis Stoichiometric tin waste Requires careful basic workup C_adv Clean reaction High yield C_dis Risk of debromination Requires H₂ atmosphere D_adv Inexpensive Mild D_dis Can require harsh acidic conditions

Caption: Decision matrix for selecting a nitro reduction method.

For 6-bromo-4-nitro-1H-indazole, Tin(II) chloride (SnCl₂) is the reagent of choice due to its excellent chemoselectivity, reliably reducing the nitro group without affecting the aryl bromide.[4][7][8]

Detailed Experimental Protocol: SnCl₂ Reduction to 6-bromo-1H-indazol-4-amine

Materials & Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • 6-bromo-4-nitro-1H-indazole (2.42 g, 10 mmol)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.28 g, 50 mmol)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 6-bromo-4-nitro-1H-indazole (2.42 g, 10 mmol) and tin(II) chloride dihydrate (11.28 g, 50 mmol) in ethanol (50 mL).[4]

  • Acidification: To the stirred suspension, carefully add concentrated hydrochloric acid (20 mL).[4]

  • Heating: Heat the reaction mixture to 60–70 °C for 2–3 hours. The reaction progress should be monitored by TLC until the starting material is fully consumed.[4]

  • Workup & Neutralization: Cool the mixture in an ice bath. This step is critical and must be performed with caution. Slowly and carefully add a concentrated sodium hydroxide solution to the acidic mixture until the pH is strongly basic (pH > 8). A thick, white precipitate of tin salts will form.[4]

  • Extraction: Extract the resulting slurry with ethyl acetate (3 x 50 mL). The product will be in the organic layer. Multiple extractions are necessary to ensure complete recovery.[4]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-1H-indazol-4-amine.[4] The product can be purified further by column chromatography if needed.

Data Summary: Comparison of Reduction Methods
MethodReagents & ConditionsAdvantagesCommon Issues / Disadvantages
Tin(II) Chloride SnCl₂·2H₂O, HCl, EtOH, 60-70°CExcellent chemoselectivity, high yield, preserves C-Br bond.[4][7]Stoichiometric tin waste; workup requires careful neutralization.[4]
Catalytic Hydrogenation H₂ (gas), Pd/C, EtOH or MeOH, RTEnvironmentally friendly, clean reaction profile.[1][9]High risk of debromination (C-Br hydrogenolysis).[4]
Iron Powder Fe, Acetic Acid, 110°CCost-effective, mild reducing agent.[2][8]Can require strongly acidic conditions and high temperatures.

Troubleshooting & Optimization

IssuePotential CauseRecommended Solution
Nitration: Low Yield / Multiple Products Temperature control failure; incorrect stoichiometry.Ensure strict adherence to 0–5 °C during nitrating agent addition. Verify the concentration and amount of acids used.
Reduction: Incomplete Reaction Insufficient reducing agent or reaction time.Increase the equivalents of the reducing agent (e.g., SnCl₂) or extend the reaction time, monitoring closely with TLC.
Reduction: Product Loss During Workup Incomplete extraction or product trapped in tin salts.Ensure pH is strongly basic (>8) during neutralization. Be vigorous during extraction and consider an additional extraction.
Reduction: Debromination Observed Use of catalytic hydrogenation (Pd/C).Avoid catalytic hydrogenation for this substrate. Use a chemoselective reagent like SnCl₂.[4]

Conclusion

The synthetic route detailed herein, involving a highly regioselective nitration followed by a chemoselective reduction using tin(II) chloride, provides a reliable and robust pathway to synthesize 6-bromo-1H-indazol-4-amine. By understanding the mechanistic principles behind reagent selection and meticulously controlling reaction parameters, researchers can confidently produce this valuable intermediate for applications in drug discovery and development.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities.[1] The targeted functionalization of the indazole core is therefore a critical endeavor in the pursuit of novel therapeutic agents.[1] Among the powerful synthetic tools available, the Buchwald-Hartwig amination has emerged as a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds.[2][3][4] This reaction facilitates the coupling of aryl halides with a diverse range of amine nucleophiles, a transformation that is often challenging to achieve through classical methods due to the limited reactivity of the aryl halide.[2][3]

This guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 6-Bromo-1H-indazole. We will delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, and offer step-by-step procedures to empower researchers in their synthetic efforts. The aim is to provide a self-validating system of protocols, grounded in established scientific principles, to ensure reliable and reproducible outcomes.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[3][5] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][5][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 6-Bromo-1H-indazole. This step forms a Pd(II) intermediate. The rate of this step can be influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligand.[5]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical and can significantly impact the reaction's success.[4][5]

  • Reductive Elimination: This is the final, product-forming step where the new C-N bond is formed, and the desired N-aryl-1H-indazole is released from the palladium center. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][5]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(Br)L_n] Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(NHR'R'')L_n]Br OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex [Ar-Pd(II)(NR'R'')L_n] Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product 6-(Amino)-1H-indazole Amido_complex->Product Ar-NR'R'' ArBr 6-Bromo-1H-indazole ArBr->OA_complex Amine Amine (HNR'R'') Amine->Amine_complex Base Base Base->Amine_complex caption Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Critical Experimental Parameters

The success of the Buchwald-Hartwig amination of 6-Bromo-1H-indazole is highly dependent on the careful selection and optimization of several key parameters.

Catalyst System: Palladium Precursor and Ligand

The choice of the palladium precursor and the phosphine ligand is arguably the most critical factor. While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, the ligand dictates the catalyst's reactivity and stability.[1][7] For heteroaryl halides like 6-Bromo-1H-indazole, bulky, electron-rich phosphine ligands are often required to promote efficient coupling and prevent catalyst deactivation.[7][8]

LigandKey FeaturesTypical Substrates
BINAP Bidentate, provides good stability.Aryl iodides and triflates, primary amines.[3]
Xantphos Wide bite angle, good for electron-rich amines.Amides and carbamates.[1]
RuPhos Bulky, electron-rich, effective for hindered substrates.Secondary amines, heteroaryl chlorides.[7]
BrettPhos Very bulky, excellent for challenging couplings.Monoarylation of primary amines, aryl mesylates.[7]
Josiphos Ferrocene-based, effective for heteroaryl chlorides.Primary nitrogen nucleophiles.[7]
Base

The base plays a crucial role in the deprotonation of the amine, facilitating the formation of the key palladium-amido intermediate.[4] Strong, non-nucleophilic bases are typically employed. The choice of base can influence the reaction rate and selectivity.

BaseStrengthSolubilityComments
NaOtBu StrongSoluble in many organic solventsCommonly used, but can be sensitive to moisture.
LiHMDS StrongSolubleOften used for less reactive amines.
K₂CO₃ / Cs₂CO₃ WeakerOften insolubleCan be effective for more activated aryl halides.
Solvent

The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation. Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, and THF.[9] The choice of solvent can affect the solubility of the reagents and the reaction temperature.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).

General Procedure for Buchwald-Hartwig Amination of 6-Bromo-1H-indazole

This protocol is a general guideline and may require optimization for specific amine coupling partners.

Materials and Reagents:

ReagentCAS NumberSupplier (Example)
6-Bromo-1H-indazole79629-28-0Sigma-Aldrich
Palladium(II) acetate (Pd(OAc)₂)3375-31-3Sigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3Sigma-Aldrich
RuPhos787618-22-8Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)865-48-5Sigma-Aldrich
Toluene (anhydrous)108-88-3Sigma-Aldrich
Amine (substrate specific)-Various

Reaction Setup:

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk tube with Pd catalyst and ligand B Evacuate and backfill with inert gas (3x) A->B C Add 6-Bromo-1H-indazole, amine, and base B->C D Add anhydrous, degassed solvent C->D E Heat reaction mixture to desired temperature (e.g., 80-110 °C) D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool to room temperature F->G H Quench with water and extract with organic solvent G->H I Wash organic layer, dry, and concentrate H->I J Purify by column chromatography I->J caption General experimental workflow for Buchwald-Hartwig amination.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., RuPhos, 2-10 mol%).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under a positive flow of inert gas, add 6-Bromo-1H-indazole (1.0 eq.), the desired amine (1.1-1.5 eq.), and the base (e.g., NaOtBu, 1.2-2.0 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[10]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(amino)-1H-indazole.

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a fresh catalyst and ligand.
Insufficiently strong baseSwitch to a stronger base (e.g., LiHMDS).
Low reaction temperatureIncrease the reaction temperature.
Side product formation Hydrodehalogenation of the starting materialUse a bulkier ligand or a lower reaction temperature.
Dimerization of the starting materialOptimize the catalyst and ligand loading.

Conclusion

The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of N-arylated indazoles. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can reliably and efficiently access a wide range of functionalized indazole derivatives. The protocols and guidelines presented here provide a solid foundation for the successful application of this important transformation in the context of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromo-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Bromo-1H-indazol-4-ol is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics.[1][2] Its synthesis, however, is a multi-step process fraught with challenges that can significantly impact the final yield and purity. This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and optimized protocols to navigate the complexities of this synthesis. We will address specific issues in a direct question-and-answer format, explaining the chemical principles behind each recommendation to empower you to make informed decisions in your laboratory.

Section 1: Overview of the Synthetic Strategy

The most practical and commonly adapted synthesis of this compound proceeds through a four-step sequence starting from the commercially available 6-bromo-1H-indazole. This route involves electrophilic nitration, reduction of the nitro group, and a subsequent diazotization-hydrolysis to install the hydroxyl group. Each step presents unique challenges that require careful control of reaction conditions.

Synthetic_Pathway start 6-Bromo-1H-indazole step1 Step 1: Nitration (HNO₃ / H₂SO₄) start->step1 intermediate1 6-Bromo-4-nitro-1H-indazole step1->intermediate1 step2 Step 2: Reduction (SnCl₂·2H₂O / HCl or H₂, Pd/C) intermediate1->step2 intermediate2 6-Bromo-1H-indazol-4-amine step2->intermediate2 step3 Step 3: Diazotization & Hydrolysis (NaNO₂ / H₂SO₄, then H₂O, Δ) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic route for this compound.

Section 2: Troubleshooting Guide for Common Issues

This section addresses specific problems that researchers frequently encounter. The solutions are based on established chemical principles and optimization strategies reported in the literature.

❓ Question 1: My nitration of 6-bromo-1H-indazole is resulting in a low yield and a mixture of isomers. How can I improve the regioselectivity for the 4-nitro product?

💡 Answer: This is a critical step where precise control is paramount. The indazole ring system's reactivity can lead to nitration at undesired positions if conditions are not optimized.[3]

Causality & Troubleshooting Steps:

  • Temperature Control is Non-Negotiable: Electrophilic aromatic substitution is highly exothermic.[4] The reaction must be maintained between 0-5 °C during the addition of the nitrating mixture. A higher temperature provides the activation energy for the formation of thermodynamically stable but undesired isomers.

  • Slow, Controlled Addition: The nitrating agent (a pre-cooled mixture of concentrated HNO₃ and H₂SO₄) must be added dropwise to the solution of 6-bromo-1H-indazole in concentrated sulfuric acid.[3] A slow addition maintains a low concentration of the powerful electrophile (NO₂⁺), minimizing side reactions and improving selectivity.

  • Ensure Complete Dissolution: Before adding the nitrating mixture, ensure the starting material is fully dissolved in the concentrated sulfuric acid. Incomplete dissolution leads to a heterogeneous reaction, resulting in incomplete conversion and a lower yield.[3]

  • Isomer Separation: Despite optimization, small amounts of other isomers may form. Purification via column chromatography on silica gel is typically effective for isolating the desired 6-bromo-4-nitro-1H-indazole. The difference in polarity between the isomers allows for their separation.[1][5]

❓ Question 2: The reduction of the 4-nitro group to 6-Bromo-1H-indazol-4-amine is sluggish and incomplete. What can I do to drive the reaction to completion?

💡 Answer: Incomplete reduction is a common bottleneck. The choice of reducing agent and reaction monitoring are key to achieving high conversion.

Causality & Troubleshooting Steps:

  • Method 1: Tin(II) Chloride (SnCl₂): This is a robust and reliable method.[3]

    • Stoichiometry: Ensure a sufficient excess of SnCl₂·2H₂O is used (typically 5 equivalents). The reaction consumes the reagent, and an insufficient amount will lead to incomplete conversion.

    • Acidic Medium: The reaction requires a strong acidic medium, typically concentrated HCl in ethanol. The acid activates the reducing agent and ensures the substrate remains protonated and soluble.[3]

    • Temperature: Heating the reaction to 60-70 °C is often necessary to achieve a reasonable reaction rate.[3]

  • Method 2: Catalytic Hydrogenation (H₂/Pd/C): This is a cleaner method but can be prone to catalyst issues.[1]

    • Catalyst Activity: Ensure the 10% Pd/C catalyst is fresh and active. Catalyst poisoning from sulfur or other impurities in the reagents or on the glassware can halt the reaction.

    • Hydrogen Pressure: While a hydrogen balloon is often sufficient, for difficult reductions, a Parr shaker apparatus providing higher, consistent pressure can significantly improve the reaction rate and completeness.

    • Solvent Choice: Ethanol is a common choice, but other solvents like methanol or ethyl acetate can be explored. Ensure the starting material is fully dissolved.[1]

  • Reaction Monitoring: Regardless of the method, it is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS.[3] Do not proceed with the workup until the starting material spot has been completely consumed.

❓ Question 3: The final conversion of the 4-amino group to the 4-hydroxyl group via diazotization is giving me a very low yield and a lot of dark, tarry byproducts. How can I optimize this step?

💡 Answer: The instability of the intermediate diazonium salt is the primary cause of low yields and byproduct formation in this reaction. Strict temperature control and careful reagent addition are critical for success.

Causality & Troubleshooting Steps:

  • Maintain Low Temperature for Diazonium Salt Formation: The diazonium salt intermediate is only stable at low temperatures. The reaction mixture (6-bromo-1H-indazol-4-amine in aqueous sulfuric or hydrochloric acid) must be cooled to 0-5 °C in an ice-salt bath before and during the slow, dropwise addition of an aqueous solution of sodium nitrite (NaNO₂). If the temperature rises, the diazonium salt will decompose prematurely, leading to a complex mixture of byproducts.

  • Hydrolysis (Decomposition) Step: Once the diazotization is complete (indicated by a positive starch-iodide paper test for excess nitrous acid), the diazonium salt is converted to the phenol by heating. This is typically done by slowly adding the cold diazonium salt solution to a separate flask of boiling dilute sulfuric acid. This controlled addition into a hot solution ensures rapid decomposition to the desired phenol and minimizes competing side reactions.

  • Avoid Light: Diazonium salts can be light-sensitive. Performing the reaction in a flask wrapped in aluminum foil can sometimes help prevent photochemical decomposition.

Troubleshooting_Logic start Low Yield in Final Step (Amine to Hydroxyl) q1 Was temperature kept at 0-5°C during NaNO₂ addition? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 How was the hydrolysis performed? ans1_yes->q2 sol1 Root Cause: Premature diazonium salt decomposition. Solution: Use an ice-salt bath and monitor temperature with a low-temp thermometer. ans1_no->sol1 end_node Yield should improve. sol1->end_node ans2_heat Heated reaction mixture directly q2->ans2_heat ans2_add Added cold diazonium salt to boiling acid q2->ans2_add sol2 Root Cause: Uncontrolled decomposition. Solution: Add the cold diazonium solution slowly to a separate flask of boiling dilute H₂SO₄. ans2_heat->sol2 ans2_add->end_node sol2->end_node

Caption: Troubleshooting logic for the diazotization-hydrolysis step.

Section 3: Frequently Asked Questions (FAQs)

Q1: Are there any alternative brominating agents besides N-Bromosuccinimide (NBS) or Br₂? A1: Yes, agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have been used for the efficient bromination of indazoles, sometimes under ultrasound-assisted conditions, which can offer mild conditions and rapid reaction times.[6][7][8]

Q2: What is the best way to purify the final product, this compound? A2: Purification is typically achieved by column chromatography on silica gel, often using a gradient elution of hexane and ethyl acetate.[1] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be an effective method to obtain highly pure material.[5]

Q3: Which analytical techniques are essential to confirm the structure and purity at each step? A3: A combination of techniques is crucial.[3]

  • TLC: For monitoring reaction progress.

  • NMR Spectroscopy (¹H & ¹³C): Essential for structural confirmation and identifying isomeric impurities at each stage.

  • Mass Spectrometry (MS): To verify the molecular weight of each intermediate and the final product.

  • High-Performance Liquid Chromatography (HPLC): To assess the final purity of the this compound.

Q4: What are the primary safety concerns with this synthesis? A4: Several reagents require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]

  • Concentrated Acids (H₂SO₄, HCl) and Nitric Acid: Highly corrosive.

  • Hydrazine Hydrate (if used for cyclization): Highly toxic and corrosive.

  • Sodium Nitrite: Toxic and a strong oxidizing agent.

  • Catalytic Hydrogenation: Involves flammable hydrogen gas and requires specialized equipment.

Section 4: Optimized Experimental Protocols

The following protocols are provided as a guide. Researchers should adapt them based on their laboratory scale and equipment.

Protocol 1: Synthesis of 6-Bromo-4-nitro-1H-indazole [3]

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 6-bromo-1H-indazole (1.0 eq) to concentrated sulfuric acid (approx. 5 mL per gram of starting material). Stir until completely dissolved.

  • Cool the mixture to 0-5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (same volume as nitric acid), keeping it cool in an ice bath.

  • Add the pre-cooled nitrating mixture dropwise to the indazole solution, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • Purify by column chromatography if necessary.

Protocol 2: Synthesis of 6-Bromo-1H-indazol-4-amine [3]

  • In a round-bottom flask, suspend 6-bromo-4-nitro-1H-indazole (1.0 eq) and tin(II) chloride dihydrate (5.0 eq) in ethanol (approx. 20 mL per gram of nitro-indazole).

  • Add concentrated hydrochloric acid (approx. 10 mL per gram of nitro-indazole) and stir the mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture in an ice bath and carefully neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (>8).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Protocol 3: Synthesis of this compound

  • Dissolve 6-bromo-1H-indazol-4-amine (1.0 eq) in a mixture of water and concentrated sulfuric acid (e.g., 10% H₂SO₄ v/v) in a three-neck flask.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature below 5 °C. Monitor for a slight excess of nitrous acid using starch-iodide paper.

  • In a separate, larger flask, bring a volume of dilute (e.g., 10%) sulfuric acid to a boil.

  • Slowly and carefully add the cold diazonium salt solution to the boiling acid. Vigorous nitrogen evolution will occur.

  • After the addition is complete, continue to heat for an additional 15-30 minutes.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Hexane/Ethyl Acetate).

References

Technical Support Center: Purification of 6-Bromo-1H-indazol-4-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-1H-indazol-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. As a privileged scaffold in medicinal chemistry, obtaining high-purity this compound is a critical step for the synthesis of a wide array of biologically active molecules.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the nuances of its purification by column chromatography.

Understanding the Molecule: this compound

Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound. The molecule possesses a polar indazole core, an acidic hydroxyl group, and a bromine substituent. This combination of functional groups presents unique challenges and opportunities for chromatographic separation. The indazole ring is aromatic and amphoteric, with the 1H-tautomer being the most thermodynamically stable.[1][3] The phenolic hydroxyl group increases the compound's polarity and introduces the possibility of strong interactions with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the column chromatography of this compound?

A1: For most applications involving this compound, silica gel (SiO₂) is the recommended stationary phase. Its polar surface provides strong interactions with the polar functional groups of the analyte, allowing for effective separation from less polar impurities. The slightly acidic nature of standard silica gel can sometimes be advantageous, but it's a factor to consider if your compound is acid-sensitive. In cases of extreme polarity or stability issues, alternative stationary phases like alumina (neutral or basic) could be explored, but silica gel is the primary choice for initial method development.

Q2: How do I choose an appropriate solvent system (mobile phase)?

A2: The key is to find a solvent system that provides a good retention factor (Rf) on a Thin Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4. Given the polarity of this compound, you will likely need a polar mobile phase. Start with a binary mixture of a non-polar solvent and a more polar solvent. Good starting points include:

  • Hexane/Ethyl Acetate: A classic combination. You will likely need a high percentage of ethyl acetate.

  • Dichloromethane/Methanol: This is a more polar system suitable for highly polar compounds. Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it.

Always use TLC to screen for the optimal solvent ratio before packing a column.

Q3: My compound is streaking on the TLC plate. What does this mean for my column?

A3: Streaking on TLC is a strong indicator that you will have poor separation (band broadening) on your column. The primary causes for a polar compound like this compound include:

  • Strong Analyte-Stationary Phase Interaction: The hydroxyl and N-H groups can bind very tightly to the silica gel.

  • Sample Overload: Too much compound spotted on the TLC plate.

  • Inappropriate Solvent System: The solvent may not be polar enough to effectively elute the compound, or it may have poor solubility.

To mitigate this, you can add a small amount of a polar modifier to your mobile phase, such as methanol or a few drops of acetic acid (if your compound is stable) to improve peak shape.

Q4: Can I use a gradient elution for purifying this compound?

A4: Yes, a gradient elution is often the most efficient method. Start with a less polar solvent mixture to elute non-polar impurities, then gradually increase the polarity to elute your target compound. This technique can improve separation, reduce elution time, and yield sharper peaks compared to isocratic (constant solvent composition) elution. A typical gradient could be starting with 100% dichloromethane and gradually increasing the percentage of methanol.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound.

Problem 1: The compound is not moving off the baseline (Rf = 0).
Possible CauseSuggested Solution
Insufficiently Polar Mobile Phase The solvent system is not strong enough to overcome the strong interactions between your polar compound and the polar silica gel. Increase the proportion of the polar solvent (e.g., methanol in a DCM/methanol system). For very polar compounds, a solvent system containing ammonia (e.g., a stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane) can be effective.[4]
Compound Insolubility The compound may be precipitating at the origin. Ensure your crude material is fully dissolved in the loading solvent before applying it to the column.
Compound Degradation on Silica The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear. If degradation is suspected, consider using deactivated silica gel or an alternative stationary phase like neutral alumina.
Problem 2: Poor separation between the product and a close-running impurity.
Possible CauseSuggested Solution
Inadequate Solvent System Selectivity The chosen solvent system may not be optimal for resolving the two compounds. Experiment with different solvent systems on TLC. Try changing one of the solvents to introduce different intermolecular interactions (e.g., switch from ethyl acetate to acetone or an ether).
Column Overloading Too much sample has been loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a silica gel to crude compound ratio of at least 30:1 (by weight).
Improperly Packed Column Channels or cracks in the silica bed will lead to a non-uniform solvent front and poor separation. Ensure the column is packed carefully and uniformly.[5]
Problem 3: The compound elutes as a very broad band (tailing).
Possible CauseSuggested Solution
Strong Analyte-Stationary Phase Interaction The polar functional groups of this compound can lead to tailing. Add a small amount of a polar modifier to the mobile phase. For example, 0.5-1% of acetic acid or triethylamine (depending on the nature of your compound and impurities) can often sharpen peaks.
Slow Elution If the compound is eluting very slowly, it can lead to band broadening due to diffusion. Once the compound begins to elute, you can sometimes increase the polarity of the mobile phase more rapidly to push it off the column faster, provided there are no closely eluting impurities.[4]
Mixed Solvent Effects during Loading If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause band distortion. Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, consider dry loading.

Experimental Protocols

Protocol 1: TLC Method Development
  • Prepare several small beakers with different solvent systems (e.g., 9:1 Hexane:EtOAc, 7:3 Hexane:EtOAc, 1:1 Hexane:EtOAc, 95:5 DCM:MeOH).

  • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., acetone or methanol).

  • Using a capillary spotter, apply a small spot of the dissolved sample to the baseline of several TLC plates.

  • Place each TLC plate in a different beaker with the developing solvent, ensuring the solvent level is below the baseline. Cover the beakers.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plates, mark the solvent front, and let them dry.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for your target compound in each solvent system and choose the one that gives an Rf between 0.2 and 0.4.

Protocol 2: Column Packing and Sample Loading
  • Slurry Packing (Wet Method):

    • In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Open the stopcock to drain some solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the silica bed.

    • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Add a thin layer of sand on top of the silica/sample to prevent disturbance of the surface when adding more solvent.

Visualization of the Troubleshooting Workflow

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis & Solution cluster_solutions Corrective Actions Problem Identify Purification Issue No_Movement Rf = 0 (No Movement) Problem->No_Movement Compound Stuck? Poor_Sep Poor Separation Problem->Poor_Sep Bands Overlapping? Tailing Broad Band / Tailing Problem->Tailing Bands Tailing? Increase_Polarity Increase Mobile Phase Polarity No_Movement->Increase_Polarity Change_Solvent Change Solvent System Poor_Sep->Change_Solvent Check_Loading Reduce Sample Load / Repack Poor_Sep->Check_Loading Tailing->Increase_Polarity Add_Modifier Add Modifier (Acid/Base) Tailing->Add_Modifier

Caption: A systematic workflow for troubleshooting common column chromatography issues.

References

Troubleshooting low conversion in 6-Bromo-1H-indazole reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the functionalization of this versatile heterocyclic building block. Here, we address frequent causes of low conversion and other experimental setbacks in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Part 1: Troubleshooting Guide - Common Reaction Issues

This section addresses specific problems you might encounter during the chemical modification of 6-Bromo-1H-indazole, focusing on N-alkylation and palladium-catalyzed cross-coupling reactions.

N-Alkylation Reactions

Question 1: My N-alkylation of 6-Bromo-1H-indazole using potassium carbonate in DMF is giving me a low yield and a roughly 1:1 mixture of N-1 and N-2 isomers. How can I improve the yield and achieve N-1 selectivity?

Answer: This is a classic challenge in indazole chemistry. The indazole anion is mesomeric, leading to two nucleophilic nitrogen centers (N-1 and N-2)[1]. The poor regioselectivity and low yield you're observing with K₂CO₃/DMF are typical outcomes of kinetically controlled conditions with a weak base, which often results in a mixture of isomers.[2]

Causality and Strategic Solutions:

  • The Thermodynamic vs. Kinetic Dilemma: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3][4] Therefore, to favor the N-1 alkylated product, you need to establish conditions that allow for thermodynamic equilibration. Weaker bases like K₂CO₃ in polar aprotic solvents like DMF often do not facilitate this equilibrium effectively, leading to mixed products.

  • The Base-Solvent System is Key: For high N-1 selectivity, a strong, non-nucleophilic base in a less polar, aprotic solvent is the most effective combination. The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a widely successful and authoritative method for achieving excellent N-1 regioselectivity.[2][4] The NaH irreversibly deprotonates the indazole, and the resulting sodium salt often shows a higher preference for alkylation at the N-1 position in THF.[2]

Troubleshooting Workflow for N-1 Alkylation

G cluster_0 Problem: Low Yield & Poor N-1 Selectivity cluster_1 Analysis cluster_2 Solution: Shift to Thermodynamic Control cluster_3 Expected Outcome Problem Initial Conditions: 6-Bromo-1H-indazole Alkyl Halide, K₂CO₃, DMF Result: ~1:1 (N1:N2), Low Conversion Analysis Cause: Kinetic Control Weak base (K₂CO₃) and polar solvent (DMF) favors mixture of isomers. Problem->Analysis Why? Solution1 Primary Recommendation: Switch Base/Solvent to NaH/THF. This favors the more stable N-1 product. Analysis->Solution1 How to fix? Solution2 Check Reagents: Ensure THF is anhydrous. Use fresh, high-quality NaH. Solution1->Solution2 Critical Detail Solution3 Optimize Temperature: Start at 0°C for deprotonation, then warm to RT or gently heat (e.g., 50°C) to drive conversion. Solution2->Solution3 Optimization Step Outcome High Conversion (>90%) Excellent N-1 Selectivity (>95:5) Solution3->Outcome Result

Caption: Troubleshooting workflow for poor N-1 alkylation selectivity.

Recommended Protocol for N-1 Selective Alkylation:

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-1H-indazole (1.0 equiv.).

  • Solvent Addition: Add anhydrous THF (typically to a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., to 50 °C) until completion, monitoring by TLC or LC-MS. Reactions are often complete within 2-24 hours.[5]

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Question 2: I need to synthesize the N-2 alkylated isomer of 6-Bromo-1H-indazole. My current methods are still favoring N-1 or giving inseparable mixtures. What conditions selectively yield the N-2 product?

Answer: Achieving high N-2 selectivity can be more challenging as it often requires overriding the inherent thermodynamic preference for the N-1 isomer. Success hinges on creating conditions that favor kinetic control or by using specific reaction types that are electronically or sterically biased towards the N-2 position.

Causality and Strategic Solutions:

  • Mitsunobu Reaction: The Mitsunobu reaction is a well-established method for achieving N-2 selectivity, particularly with less hindered indazoles.[3] The reaction proceeds through a different mechanism than direct Sₙ2 alkylation and often favors the kinetically accessible N-2 position.

  • Steric Hindrance: While 6-Bromo-1H-indazole itself has no substituent at the 7-position, it's a key principle to remember. A bulky substituent at the C-7 position sterically shields the N-1 position, thereby directing alkylating agents to the N-2 nitrogen even under standard NaH/THF conditions.

  • Acid Catalysis with Diazo Compounds: For specific alkyl groups (like ethyl acetate), using a diazo compound with a catalytic amount of a strong acid like triflic acid (TfOH) can provide excellent N-2 selectivity.

Recommended Protocol for N-2 Selective Alkylation (Mitsunobu):

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve 6-Bromo-1H-indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise. Note: The reaction is often characterized by a color change and can be exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the THF under reduced pressure.

  • Purification: The crude mixture will contain triphenylphosphine oxide and the reduced azodicarboxylate byproduct. Purify directly by flash column chromatography to isolate the N-2 alkylated product.

Method Typical Reagents Favored Isomer Rationale Reference
Standard Sₙ2 NaH / THFN-1Thermodynamic Control--INVALID-LINK--[4]
Standard Sₙ2 K₂CO₃ / DMFMixture (N-1/N-2)Kinetic Control--INVALID-LINK--
Mitsunobu PPh₃, DIAD, Alcohol / THFN-2Kinetic Control--INVALID-LINK--[3]

Table 1: Summary of common N-alkylation conditions and their regioselective outcomes.

Suzuki-Miyaura Cross-Coupling Reactions

Question 3: My Suzuki coupling reaction of 6-Bromo-1H-indazole with an arylboronic acid is resulting in low conversion and significant amounts of a biaryl homocoupling byproduct from the boronic acid. What is causing this and how can I prevent it?

Answer: Low conversion and boronic acid homocoupling are classic issues in Suzuki-Miyaura reactions. These problems typically stem from two main sources: catalyst deactivation/inefficiency and the presence of oxygen.[6]

Causality and Strategic Solutions:

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the oxidative homocoupling of your boronic acid, consuming your reagent and reducing the yield of the desired product.[6]

    • Solution: Rigorous degassing of all solvents and the final reaction mixture is critical. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[6]

  • Inefficient Catalyst System: The choice of palladium source, ligand, and base is crucial for an efficient catalytic cycle. For heteroaryl halides like 6-Bromo-1H-indazole, a robust catalyst system is needed.

    • Catalyst/Ligand: While Pd(PPh₃)₄ is a classic catalyst, more modern, electron-rich, and bulky phosphine ligands often provide superior results, especially with challenging substrates. Ligands like SPhos, XPhos, or the use of a pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are excellent starting points.[7][8] Pd(dppf)Cl₂ has been shown to be highly effective for Suzuki couplings on bromoindazoles.[7][9]

    • Base and Solvent: A common and effective system is K₂CO₃ or Cs₂CO₃ as the base in a solvent mixture like 1,4-dioxane/water or DME.[7][10] The water is essential for the transmetalation step. The choice of solvent can significantly influence the reaction outcome.[11][12][13]

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G cluster_0 Problem: Low Conversion & Homocoupling cluster_1 Step 1: Eliminate Oxygen cluster_2 Step 2: Optimize Catalyst System cluster_3 Step 3: Verify Reagents Problem Reaction shows starting material and boronic acid dimer. Little desired product formed. Solution1 Thoroughly degas solvent(s) (e.g., Ar sparge for 20 min). Run reaction under strict inert atmosphere. Problem->Solution1 Initial Action Solution2 Switch to a more robust catalyst. Recommended: Pd(dppf)Cl₂. Solution1->Solution2 If problem persists Solution3 Ensure appropriate base and solvent. Recommended: K₂CO₃ in Dioxane/H₂O. Solution2->Solution3 Check Conditions Solution4 Check purity of 6-Bromo-1H-indazole and boronic acid. Impure boronic acid can inhibit catalysis. Solution3->Solution4 Final Check

Caption: Step-by-step troubleshooting for Suzuki coupling reactions.

Recommended Protocol for Optimized Suzuki-Miyaura Coupling:

  • Reagent Preparation: To an oven-dried Schlenk flask, add 6-Bromo-1H-indazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂·DCM (0.02-0.05 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 or 3:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with an organic solvent.[10] Perform an aqueous workup, dry the organic layer, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: For a Buchwald-Hartwig amination on 6-Bromo-1H-indazole, what is a reliable starting point for catalyst, ligand, and base?

A1: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[14][15] A robust starting point for coupling an amine with 6-Bromo-1H-indazole would be to use a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃, paired with a sterically hindered biaryl phosphine ligand such as XantPhos or a Josiphos-type ligand.[16] For the base, sodium tert-butoxide (NaOtBu) is the most common and highly effective choice, typically used in an anhydrous aprotic solvent like toluene or dioxane.[17]

Component Recommendation Rationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective precatalysts.
Ligand XantPhosA versatile, electron-rich, and bulky ligand that promotes both oxidative addition and reductive elimination.
Base NaOtBuA strong, non-nucleophilic base essential for deprotonating the amine and facilitating the catalytic cycle.
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents that are standard for this transformation.

Table 2: Recommended starting conditions for Buchwald-Hartwig amination.

Q2: My 6-Bromo-1H-indazole starting material appears off-white to tan. Is this normal, and could it affect my reaction?

A2: Yes, it is quite common for 6-Bromo-1H-indazole to appear as a white to yellow or tan solid.[18] However, significant darkening to brown could indicate the presence of impurities or degradation products. While minor color variation is often acceptable, purity is paramount for high-conversion reactions, especially palladium-catalyzed couplings. Impurities can inhibit or poison the catalyst.[19] If you are experiencing consistently low yields, it is advisable to assess the purity of your starting material by NMR or LC-MS and consider purification (e.g., recrystallization or chromatography) if necessary.

Q3: Can I use microwave irradiation to speed up my Suzuki or Buchwald-Hartwig reactions with 6-Bromo-1H-indazole?

A3: Absolutely. Microwave-assisted synthesis is an excellent technique for accelerating palladium-catalyzed cross-coupling reactions. The rapid heating can significantly reduce reaction times from hours to minutes and often improves yields by minimizing the formation of degradation byproducts. The general reaction parameters (catalyst, ligand, base, solvent) are often transferable, although some re-optimization may be necessary. Ensure you are using sealed microwave vials designed for high pressures and temperatures.

References

Indazole Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of indazole derivatives. As a privileged scaffold in medicinal chemistry, the efficient and clean synthesis of indazoles is paramount. This guide moves beyond simple protocols to explain the underlying principles that govern byproduct formation, empowering you to optimize your reactions for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in indazole synthesis?

A1: The most prevalent byproduct is the formation of the undesired regioisomer. In many applications, the 1H-indazole is the thermodynamically favored and desired product, making the 2H-indazole a common impurity.[1] Other significant byproducts can include unreacted starting materials, hydrazones, dimeric impurities, and indazolones, the formation of which is highly dependent on the chosen synthetic route and reaction conditions.[1]

Q2: How can I reliably distinguish between 1H- and 2H-indazole isomers?

A2: Spectroscopic methods are the most effective tools for differentiating between 1H- and 2H-indazole isomers.[1][2]

  • ¹H NMR Spectroscopy: The chemical shift of the proton at the C3 position is a key diagnostic marker. In 2H-indazoles, the C3-H proton is typically deshielded and appears at a higher chemical shift (further downfield) compared to the corresponding 1H-isomer.[1][2] Additionally, for unsubstituted indazoles, the N-H proton of the 1H-isomer gives a characteristic broad signal.[2]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are distinct for each isomer, providing a reliable method for assignment.[2]

  • Advanced NMR Techniques: For complex substituted indazoles, 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy can be invaluable. An HMBC correlation between the protons of an N1-alkyl group and the C7a carbon is indicative of the 1H-isomer, while a correlation to the C3 carbon suggests the 2H-isomer.[3]

Q3: What is the primary strategy for controlling regioselectivity in N-alkylation of indazoles?

A3: The key to controlling regioselectivity lies in the careful selection of the base and solvent system.[4] To favor the thermodynamically more stable 1H-indazole, a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is highly effective.[4][5][6][7][8] This combination is believed to promote the formation of a sodium-chelated intermediate with the N2 nitrogen, sterically hindering alkylation at that position.[4][5] Conversely, to obtain the 2H-isomer, different conditions are required, which are detailed in the troubleshooting section.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your indazole synthesis experiments and provides actionable solutions based on mechanistic principles.

Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of 1H and 2H Isomers)

Causality: The formation of a mixture of N1 and N2 alkylated indazoles is a common problem arising from the comparable nucleophilicity of the two nitrogen atoms in the indazole ring. The ratio of the products is influenced by a delicate balance of steric effects, electronic effects, and the reaction conditions, which can favor either kinetic or thermodynamic control.

Troubleshooting Workflow:

start Poor Regioselectivity: Mixture of N1 and N2 Isomers q1 What is your desired isomer? start->q1 n1_path N1-Isomer (Thermodynamic Product) q1->n1_path n2_path N2-Isomer (Kinetic Product) q1->n2_path n1_cond Optimize for Thermodynamic Control n1_path->n1_cond n2_cond Optimize for Kinetic Control n2_path->n2_cond base_solvent Use NaH in THF n1_cond->base_solvent Primary Strategy substituent Consider C3 Substituent Effects base_solvent->substituent Further Refinement temp_time Increase Temperature/Time for Equilibration substituent->temp_time If Applicable mitsunobu Employ Mitsunobu Conditions (PPh3, DEAD/DIAD) n2_cond->mitsunobu Common Method steric_hindrance Utilize Bulky C7 Substituents mitsunobu->steric_hindrance Substrate-Dependent Strategy

Caption: Troubleshooting workflow for poor regioselectivity in indazole N-alkylation.

Solutions for Favoring the N1-Isomer:

  • Base and Solvent Selection: The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is the most widely recommended condition for achieving high N1-selectivity.[4][5][6][7][8] The rationale is that the sodium cation coordinates with the N2 nitrogen, creating steric hindrance that directs the alkylating agent to the N1 position.[4][5]

  • Substituent Effects: The nature of substituents on the indazole ring can significantly influence regioselectivity. Electron-withdrawing groups at the C3 position, such as esters or amides, can enhance N1-selectivity when using NaH in THF.[6]

  • Thermodynamic Equilibration: Since the 1H-indazole is generally the more stable isomer, running the reaction at a slightly elevated temperature or for a longer duration can sometimes allow for the equilibration of the initially formed kinetic (N2) product to the more stable thermodynamic (N1) product.[7][9]

Solutions for Favoring the N2-Isomer:

  • Mitsunobu Reaction: The Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) is a reliable method for achieving N2-alkylation, often with high selectivity.[7][9]

  • Steric Hindrance: Introducing a bulky substituent at the C7 position of the indazole ring can sterically block the N1 position, thereby directing alkylation to the N2 position.[6][8]

Issue 2: Formation of Hydrazone Byproducts

Causality: Hydrazone byproducts can form from the reaction of a carbonyl-containing starting material (e.g., an o-halobenzaldehyde) with hydrazine, especially if the subsequent cyclization step is slow or incomplete.

Solutions:

  • One-Pot Procedures: Employing a one-pot synthesis where the intermediate hydrazone is not isolated can minimize its accumulation.

  • Reaction Conditions: Ensure that the conditions for the cyclization step (e.g., temperature, catalyst) are optimal to drive the reaction to completion. For instance, in the synthesis of 1H-indazoles from o-fluorobenzaldehydes and hydrazines, using the O-methyloxime derivative of the aldehyde can prevent the formation of undesired side products.[10][11][12]

Issue 3: Low Yield in Cadogan Reductive Cyclization for 2H-Indazole Synthesis

Causality: The Cadogan reaction, which typically involves the reductive cyclization of an o-nitrobenzaldehyde imine using a phosphine reagent, can be sensitive to reaction conditions. Low yields may result from incomplete reduction of the nitro group or the formation of undesired side products. The reaction is believed to proceed through a nitrene intermediate, although recent evidence suggests the involvement of oxygenated intermediates like 2H-indazole N-oxides.[13][14]

Solutions:

  • Optimized One-Pot Protocol: A mild and efficient one-pot procedure involves the condensation of an o-nitrobenzaldehyde with an amine, followed by reductive cyclization with tri-n-butylphosphine in isopropanol at 80°C.[15][16] This method avoids harsh conditions and the isolation of intermediates.

  • Choice of Reducing Agent: Tri-n-butylphosphine is often more effective than triethyl phosphite in promoting the cyclization under milder conditions.[16]

  • Substrate Considerations: The electronic nature of the substituents on both the o-nitrobenzaldehyde and the amine can affect the reaction efficiency. Electron-donating groups on the aniline component generally lead to higher yields.[16]

Detailed Experimental Protocols

Protocol 1: Regioselective N1-Alkylation of 1H-Indazole-3-carboxylate

This protocol is optimized for the synthesis of the N1-alkylated product, which is often the desired regioisomer in medicinal chemistry programs.

Materials:

  • Methyl 1H-indazole-3-carboxylate

  • Alkyl bromide or tosylate (1.1 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 1H-indazole-3-carboxylate (1.0 equiv).

  • Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride (1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N1-alkylated indazole.[5]

Protocol 2: One-Pot Synthesis of 2H-Indazoles via Condensation-Cadogan Cyclization

This protocol provides a mild and efficient route to N-substituted 2H-indazoles.

Materials:

  • o-Nitrobenzaldehyde derivative (1.0 equiv)

  • Aniline or aliphatic amine (1.0 equiv)

  • Tri-n-butylphosphine (1.5 equiv)

  • Isopropanol (i-PrOH)

Procedure:

  • In a reaction vessel, dissolve the o-nitrobenzaldehyde derivative (1.0 equiv) and the amine (1.0 equiv) in isopropanol.

  • Stir the mixture at 80 °C for 1 hour to facilitate imine formation.

  • Add tri-n-butylphosphine (1.5 equiv) to the reaction mixture.

  • Continue to stir at 80 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 2H-indazole.[15][16]

Data Presentation: Controlling Regioselectivity in N-Alkylation

The following table summarizes the effect of different bases and solvents on the regioselectivity of N-alkylation of various indazole derivatives. This data highlights the critical role of reaction conditions in directing the outcome of the synthesis.

Indazole SubstituentAlkylating AgentBaseSolventN1:N2 RatioReference
3-CO₂Men-Pentyl bromideCs₂CO₃DMF1.5 : 1[7]
3-CO₂Men-Pentyl bromideNaHTHF>99 : 1[7]
3-COMen-Pentyl bromideNaHTHF>99 : 1[6]
3-t-Bun-Pentyl bromideNaHTHF>99 : 1[6]
7-NO₂n-Pentyl bromideNaHTHF4 : 96[6][8]
7-CO₂Men-Pentyl bromideNaHTHF4 : 96[8]

Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is key to troubleshooting and optimizing your syntheses. Below are simplified representations of key reaction pathways.

Mechanism of Regioselective N1-Alkylation

start 1H-Indazole base NaH in THF start->base + intermediate Sodium Indazolide Intermediate (N2 coordinated to Na+) base->intermediate Deprotonation alkylating_agent R-X intermediate->alkylating_agent + product N1-Alkylated Indazole (Major Product) alkylating_agent->product SN2 Attack from N1 start o-Nitrobenzylamine base_alcohol Base (e.g., KOH) in Alcohol start->base_alcohol + intermediate1 Hemiaminal Nitroso Intermediate base_alcohol->intermediate1 intermediate2 o-Nitrosobenzylidine Imine intermediate1->intermediate2 - H2O cyclization N-N Bond Formation (Heterocyclization) intermediate2->cyclization product 2H-Indazole cyclization->product

References

Recrystallization techniques for purifying 6-Bromo-1-methyl-1h-indazol-4-amine.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying 6-Bromo-1-methyl-1H-indazol-4-amine

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 6-Bromo-1-methyl-1H-indazol-4-amine via recrystallization. The content is structured in a question-and-answer format to directly address common challenges and provide field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the essential physicochemical properties of 6-Bromo-1-methyl-1H-indazol-4-amine that influence its purification?

Understanding the compound's properties is the first step in designing an effective purification strategy. Key characteristics are summarized below. While exhaustive solubility data is not publicly available, its structure—a heterocyclic aromatic amine—suggests moderate polarity.

PropertyValue / ObservationSource
Molecular Formula C₈H₈BrN₃--INVALID-LINK--[1]
Molecular Weight 226.07 g/mol --INVALID-LINK--[1]
Physical Form Solid at room temperature.--INVALID-LINK--
Polarity (Predicted) Moderately polar due to the amine group and indazole nitrogen atoms.Inferred from structure
Potential Impurities Starting materials (e.g., 6-bromo-1-methyl-4-nitro-1H-indazole), regioisomers from synthesis, or side-reaction products.[2][3]BenchChem[2][3]
Q2: Why is recrystallization often preferred over column chromatography for purifying this specific amine?

Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[4] For 6-Bromo-1-methyl-1H-indazol-4-amine, it offers distinct advantages over chromatography:

  • Avoiding Silica Interaction : The amine group (-NH₂) is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[5] This interaction can lead to poor separation, tailing peaks, and sometimes irreversible adsorption of the product onto the column.[5]

  • Scalability : Recrystallization is generally more straightforward to scale up for larger quantities of material compared to preparative chromatography, making it suitable for drug development settings.

  • Solvent Efficiency : While solvent screening is required, a well-optimized recrystallization can be more economical in terms of solvent consumption and time for multi-gram batches.

Q3: What are the characteristics of an ideal recrystallization solvent?

The success of any recrystallization heavily depends on the choice of solvent.[4] An ideal solvent should exhibit the following characteristics:

  • High Solvency at High Temperature : The compound should be highly soluble in the solvent at or near its boiling point.[6]

  • Low Solvency at Low Temperature : The compound should be sparingly or insoluble in the solvent at room temperature or below (e.g., in an ice bath).[6]

  • Impurity Solubility Profile : Soluble impurities should remain dissolved in the solvent even at low temperatures, while insoluble impurities should not dissolve at all, allowing for their removal via hot filtration.[6]

  • Non-Reactivity : The solvent must be chemically inert and not react with the compound.[6]

  • Volatility : The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[6]

Part 2: Experimental Protocols & Workflows

Workflow for Developing a Recrystallization Protocol

The following diagram outlines the decision-making process for establishing a robust recrystallization procedure.

G cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Protocol Selection cluster_2 Phase 3: Optimization & Analysis start Start with Crude Product screen Protocol 1: Test Solubility in ~5-7 Solvents of Varying Polarity start->screen decision Ideal Single Solvent Found? screen->decision single_solvent Proceed with Protocol 2: Single-Solvent Recrystallization decision->single_solvent  Yes mixed_solvent Proceed with Protocol 3: Mixed-Solvent Recrystallization decision->mixed_solvent  No optimize Troubleshoot & Optimize (Yield, Purity) single_solvent->optimize mixed_solvent->optimize analyze Analyze Final Product (Melting Point, NMR, HPLC) optimize->analyze

Caption: Decision workflow for recrystallization.

Protocol 1: Small-Scale Solvent Screening

This procedure helps identify a suitable solvent system efficiently.

Methodology:

  • Place approximately 10-20 mg of crude 6-Bromo-1-methyl-1H-indazol-4-amine into several small test tubes.

  • To each tube, add a different test solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature, swirling after each addition.

  • Record whether the solid dissolves easily at room temperature. A solvent that dissolves the compound completely at this stage is unsuitable as a single solvent.[7]

  • If the solid is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-formed crystals.

  • Record all observations in a table.

SolventSolubility (RT)Solubility (Hot)Crystal Formation on CoolingSuitability
WaterInsolubleSparingly SolubleGoodPotential Antisolvent
EthanolSparingly SolubleSolubleModeratePossible Single Solvent
IsopropanolSparingly SolubleSolubleGoodGood Candidate
Ethyl AcetateSolubleVery SolublePoor/NoneGood "Solvent" in Pair
TolueneInsolubleSparingly SolubleModeratePossible Single Solvent
HeptaneInsolubleInsolubleNonePotential Antisolvent

This table presents hypothetical results based on the compound's structure.

Protocol 2: Single-Solvent Recrystallization (Example: Isopropanol)

Methodology:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of isopropanol to just cover the solid.

  • Heat the mixture to a gentle boil with stirring on a hot plate.

  • Add more hot isopropanol dropwise until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce recovery.[8]

  • If the solution contains insoluble impurities, perform a hot gravity filtration.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, large crystals.[9]

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Protocol 3: Mixed-Solvent Recrystallization (Example: Ethyl Acetate/Heptane)

This technique is used when no single solvent is ideal.[10] It employs a "solvent" in which the compound is soluble and an "antisolvent" in which it is not.[11]

Methodology:

  • Dissolve the crude solid in a minimum amount of hot ethyl acetate (the "solvent") in an Erlenmeyer flask.

  • Once fully dissolved, continue heating and begin adding heptane (the "antisolvent") dropwise.

  • Add the antisolvent until a persistent cloudiness (turbidity) appears, indicating the solution is saturated.[11]

  • If necessary, add a drop or two of hot ethyl acetate to redissolve the turbidity and obtain a clear, saturated solution.

  • Remove the flask from heat and follow steps 6-10 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of ethyl acetate/heptane (in the same ratio) for the final wash.

Part 3: Troubleshooting Guide

Q4: My compound "oiled out" as a liquid instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid phase above its melting point or because the solution is supersaturated.[12]

  • Cause & Explanation : This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution cools too rapidly. Impurities can also suppress the melting point of the mixture, leading to oil formation.

  • Solution :

    • Reheat the solution to dissolve the oil completely.

    • Add a small amount of additional solvent to reduce the saturation level.[12]

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If the problem persists, consider switching to a lower-boiling point solvent or a different mixed-solvent system.

Q5: The solution has cooled, but no crystals have formed. What should I do?

This is a common issue often caused by supersaturation or using too much solvent.[12]

  • Cause & Explanation : For crystallization to begin, a nucleation site is required. In a very clean solution, or one that is not sufficiently saturated, spontaneous nucleation may not occur.

  • Solutions (in order of application) :

    • Scratching : Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites.[8]

    • Seed Crystal : If available, add a tiny crystal of the pure compound to the solution. This "seed" acts as a template for crystal growth.[8]

    • Reduce Volume : If the solution is not saturated enough (i.e., too much solvent was added), gently heat the solution to boil off some of the solvent and increase the concentration.[12] Then, attempt to cool it again.

    • Flash Freeze : Briefly cool the solution in a dry ice/acetone bath. This can sometimes force nucleation. Once small crystals form, allow them to warm back to the ice-bath temperature to continue growing slowly.

Troubleshooting Logic: No Crystal Formation

G start Cooled Solution, No Crystals Formed step1 1. Scratch inner surface of the flask with a glass rod. start->step1 check1 Crystals Form? step1->check1 step2 2. Add a seed crystal of the pure compound. check1->step2 No success Success: Collect Crystals check1->success Yes check2 Crystals Form? step2->check2 step3 3. Reduce solvent volume by gentle boiling. check2->step3 No check2->success Yes cool_again Cool solution again. step3->cool_again check3 Crystals Form? cool_again->check3 check3->success Yes failure Further optimization needed: Re-evaluate solvent system. check3->failure No

Caption: Stepwise troubleshooting for crystallization failure.

Q6: My final product is pure, but the recovery yield is very low. How can I improve it?

Low yield is often a result of procedural issues rather than a failure of the technique itself.

  • Cause & Explanation :

    • Using a large excess of solvent during dissolution.[8]

    • Incomplete crystallization (not cooling long enough or cold enough).

    • Premature crystallization during a hot filtration step.

    • Washing the final crystals with too much solvent or with solvent that was not ice-cold.

  • Solution :

    • Be meticulous when adding solvent for dissolution, adding just enough hot solvent to dissolve the solid.

    • Ensure the solution is cooled in an ice bath for an adequate amount of time (e.g., 30-60 minutes) to maximize precipitation.

    • When performing a hot filtration, pre-heat the funnel and filter paper with hot solvent to prevent the product from crashing out.[13]

    • Always use a minimal amount of ice-cold solvent to wash the collected crystals.

References

Technical Support Center: Mastering the Separation of Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for resolving the complex challenge of separating indazole isomers in chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter poor resolution, co-elution, and other separation issues with these critical heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your method development and troubleshooting endeavors.

The synthesis of substituted indazoles frequently yields a mixture of N-1 and N-2 positional isomers (regioisomers).[1][2] These isomers often possess very similar physicochemical properties, making their separation a significant analytical hurdle.[3][4] This guide provides a structured approach to tackling this common problem, from initial troubleshooting to advanced method development.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions that arise when facing poor separation of indazole isomers.

Q1: Why are my N-1 and N-2 substituted indazole isomers co-eluting on a standard C18 column?

A1: Standard C18 columns primarily separate compounds based on hydrophobicity. N-1 and N-2 positional isomers of indazole often have very similar hydrophobicity (logP values), leading to nearly identical retention times and co-elution.[5] While C18 phases are versatile, they may not offer the specific interactions needed to differentiate the subtle structural differences between these isomers. Achieving separation requires a stationary phase that can exploit alternative interaction mechanisms beyond simple hydrophobicity.

Q2: I'm seeing severe peak tailing for my indazole analytes, even when they are partially separated. What is the cause?

A2: Peak tailing for nitrogen-containing heterocyclic compounds like indazoles is often caused by secondary interactions with active silanol groups on the silica surface of the stationary phase.[6] Indazoles are basic compounds; the parent 1H-Indazole has a pKa of approximately 1.3 for the protonated form.[7] If the mobile phase pH is not sufficiently low to protonate the majority of the accessible silanols, these negatively charged sites can interact strongly with the basic indazole analytes, leading to tailing.

Q3: What is the first parameter I should adjust when my resolution is poor?

A3: The mobile phase pH is the most powerful initial parameter to adjust, especially for ionizable compounds like indazoles.[8][9] The charge state of both the analyte and the stationary phase silanols is dictated by pH. Modifying the pH can dramatically alter retention and selectivity.[10] For indazoles, working at a low pH (e.g., pH 2.5-3.5) is a common starting point to suppress the ionization of silanol groups and ensure the basic indazole is in a consistent, protonated form, which can improve peak shape and potentially alter selectivity.[6]

Q4: Is HPLC the only option, or are there better techniques for indazole isomer separation?

A4: While HPLC is a common and powerful tool, it is not the only option. Supercritical Fluid Chromatography (SFC) is an excellent alternative, particularly for isomer and chiral separations.[11][12] SFC often provides unique selectivity and higher efficiency, leading to faster and better separations.[8] Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique for polar compounds like indazoles, offering a completely different selectivity mechanism compared to reversed-phase HPLC.[13][14]

Troubleshooting Guide: From Poor Resolution to Baseline Separation

This section provides a systematic, in-depth approach to troubleshooting and resolving poor separation of indazole isomers.

Issue 1: Complete Co-elution or Very Poor Resolution (Rs < 1.0)

When isomers are completely unresolved, the primary goal is to introduce new selectivity into the chromatographic system.

Causality: The current method lacks sufficient differential interaction between the isomers and the stationary phase. The subtle differences in dipole moment and electron distribution between N-1 and N-2 isomers are not being exploited by a standard C18 phase.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for co-eluting indazole isomers.

Detailed Explanation & Protocols:

  • Mobile Phase pH Optimization:

    • Rationale: Indazole has a pKa of ~1.3, meaning it will be protonated at low pH.[7] Acidic mobile phases (pH 2.5-3.5) suppress the ionization of residual silanols on the silica backbone, minimizing peak tailing and ensuring the analyte has a consistent positive charge.[6] This can sometimes be enough to induce separation.

    • Protocol: Prepare mobile phases buffered at different pH values (e.g., pH 2.5, 3.0, 3.5, and 7.0) using appropriate buffers. A good starting point is 0.1% formic acid in water/acetonitrile. Evaluate the separation at each pH.

  • Stationary Phase Screening (The Key to Selectivity):

    • Rationale: To separate positional isomers, you need a stationary phase that offers more than just hydrophobicity. Phenyl and PFP phases are ideal for aromatic compounds like indazoles because they provide multiple interaction mechanisms.[15][16]

      • Phenyl Columns (e.g., Phenyl-Hexyl): These phases offer π-π interactions between the phenyl rings of the stationary phase and the aromatic indazole system.[7] The slightly different electron cloud distributions of the N-1 and N-2 isomers can lead to differential retention.

      • Pentafluorophenyl (PFP) Columns: PFP phases are highly versatile and offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[4][15] The highly electronegative fluorine atoms create a strong dipole, which can interact differently with the distinct dipole moments of the two indazole isomers. This often provides unique and enhanced selectivity for positional isomers.[4]

Stationary Phase Primary Interaction Mechanisms for Indazoles Best Suited For
Standard C18 Hydrophobic interactions.General purpose, but often fails for positional isomers.
Phenyl-Hexyl Hydrophobic and π-π interactions .[7]Aromatic compounds; good first alternative to C18.
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, shape selectivity .[15][16]Positional isomers, halogenated compounds, polar analytes. Often provides the most unique selectivity.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Even with some separation, poor peak shape can compromise resolution and quantification.

Causality:

  • Tailing: As discussed, this is most often due to secondary interactions between the basic indazole analyte and acidic silanols on the stationary phase.[6] It can also be caused by using a sample solvent that is too weak or by mass overload.

  • Fronting: This is typically caused by injecting the sample in a solvent significantly stronger than the mobile phase or by severe column overload.

Troubleshooting Steps:

  • Confirm pH is Appropriate: Ensure the mobile phase pH is at least 2 units below the pKa of any acidic silanols (typically requires pH < 4).

  • Use a Modern, End-Capped Column: High-purity silica columns with robust end-capping have fewer accessible silanols, reducing the opportunity for tailing.

  • Check Sample Solvent: Dissolve your sample in the initial mobile phase composition whenever possible. If you must use a stronger solvent for solubility, inject the smallest possible volume.

  • Reduce Mass on Column: Dilute your sample or reduce the injection volume to check for mass overload.[5]

  • Consider Mobile Phase Additives: If tailing persists at low pH, a small amount of a basic additive like triethylamine (TEA) can be added to the mobile phase to compete for active silanol sites. Note: This is generally not recommended for LC-MS applications.

Advanced Separation Strategies

If conventional reversed-phase approaches fail to yield the desired separation, HILIC and SFC offer powerful alternatives.

Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water.[13][14] Polar analytes partition into a water-enriched layer on the surface of the stationary phase. This provides an orthogonal separation mechanism to reversed-phase.

  • Why it Works for Indazoles: As polar heterocyclic compounds, indazoles are well-suited for HILIC. The elution order is often the reverse of what is seen in reversed-phase, and the unique partitioning mechanism can effectively differentiate between subtle polarity differences of the isomers.[17]

  • Starting Conditions:

    • Column: Bare Silica, Amide, or Diol phase (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 95% B, decrease to 80% B over 10 minutes.

Supercritical Fluid Chromatography (SFC)
  • Mechanism: SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a small amount of a polar co-solvent (modifier) like methanol.[8] It is a form of normal-phase chromatography that offers high efficiency and unique selectivity.

  • Why it Works for Indazoles: SFC is exceptionally powerful for separating isomers, including positional and chiral isomers.[11][12] The low viscosity of the mobile phase allows for high flow rates and fast separations. The selectivity in SFC is governed by a complex interplay of analyte interactions with the stationary phase and the modified CO2 mobile phase, which can often resolve isomers that are inseparable by HPLC.

  • Starting Conditions:

    • Column: A chiral stationary phase (even for achiral isomers, they often provide excellent shape selectivity) or a polar achiral phase.

    • Mobile Phase: Supercritical CO₂ with a methanol modifier gradient (e.g., 5% to 40% methanol).

    • Back Pressure: 120 bar.

    • Temperature: 40 °C.

Experimental Protocols

Protocol 1: Systematic Column Screening for Indazole Isomers (HPLC)

Objective: To identify the most selective reversed-phase column for a mixture of N-1 and N-2 indazole isomers.

Methodology:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Prepare Sample: Dissolve the indazole isomer mixture in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.1 mg/mL.

  • Install Column 1 (e.g., C18, 150 x 4.6 mm, 5 µm).

  • Equilibrate: Equilibrate the column with the starting gradient conditions for at least 10 column volumes.

  • Run Generic Gradient:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Gradient: 10% to 90% B over 15 minutes. Hold at 90% B for 2 minutes. Return to 10% B and re-equilibrate.

    • Detection: UV at a suitable wavelength (e.g., 254 nm or λmax).

  • Repeat Steps 3-5 for a Phenyl-Hexyl column and a PFP column of similar dimensions.

  • Analyze Results: Compare the chromatograms from the three columns. Identify the column that provides the best peak separation (selectivity), even if it is not baseline. This column will be the starting point for further optimization.

References

Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for regioselective indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling substituent placement on the indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, and mastering its regioselective functionalization is paramount for efficient drug discovery and development.[1][2][3][4] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the regioselective synthesis of substituted indazoles, providing concise answers and directing you to more detailed information within this guide.

FAQ 1: I am getting a mixture of N-1 and N-2 alkylated indazoles. How can I favor the formation of the N-1 isomer?

Obtaining a mixture of N-1 and N-2 alkylated products is a frequent challenge.[3][4][5] To selectively obtain the N-1 isomer, which is often the thermodynamically more stable product, a careful selection of base and solvent is crucial.[2][5][6] The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for achieving high N-1 selectivity.[1][5][7] This is particularly effective for indazoles with electron-withdrawing or sterically demanding substituents at the C-3 position.[1][5]

FAQ 2: What conditions are best for synthesizing the N-2 alkylated indazole?

While the 1H-indazole tautomer is generally more stable, specific conditions can favor the formation of the N-2 alkylated product.[5][6] Mitsunobu conditions, for instance, often show a preference for N-2 alkylation.[7] Additionally, employing bulky substituents at the C-7 position can sterically hinder the N-1 position, thereby directing alkylation to N-2.[1][2][6] Certain transition-metal-catalyzed reactions can also be tailored to favor N-2 substitution.

FAQ 3: My C-H functionalization reaction is not working or gives very low yields. What should I check?

Direct C-H functionalization of indazoles can be challenging due to the inherent stability of C-H bonds.[8] The success of these reactions is highly dependent on the choice of catalyst, directing group, and reaction conditions. For instance, rhodium and palladium catalysts are commonly used for regioselective C-H functionalization.[9][10][11] Ensure that your starting material is pure and the reaction is performed under an inert atmosphere, as many catalysts are sensitive to air and moisture. The position of the C-H bond you are targeting also plays a significant role; for example, C-3 and C-7 functionalizations often require different catalytic systems.[10]

FAQ 4: How can I use protecting groups to control regioselectivity?

Protecting groups are a powerful tool for directing the regioselectivity of indazole synthesis.[12][13] For example, by selectively protecting the N-2 position with a group like 2-(trimethylsilyl)ethoxymethyl (SEM), you can direct lithiation and subsequent electrophilic attack to the C-3 position.[14] Similarly, protecting one of the nitrogen atoms allows for selective functionalization of the other. The choice of protecting group is critical and should be based on its stability to the reaction conditions and the ease of its subsequent removal.[12]

FAQ 5: Are there any named reactions that are particularly useful for synthesizing a specific regioisomer of indazole?

Yes, several named reactions are known for their regioselectivity in indazole synthesis. The Davis-Beirut reaction is a robust method for the synthesis of 2H-indazoles.[15][16][17][18][19] For the synthesis of 2-aryl-2H-indazoles, the Cadogan-Sundberg reductive cyclization is a valuable tool.[16][20] Understanding the mechanisms of these reactions can provide insight into how to control the regiochemical outcome.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Poor Regioselectivity in N-Alkylation of Indazoles

Symptoms:

  • Formation of a difficult-to-separate mixture of N-1 and N-2 alkylated products.

  • Inconsistent N-1/N-2 ratios between batches.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inappropriate Base/Solvent Combination For N-1 selectivity , use NaH in THF.[1][5] For N-2 selectivity , consider Mitsunobu conditions or stronger bases like K₂CO₃ in DMF, though this is substrate-dependent.[2][7][8]
Steric and Electronic Effects of Substituents Analyze your indazole's substitution pattern. A bulky group at C-7 favors N-2 alkylation.[1][6] An electron-withdrawing group at C-3 can enhance N-1 selectivity with NaH/THF.[1][5]
Reaction is Under Kinetic Control To favor the thermodynamically stable N-1 product , try increasing the reaction temperature or extending the reaction time to allow for equilibration.[2][8]
Reaction is Under Thermodynamic Control To favor the kinetically formed N-2 product , use lower temperatures and shorter reaction times.[8]
Issue 2: Low Yield or No Reaction in Transition-Metal-Catalyzed C-H Functionalization

Symptoms:

  • Recovery of unreacted starting material.

  • Formation of multiple, unidentifiable byproducts.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Catalyst Inactivation Ensure rigorous exclusion of air and moisture by using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or purified catalysts.
Incorrect Ligand or Additive The choice of ligand is critical for catalyst stability and reactivity. Consult literature for the optimal ligand for your specific transformation. Some reactions require specific additives (e.g., silver salts) to facilitate the catalytic cycle.[9]
Substrate Incompatibility Certain functional groups on your indazole substrate may interfere with the catalyst. Consider using a protecting group strategy to mask reactive functionalities.[12]
Suboptimal Reaction Temperature C-H activation often requires elevated temperatures. If you see no reaction, consider incrementally increasing the temperature. Conversely, high temperatures can lead to catalyst decomposition or side reactions.

Section 3: Experimental Protocols

The following are detailed protocols for achieving regioselective N-alkylation of indazoles.

Protocol 1: Selective N-1 Alkylation using Sodium Hydride in THF

This protocol is optimized for achieving high regioselectivity for the N-1 position.[1][5]

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the substituted 1H-indazole (1.0 eq).

  • Add anhydrous THF to dissolve the indazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective N-2 Alkylation using Mitsunobu Conditions

This protocol often provides good selectivity for the N-2 position.[7]

Materials:

  • Substituted 1H-indazole

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Alcohol corresponding to the desired alkyl group

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the substituted 1H-indazole (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may occur.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to isolate the N-2 alkylated product.

Section 4: Visualizing Reaction Control

Diagrams created using Graphviz can help visualize the decision-making process and factors influencing regioselectivity.

Decision Workflow for N-Alkylation Strategy

N_Alkylation_Strategy start Desired Regioisomer? N1_isomer N-1 Alkylated Indazole start->N1_isomer  N-1 N2_isomer N-2 Alkylated Indazole start->N2_isomer  N-2 NaH_THF Use NaH in THF (Thermodynamic Control) N1_isomer->NaH_THF Mitsunobu Use Mitsunobu Conditions (Kinetic Control) N2_isomer->Mitsunobu C7_sterics Consider C-7 Steric Hindrance N2_isomer->C7_sterics

Caption: Decision tree for selecting an N-alkylation method.

Factors Influencing Regioselectivity in Indazole Synthesis

Regioselectivity_Factors regioselectivity Regioselectivity (N-1 vs. N-2) substituents Substituent Effects regioselectivity->substituents reaction_conditions Reaction Conditions regioselectivity->reaction_conditions control Thermodynamic vs. Kinetic Control regioselectivity->control steric Steric Hindrance (e.g., C-7 substituent) substituents->steric electronic Electronic Effects (e.g., C-3 substituent) substituents->electronic base Base (e.g., NaH, K2CO3) reaction_conditions->base solvent Solvent (e.g., THF, DMF) reaction_conditions->solvent temperature Temperature reaction_conditions->temperature

Caption: Key factors influencing regioselectivity.

References

Technical Support Center: Preventing Dehalogenation Side Reactions in Palladium Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize palladium-catalyzed cross-coupling reactions. Here, we address one of the most common and frustrating side reactions: dehalogenation. Our goal is to provide you with a deep, mechanistic understanding and actionable troubleshooting strategies to minimize this unwanted pathway, thereby improving your reaction yields and simplifying purification.

Understanding the Enemy: The Dehalogenation Side Reaction

Dehalogenation, specifically hydrodehalogenation, is a pervasive side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom of an aryl or vinyl halide is replaced by a hydrogen atom.[1][2] This leads to the formation of a reduced, non-coupled byproduct, which not only lowers the yield of your desired product but also introduces purification challenges.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dehalogenation?

The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can occur through several pathways, such as the reaction of the palladium complex with bases, solvents (like alcohols), or even trace amounts of water.[1][3][4] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X) to yield the dehalogenated arene (Ar-H).[1][3]

Q2: Which types of organic halides are most susceptible to dehalogenation?

The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1][5][6] Aryl and heteroaryl iodides are the most prone to this side reaction. While aryl chlorides are the least reactive in the desired coupling, they are also less susceptible to dehalogenation.[1][5][6]

Q3: Are certain substrates more prone to dehalogenation?

Yes, electron-deficient aryl halides and particularly N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are more susceptible to dehalogenation.[1] The nitrogen atom in N-heterocyclic halides can coordinate to the palladium catalyst, potentially inhibiting the desired reaction and favoring side reactions.[1] For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the ring's electron density, which may influence the reaction outcome. In some cases, protecting the N-H group can suppress dehalogenation.[1]

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

When encountering significant dehalogenation, a systematic approach to optimizing reaction parameters is crucial. The following sections break down the key components of a palladium cross-coupling reaction and provide targeted strategies to mitigate this side reaction.

Issue 1: High Levels of Dehalogenated Byproduct Observed

This is the most direct indicator of a competing dehalogenation pathway. The root cause often lies in the reaction conditions favoring the formation and reaction of Pd-H species over the desired transmetalation and reductive elimination of the cross-coupled product.

Causality & The Catalytic Cycle

The core of the issue lies in the relative rates of the productive versus unproductive pathways in the catalytic cycle. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd(II)-X intermediate is at a critical juncture. For a successful cross-coupling, transmetalation with the coupling partner (e.g., an organoboron reagent in Suzuki coupling) must be rapid, followed by reductive elimination of the desired product.

However, if a hydride source is readily available, a Pd-H species can form. Subsequent reductive elimination of Ar-H from an Ar-Pd(II)-H intermediate is often a fast process, leading to the dehalogenated byproduct.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Diagram 1: Simplified catalytic cycle showing the divergence between the desired cross-coupling pathway and the dehalogenation side reaction.

Troubleshooting Strategies: A Multi-Parameter Approach

The key to preventing dehalogenation is to influence the kinetics of the reaction to favor the productive pathway. This can be achieved by carefully selecting and optimizing ligands, bases, solvents, and temperature.

1. Ligand Selection: The First Line of Defense

The ligand plays a critical role in modulating the steric and electronic properties of the palladium center.[3]

  • Expert Insight: Bulky, electron-rich phosphine ligands are often the solution. These ligands accelerate the rate of reductive elimination of the desired cross-coupled product, helping it to outcompete the dehalogenation pathway.[2] They also stabilize the Pd(0) state, which can disfavor the formation of hydride species.

Ligand TypeKey CharacteristicsImpact on DehalogenationRecommended Ligands
Bulky, Electron-Rich Monophosphines Large cone angle, strong σ-donating ability.Generally suppresses dehalogenation by promoting rapid reductive elimination of the desired product.SPhos, XPhos, RuPhos, BrettPhos[7]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically demanding.Can be very effective at preventing dehalogenation, particularly for challenging substrates.[1]IPr, SIMes
Bidentate Phosphines Form stable chelate complexes with palladium.Can be effective, but their impact is substrate-dependent. Believed to prevent palladium iodide dimer formation.[8]dppf, XantPhos[8]
2. Base Selection: More Than Just a Proton Scavenger

The choice of base is critical as it can be a direct or indirect source of hydrides.

  • Expert Insight: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination to generate palladium hydride species, especially at elevated temperatures. While necessary for some transformations like the Buchwald-Hartwig amination, they can be problematic. Weaker inorganic bases are often a better choice to minimize dehalogenation.

Base TypePotential for DehalogenationRecommendations & Rationale
Alkoxides (NaOtBu, KOtBu) HighProne to β-hydride elimination. Use with caution and at the lowest effective temperature.
Carbonates (K₂CO₃, Cs₂CO₃) Moderate to LowGenerally a safer choice. Cesium carbonate's solubility can be advantageous.[1]
Phosphates (K₃PO₄) LowOften an excellent choice for Suzuki couplings, providing a good balance of basicity without being a significant hydride source.[1]
3. Solvent Choice: Avoiding Unwanted Reactivity

The solvent not only dissolves the reactants but can also participate in the reaction.

  • Expert Insight: Alcoholic solvents (e.g., methanol, ethanol) can be oxidized by the palladium complex to generate hydride species.[2][3][9] Aprotic solvents are generally preferred to minimize this source of hydrides.

Solvent TypePotential for DehalogenationRecommended Solvents
Protic (Alcohols) HighAvoid if dehalogenation is a significant issue.[2]
Aprotic Polar (DMF, DMAc) ModerateCan sometimes promote dehalogenation. Use with care.
Aprotic Non-Polar (Toluene, Dioxane, THF) LowGenerally the best choice to minimize solvent-derived hydrides.[1]
4. Temperature and Reaction Time: A Delicate Balance
  • Expert Insight: Higher temperatures can accelerate both the desired reaction and the dehalogenation side reaction.[10] If the desired coupling is sluggish, simply increasing the temperature might exacerbate the problem. It is often better to first optimize the catalyst system (ligand, base, solvent) to achieve a reasonable reaction rate at a moderate temperature (e.g., 80-100 °C).[1] Prolonged reaction times can also lead to increased dehalogenation as the desired product, once formed, sits in the reactive environment. Monitor the reaction progress and work it up promptly upon completion.

Issue 2: Reaction with N-Heterocyclic Halides is Problematic

N-heterocyclic compounds present unique challenges due to the potential for the heteroatom to coordinate with the palladium catalyst, inhibiting its activity.[1]

Troubleshooting Strategies
  • Use Specialized Ligands: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are often highly effective for these substrates.[1]

  • Protecting Groups: For heterocycles with an acidic N-H bond (e.g., indoles, pyrroles), consider protecting the nitrogen with a suitable group (e.g., Boc, SEM). This can prevent deprotonation and subsequent complications.[1]

  • Milder Base: A milder base can sometimes prevent unwanted side reactions involving the heterocycle.[1]

Experimental Protocols: Putting Theory into Practice

Here are two sample protocols designed to minimize dehalogenation for a generic Suzuki-Miyaura coupling.

Protocol 1: For Aryl Bromides

This protocol uses a bulky, electron-rich ligand and a phosphate base in an aprotic solvent system.

  • To a Schlenk flask or vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).[1]

  • Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2-4 mol %).[1]

  • Add the solvent system (e.g., toluene/water, 10:1 v/v).[1]

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.[1]

Protocol 2: For More Challenging Aryl Chlorides

Aryl chlorides are less reactive, often requiring a more active catalyst system and slightly higher temperatures.

  • Follow steps 1-3 from Protocol 1, using the aryl chloride as the starting material. A more active pre-catalyst (e.g., XPhos Pd G3) might be beneficial.

  • After degassing, heat the reaction to 100-110 °C.[1]

  • Due to the lower reactivity of the chloride, the reaction may require a longer time (12-24 hours). Monitor accordingly.[1]

  • Workup and purification are similar to Protocol 1.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Diagram 2: A logical troubleshooting workflow for addressing dehalogenation.

Concluding Remarks

Dehalogenation is a complex side reaction with multiple contributing factors. However, by understanding the underlying mechanisms and systematically optimizing the key reaction parameters—ligand, base, solvent, and temperature—it is possible to significantly suppress this unwanted pathway. The strategies outlined in this guide provide a robust framework for troubleshooting and improving the outcomes of your palladium-catalyzed cross-coupling reactions.

References

Validation & Comparative

A Guide to the Structural Confirmation of 6-Bromo-1H-indazol-4-ol using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and procedural overview for the structural elucidation of 6-Bromo-1H-indazol-4-ol, a heterocyclic compound of interest, utilizing the synergistic capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a senior application scientist, my focus is to not only present the 'how' but to delve into the 'why' of the experimental choices, ensuring a robust and self-validating analytical workflow.

The Imperative of Structural Integrity

This compound, with its substituted indazole core, represents a class of compounds with significant potential in medicinal chemistry. The precise arrangement of its atoms dictates its physicochemical properties and biological activity. Therefore, its definitive structural confirmation is paramount before proceeding with further studies. This guide will demonstrate how the complementary nature of NMR and MS provides a comprehensive and conclusive structural assignment.

Foundational Principles of Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR elucidates the carbon skeleton. The chemical shifts of nuclei are highly sensitive to their local electronic environment, which is influenced by the presence of electron-withdrawing or -donating groups, such as the bromo and hydroxyl substituents in our target molecule.

Mass Spectrometry (MS), on the other hand, provides the molecular weight of the compound and, through high-resolution measurements, its elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure and the connectivity of its constituent parts. The presence of a bromine atom, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), provides a distinct signature in the mass spectrum.

Experimental Design and Protocols

A meticulous experimental design is critical for obtaining high-quality, interpretable data. The following protocols are designed to be self-validating, with each step contributing to the overall confidence in the final structural assignment.

Sample Preparation
  • For NMR Spectroscopy: Accurately weigh approximately 5-10 mg of the this compound sample. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry NMR tube. The choice of DMSO-d₆ is strategic as it can solubilize a wide range of compounds and its residual solvent peak does not typically interfere with the aromatic region of interest.

  • For Mass Spectrometry: Prepare a dilute solution (approximately 1 mg/mL) of the sample in a high-purity volatile solvent like methanol or acetonitrile. This ensures efficient ionization and prevents contamination of the instrument.

NMR Data Acquisition
  • ¹H NMR Spectroscopy:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key parameters to set include an appropriate spectral width, acquisition time, and relaxation delay to ensure accurate integration.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

Mass Spectrometry Data Acquisition
  • Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules like this compound.

  • Acquire a full-scan mass spectrum in positive or negative ion mode to determine the molecular weight.

  • Perform fragmentation analysis (MS/MS) on the molecular ion peak to obtain structural information.

Data Interpretation and Structural Elucidation

The synergy of NMR and MS data is pivotal for the conclusive structural confirmation of this compound.

Analysis of NMR Spectra

The expected chemical shifts for this compound can be predicted based on the known data for related compounds, such as 6-Bromo-1H-indazole[1]. The hydroxyl group at the 4-position is expected to influence the chemical shifts of the adjacent protons and carbons.

¹H NMR (Predicted) Atom Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-3~8.1s
H-5~7.0d~1.0
H-7~7.4d~1.0
NH~13.2br s
OH~9.5br s
¹³C NMR (Predicted) Atom Chemical Shift (ppm)
C-3~135
C-3a~120
C-4~150
C-5~105
C-6~118
C-7~115
C-7a~140
Analysis of Mass Spectrum

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

Mass Spectrometry (Expected) m/z (relative to ⁷⁹Br) m/z (relative to ⁸¹Br) Interpretation
Molecular Ion211.96213.96[M]+ and [M+2]+
FragmentationVariousVariousLoss of CO, HBr, etc.

The presence of molecular ion peaks at m/z 211.96 and 213.96 in a roughly 1:1 intensity ratio would be a strong indicator of a monobrominated compound.

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and the predicted fragmentation of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Confirmation Sample This compound NMR_Sample Dissolve in DMSO-d6 Sample->NMR_Sample MS_Sample Dissolve in MeOH/ACN Sample->MS_Sample NMR_Acq 1H & 13C NMR NMR_Sample->NMR_Acq MS_Acq ESI-MS & MS/MS MS_Sample->MS_Acq NMR_Data Chemical Shifts Coupling Constants NMR_Acq->NMR_Data MS_Data Molecular Weight Isotopic Pattern Fragmentation MS_Acq->MS_Data Confirmation Structural Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Experimental workflow for the structural confirmation of this compound.

fragmentation_pathway M [C7H5BrN2O]+. m/z = 212/214 F1 [C6H5BrN2]+. m/z = 184/186 M->F1 - CO F2 [C7H4N2O]+. M->F2 - Br. F3 [C6H4N2]+. F1->F3 - HBr

Caption: Predicted mass spectrometry fragmentation pathway of this compound.

Comparative Analysis: The Power of a Combined Approach

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, their combined application offers a level of certainty that is unmatched.

  • NMR and MS vs. NMR Alone: While NMR provides the detailed connectivity of the atoms, it does not directly yield the molecular weight. MS provides this crucial piece of information, confirming the elemental composition suggested by the NMR data.

  • NMR and MS vs. MS Alone: Mass spectrometry can sometimes struggle to differentiate between isomers. NMR, with its sensitivity to the local environment of each nucleus, can readily distinguish between positional isomers.

  • Comparison with Other Techniques:

    • Infrared (IR) Spectroscopy: IR can identify the presence of functional groups (e.g., -OH, -NH), but it does not provide the detailed atomic connectivity that NMR does.

    • X-ray Crystallography: While considered the gold standard for structural elucidation, it requires a suitable single crystal, which can be challenging to obtain. NMR and MS are applicable to a wider range of sample forms, including oils and amorphous solids.

Conclusion

The structural confirmation of this compound is a critical step in its development as a potential pharmaceutical agent. The integrated use of NMR spectroscopy and mass spectrometry provides a robust, reliable, and comprehensive approach to this challenge. By carefully acquiring and interpreting the data from both techniques, researchers can have a high degree of confidence in the assigned structure, paving the way for further investigation into its biological properties.

References

A Comparative Guide to the Synthetic Routes of 6-Bromo-1-methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Bromo-1-methyl-1H-indazol-4-amine in Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active agents.[1] The specific derivative, 6-Bromo-1-methyl-1H-indazol-4-amine, has emerged as a highly valuable building block, particularly in the synthesis of kinase inhibitors for targeted cancer therapies.[2] Its structure, featuring a bromine atom at the 6-position, a methyl group at the N1 position, and an amine at the 4-position, offers a trifecta of functional handles for molecular elaboration. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties, while the 4-amino group provides a site for acylation, sulfonylation, and other modifications to fine-tune the compound's properties.[2]

Comparative Overview of Synthetic Pathways

The two primary retrosynthetic strategies considered are a "late-stage N-methylation" pathway and an "early-stage N-methylation" pathway. The choice between these routes hinges on factors such as the availability of starting materials, regioselectivity control at critical steps, and overall process efficiency.

Parameter Pathway A: Late-Stage N-Methylation Pathway B: Early-Stage N-Methylation
Starting Material 4-Bromo-2-methyl-6-nitroaniline6-Bromo-1H-indazole
Number of Steps 33
Key Challenge Regioselective N-methylation of the final amino-indazoleRegioselective nitration of the N-methylated indazole
Potential Advantages Direct construction of the substituted benzene ring.Use of a commercially available starting material.
Potential Disadvantages Final methylation step can lead to a mixture of isomers (N1, N2, and exocyclic amine).Nitration can yield a mixture of positional isomers.
Estimated Overall Yield ModerateModerate to Low

Pathway A: Late-Stage N-Methylation

This synthetic approach commences with a pre-functionalized aniline derivative, establishing the bromine and nitro group positions early on. The core indazole ring is then constructed, followed by reduction and a final N-methylation step.

Logical Workflow for Pathway A

Pathway_A start 4-Bromo-2-methyl-6-nitroaniline step1 Step 1: Indazole Formation (Diazotization & Cyclization) start->step1 intermediate1 6-Bromo-4-nitro-1H-indazole step1->intermediate1 NaNO₂, Acetic Acid step2 Step 2: Nitro Reduction intermediate1->step2 intermediate2 6-Bromo-1H-indazol-4-amine step2->intermediate2 SnCl₂·2H₂O, Ethanol step3 Step 3: N-Methylation intermediate2->step3 product 6-Bromo-1-methyl-1H-indazol-4-amine step3->product CH₃I, Base

Pathway A: Late-Stage N-Methylation Workflow.
Expertise & Experience: Rationale Behind Experimental Choices

The cornerstone of this pathway is the Jacobson-Hugershoff reaction, a classic method for indazole synthesis from o-toluidines. The diazotization of the aniline followed by intramolecular cyclization is a robust and well-established transformation.[4] The choice of stannous chloride (SnCl₂) for the nitro reduction is a common and effective method that is generally chemoselective, preserving the bromine substituent.[5]

The most significant challenge in this route is the final N-methylation step. The methylation of an amino-indazole can result in a mixture of N1 and N2 isomers, as well as potential methylation on the exocyclic amino group.[4] This necessitates careful optimization of reaction conditions (e.g., choice of base, solvent, and methylating agent) and likely involves a challenging purification process to isolate the desired N1-methylated product.

Experimental Protocol for Pathway A

Step 1: Synthesis of 6-Bromo-4-nitro-1H-indazole

This procedure is adapted from the synthesis of nitroindazoles from 2-methyl-nitroanilines.[4]

  • To a solution of 4-bromo-2-methyl-6-nitroaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (2.0 eq).

  • Heat the mixture to 70-100°C.

  • Add sodium nitrite (1.25 eq) portion-wise while maintaining the temperature.

  • After the addition is complete, stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice water.

  • Filter the precipitate, wash with water, and purify by recrystallization or column chromatography.

Step 2: Synthesis of 6-Bromo-1H-indazol-4-amine

This protocol uses tin(II) chloride for the reduction of the nitro group.[5]

  • In a round-bottom flask, suspend 6-bromo-4-nitro-1H-indazole (1.0 eq) and tin(II) chloride dihydrate (5.0 eq) in ethanol.

  • Add concentrated hydrochloric acid and stir the mixture at room temperature.

  • Heat the reaction mixture to 60-70°C for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture in an ice bath and carefully neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (>8).

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine

This is a general procedure for N-methylation and requires optimization for this specific substrate.[4]

  • To a solution of 6-bromo-1H-indazol-4-amine (1.0 eq) in a suitable solvent such as DMF or THF, add a base (e.g., NaH, K₂CO₃) (1.1-1.5 eq) at 0°C.

  • Stir the mixture for a short period.

  • Add methyl iodide (1.1-1.5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, concentrate, and purify by column chromatography to separate the isomers.

Pathway B: Early-Stage N-Methylation

This approach begins with the commercially available 6-bromo-1H-indazole. The N-methylation is performed early in the sequence, followed by regioselective nitration at the C4 position and a final reduction of the nitro group.

Logical Workflow for Pathway B

Pathway_B start 6-Bromo-1H-indazole step1 Step 1: N-Methylation start->step1 intermediate1 6-Bromo-1-methyl-1H-indazole step1->intermediate1 CH₃I, NaH, THF step2 Step 2: Nitration intermediate1->step2 intermediate2 6-Bromo-1-methyl-4-nitro-1H-indazole step2->intermediate2 Fuming HNO₃, H₂SO₄ step3 Step 3: Nitro Reduction intermediate2->step3 product 6-Bromo-1-methyl-1H-indazol-4-amine step3->product Pd/C, H₂

Pathway B: Early-Stage N-Methylation Workflow.
Expertise & Experience: Rationale Behind Experimental Choices

The N-methylation of 6-bromo-1H-indazole using a strong base like sodium hydride (NaH) in an aprotic solvent like THF is known to favor alkylation at the N1 position, which is generally the thermodynamically more stable isomer.[3][6] This provides a reliable method to obtain the desired N1-methylated intermediate.

The critical step in this pathway is the regioselective nitration of 6-bromo-1-methyl-1H-indazole. The directing effects of the existing substituents (the bromine at C6 and the pyrazole ring) are expected to favor nitration at the C4 position. However, there is a risk of obtaining other isomers (e.g., nitration at C5 or C7), which would complicate the purification. The final reduction of the nitro group via catalytic hydrogenation is a clean and high-yielding transformation.[3]

Experimental Protocol for Pathway B

Step 1: Synthesis of 6-Bromo-1-methyl-1H-indazole

This procedure outlines the N-methylation of 6-bromo-1H-indazole.[3]

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0°C, add a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0°C and add methyl iodide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 6-Bromo-1-methyl-4-nitro-1H-indazole

This step involves the electrophilic nitration of the N-methylated indazole.[3]

  • To a stirred solution of concentrated sulfuric acid at 0°C, add 6-bromo-1-methyl-1H-indazole (1.0 eq) portion-wise, maintaining the temperature below 5°C.

  • To this solution, add fuming nitric acid (1.1 eq) dropwise at 0°C.

  • Stir the reaction mixture at 0°C for 1-2 hours.

  • Upon completion (monitored by TLC), pour the reaction mixture slowly onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. (Expected Yield: 50-60%)[3]

Step 3: Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine

The final step is the reduction of the nitro group.[3]

  • To a solution of 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 eq) in ethanol in a hydrogenation vessel, add 10% Pd/C (10 mol %).

  • Purge the vessel with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 4-6 hours.

  • Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. If necessary, purify the product by recrystallization or column chromatography.

Conclusion and Recommendation

Both pathways present viable, albeit challenging, routes to 6-Bromo-1-methyl-1H-indazol-4-amine.

Pathway A (Late-Stage N-Methylation) offers the advantage of building the core structure with the nitro and bromo groups in their final positions. However, the critical final N-methylation step poses a significant risk of producing a mixture of isomers that could be difficult to separate, potentially leading to a lower overall yield of the desired product.

Pathway B (Early-Stage N-Methylation) benefits from a more controlled initial N-methylation on the commercially available 6-bromo-1H-indazole. The success of this route is heavily dependent on the regioselectivity of the subsequent nitration step. While nitration at the C4 position is anticipated, the formation of other isomers could diminish the yield.[4]

For the development of a scalable and reliable synthesis, Pathway B is likely the more promising approach . The initial N-methylation is generally high-yielding and selective for the desired N1 isomer. The subsequent nitration, while a critical step, is more amenable to optimization and control compared to the multi-product N-methylation of the final amino-indazole in Pathway A. Small-scale exploratory work to confirm the regioselectivity of the nitration of 6-bromo-1-methyl-1H-indazole would be a prudent first step for any research group embarking on the synthesis of this important intermediate.

References

The Indazole Scaffold: A Comparative Guide to the Biological Activity of 6-Bromo-1H-indazol-4-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – The indazole nucleus stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This versatile heterocyclic scaffold is at the heart of several FDA-approved drugs, particularly in oncology, such as the kinase inhibitors Pazopanib and Axitinib.[1] The adaptability of the indazole ring for chemical modification allows for the generation of a vast library of derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

This guide offers a detailed comparison of the anticipated biological activity of 6-Bromo-1H-indazol-4-ol against a backdrop of structurally related indazole analogs with established biological profiles. While direct experimental data for this compound is not extensively available in public literature, a robust comparative analysis can be constructed based on well-established structure-activity relationships (SAR) for this class of compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of indazole derivatives.

Understanding the Indazole Core and the Influence of Substituents

The biological activity of indazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form in many biologically active molecules.[2] Key positions for substitution that significantly modulate activity include the C3, C4, C5, C6, and N1 positions.

The subject of this guide, This compound , possesses two key substituents: a bromine atom at the 6-position and a hydroxyl group at the 4-position.

  • Bromine at C6: Halogenation, particularly at the C6 position, is a common strategy in the design of indazole-based inhibitors. The bromine atom is a lipophilic, electron-withdrawing group that can enhance binding affinity to target proteins through halogen bonding and by influencing the overall electronic properties of the molecule. The presence of a bromo group at the C6 position is a feature in several potent kinase inhibitors.[4]

  • Hydroxyl Group at C4: The introduction of a hydroxyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. It can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions within the active site of a target protein. Furthermore, a phenolic hydroxyl group can serve as a handle for further derivatization.

Comparative Biological Activity of Indazole Analogs

To contextualize the potential activity of this compound, it is instructive to examine the biological data of analogous compounds where the C4 and C6 positions are varied. The following table summarizes the in vitro antiproliferative activity of a selection of substituted indazole derivatives against various human cancer cell lines.

Compound IDStructureTarget/ActivityIC50 (µM)Cell LineReference
1 N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamideAntiproliferative4.21A2780 (ovarian)[5]
2 N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamideAntiproliferative18.6A549 (lung)[5]
3 (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazoleIntermediate for anticancer agentsNot Reported-[6]
4 N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amineAntiproliferative14.3HCT116 (colorectal)[7]
5 N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amineIDO1 expression suppressionNot Reported (activity observed)FaDu (hypopharyngeal)[8]
6 C05 (indazole-based)PLK4 Kinase Inhibition<0.0001(enzymatic assay)[9]
7 C05 (indazole-based)Antiproliferative0.979MCF-7 (breast)[9]

Table 1: Comparative in vitro biological activity of selected indazole analogs.

The data in Table 1 underscores the potent anticancer activity of various substituted indazoles. While a direct comparison to this compound is not possible without experimental data, we can infer its potential. The presence of the 6-bromo substituent is a common feature in potent indazole derivatives. The 4-hydroxyl group could potentially enhance activity by forming key hydrogen bonds with target proteins, a common feature in many kinase inhibitors. For instance, the development of potent Polo-like kinase 4 (PLK4) inhibitors has utilized the indazole scaffold, with modifications at various positions leading to compounds with nanomolar and even sub-nanomolar potency.[9][10]

Key Signaling Pathways and Experimental Workflows

Indazole derivatives are particularly prominent as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. A common target for indazole-based drugs is the vascular endothelial growth factor receptor (VEGFR) and Polo-like kinase 4 (PLK4), key players in angiogenesis and cell cycle regulation, respectively.

Below is a diagram illustrating a simplified kinase signaling pathway that can be targeted by indazole inhibitors.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling ATP -> ADP Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->Receptor Tyrosine Kinase (RTK) Cell Proliferation, Angiogenesis Cell Proliferation, Angiogenesis Downstream Signaling->Cell Proliferation, Angiogenesis

A simplified receptor tyrosine kinase signaling pathway targeted by indazole inhibitors.

The evaluation of novel indazole derivatives typically follows a standardized workflow, beginning with synthesis and culminating in in vivo efficacy studies.

Experimental_Workflow cluster_0 Compound Development A Chemical Synthesis of Indazole Analogs B In Vitro Kinase Assay (IC50 Determination) A->B C Cell-Based Assays (e.g., MTT, Cell Cycle Analysis) B->C D In Vivo Animal Models (Tumor Xenografts) C->D

A general experimental workflow for the evaluation of novel indazole-based inhibitors.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential. The following is a representative protocol for an in vitro kinase inhibition assay, a fundamental step in characterizing the potency of indazole analogs.

In Vitro Kinase Inhibition Assay (e.g., for PLK4)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

  • Enzyme and Substrate: Dilute the recombinant kinase (e.g., PLK4) and its corresponding substrate to the desired concentrations in kinase buffer.

  • ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired final concentration in kinase buffer.

  • Test Compound: Dissolve the indazole analog in 100% DMSO to create a high-concentration stock solution. Perform serial dilutions in kinase buffer to obtain a range of test concentrations.

2. Assay Procedure:

  • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of the diluted kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding 20 µL of a suitable stop solution (e.g., containing EDTA).

  • Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be achieved using various detection methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The indazole scaffold remains a highly fruitful area of research in drug discovery. While the specific biological profile of this compound awaits experimental elucidation, the analysis of its structural features in the context of known, highly active analogs suggests it is a promising candidate for investigation, particularly as a kinase inhibitor for oncology applications. The strategic placement of a bromine atom at the C6 position and a hydroxyl group at the C4 position provides a strong rationale for its potential to interact favorably with protein targets. Further synthesis and biological evaluation of this and related compounds are warranted to fully explore their therapeutic potential.

References

A Comparative Guide to Indazole Derivatives as Inhibitors of the Bacterial Cell Division Protein FtsZ

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of antimicrobial resistance necessitates a departure from conventional antibiotic targets. A highly promising, yet clinically unexploited, target is the Filamenting temperature-sensitive protein Z (FtsZ).[1] As the bacterial homolog of eukaryotic tubulin, FtsZ is the cornerstone of bacterial cytokinesis. It polymerizes at the mid-cell to form the Z-ring, a dynamic scaffold essential for recruiting the entire cell division machinery.[2][3] Inhibition of FtsZ function disrupts Z-ring formation, leading to bacterial filamentation and eventual cell death, making it an ideal target for novel therapeutics.[2][4]

Among the diverse chemical scaffolds explored for FtsZ inhibition, indazole-containing derivatives have emerged as a noteworthy class.[5] This guide provides a comparative analysis of indazole derivatives, contextualizing their performance against other prominent FtsZ inhibitors and detailing the rigorous experimental methodologies required for their evaluation.

The Mechanism: Targeting the Allosteric Interdomain Cleft

FtsZ's function is intrinsically linked to its ability to bind and hydrolyze Guanosine triphosphate (GTP), which drives the dynamic assembly and disassembly of FtsZ protofilaments.[6][7] While the GTP-binding site is a potential drug target, its structural similarity to that of human tubulin raises concerns about off-target toxicity.[3][8]

A more strategic approach, and the one employed by most potent FtsZ inhibitors, is to target an allosteric site known as the inter-domain cleft (IDC).[9][10] This cleft, located between the N-terminal GTP-binding domain and the C-terminal domain, exhibits significantly less homology to tubulin, offering a superior therapeutic window.[8][9] Indazole derivatives, like many other successful FtsZ inhibitors, are hypothesized to bind within this cleft. This binding event allosterically inhibits FtsZ's assembly dynamics, either by preventing polymerization or by hyper-stabilizing filaments, in both cases disrupting the formation of a functional Z-ring and halting cell division.[10]

FtsZ_Inhibition_Pathway cluster_0 Normal Cell Division cluster_1 Inhibition Pathway FtsZ_Monomer FtsZ Monomer Protofilament FtsZ Protofilament FtsZ_Monomer->Protofilament + GTP Polymerization Inhibited_FtsZ Inhibited FtsZ (Conformational Change) FtsZ_Monomer->Inhibited_FtsZ GTP GTP Z_Ring Functional Z-Ring Protofilament->Z_Ring Assembly Division Cell Division Z_Ring->Division Constriction Indazole Indazole Derivative Indazole->Inhibited_FtsZ Binds to Inter-domain Cleft Disrupted_Assembly Disrupted Assembly Inhibited_FtsZ->Disrupted_Assembly Prevents Polymerization Filamentation Filamentation & Cell Death Disrupted_Assembly->Filamentation

Figure 1: Mechanism of FtsZ inhibition by indazole derivatives.

Quantitative Comparison: Indazole Derivatives vs. The Field

The efficacy of FtsZ inhibitors is primarily assessed by two key metrics: their biochemical potency against the purified FtsZ protein (IC50) and their whole-cell antibacterial activity (Minimum Inhibitory Concentration, or MIC). While specific IC50 data for many indazole derivatives is not yet widely published, their antibacterial performance, particularly against Gram-positive pathogens, is promising.

A study on novel 4-bromo-1H-indazole derivatives revealed several compounds with potent activity against clinically relevant bacteria.[11] The data below compares these indazoles to other well-characterized FtsZ inhibitors from different chemical classes.

Table 1: Comparative Efficacy of Indazole Derivatives and Other FtsZ Inhibitors

Inhibitor/DerivativeChemical ClassTarget Organism(s)Antibacterial Activity (MIC in µg/mL)Reference(s)
Indazole Compound 9 4-bromo-1H-indazoleS. pyogenes (Penicillin-Susceptible)4[11]
Indazole Compound 18 4-bromo-1H-indazoleS. aureus (Penicillin-Resistant)>128 (but 256x more potent than 3-MBA)[11]
Indazole Compound 18 S. aureus (ATCC 29213)8[11]
PC190723 BenzamideS. aureus (including MRSA)0.5 - 2.0[6][12]
Berberine Derivatives Isoquinoline AlkaloidS. aureus (MRSA)2 - 8[9][12]
Berberine Derivatives E. coli32 - 128[9]
CZ74 IndoleS. aureus (MRSA), VRE2 - 4[13][14]
FtsZ-IN-9 Adamantyl-caffeoyl-anilideM. smegmatis, S. aureus10 (S. aureus)[6][10]

Analysis: The data indicates that specific indazole derivatives, such as compound 9, exhibit potent activity against Gram-positive pathogens like S. pyogenes, with an MIC comparable to or better than some established inhibitors.[11] However, the benchmark inhibitor PC190723 currently displays superior potency against S. aureus.[6] The indole derivative CZ74 also shows very strong activity against resistant Gram-positive strains.[13] Like many FtsZ inhibitors, the indazoles show weaker activity against Gram-negative bacteria, likely due to challenges in penetrating the outer membrane.

Essential Experimental Protocols for Inhibitor Validation

To ensure scientific rigor and produce reliable, comparable data, the following standardized protocols are essential for characterizing any novel FtsZ inhibitor.

Protocol 1: FtsZ GTPase Activity Assay

This assay indirectly measures FtsZ polymerization by quantifying the rate of GTP hydrolysis, a prerequisite for filament dynamics. The protocol described here is a common colorimetric method based on malachite green, which detects the release of inorganic phosphate (Pi).

Causality: The choice of a malachite green-based assay provides a robust, high-throughput method to screen for inhibitors that interfere with FtsZ's enzymatic function. The reaction is stopped at various time points to create a time course, allowing for the determination of initial reaction velocities, which is critical for accurate IC50 calculations.

GTPase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents 1. Prepare Reagents: - FtsZ Protein - Inhibitor Stock (in DMSO) - Polymerization Buffer - GTP Solution - Malachite Green Reagent setup 2. Set up Reactions: Add Buffer, FtsZ, and Inhibitor/DMSO to wells prep_reagents->setup preincubate 3. Pre-incubate: Allow inhibitor to bind to FtsZ (e.g., 10 min at 30°C) setup->preincubate start_rxn 4. Initiate Reaction: Add GTP to all wells preincubate->start_rxn incubate_time 5. Incubate: Allow reaction to proceed (e.g., 20 min at 30°C) start_rxn->incubate_time stop_rxn 6. Stop Reaction: Add Malachite Green Reagent incubate_time->stop_rxn color_dev 7. Color Development: Incubate for 20 min at room temperature stop_rxn->color_dev read_abs 8. Read Absorbance: Measure at ~650 nm color_dev->read_abs calc 9. Calculate: - % Inhibition - Plot dose-response curve - Determine IC50 read_abs->calc

Figure 2: Workflow for the FtsZ GTPase Activity Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2). Prepare serial dilutions of the indazole derivative in DMSO. The final DMSO concentration in the assay should not exceed 1-2%. Prepare a 2 mM GTP stock solution and the malachite green working reagent.[15]

  • Reaction Setup: In a 96-well plate, add 45 µL of a reaction mix containing polymerization buffer and FtsZ protein (final concentration typically 5-12 µM).

  • Inhibitor Addition: Add 1 µL of the diluted indazole derivative or DMSO (for control) to the appropriate wells. Pre-incubate for 10 minutes at 30°C to allow for inhibitor binding.

  • Initiation: Start the reaction by adding 5 µL of 2 mM GTP (final concentration 200 µM).

  • Incubation: Incubate the plate at 30°C for a fixed time (e.g., 20 minutes) during which FtsZ polymerizes and hydrolyzes GTP.

  • Detection: Stop the reaction by adding 150 µL of the malachite green reagent. This reagent will react with the inorganic phosphate released from GTP hydrolysis.

  • Data Acquisition: After a 15-20 minute color development period, measure the absorbance at ~650 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value.

Protocol 2: FtsZ Polymerization Assay by 90° Light Scattering

This assay provides direct, real-time evidence of FtsZ polymer formation. As FtsZ monomers assemble into larger protofilaments, they scatter more light. This change is monitored over time using a fluorometer.

Causality: Light scattering is chosen because it directly measures the physical phenomenon of interest—polymerization—without relying on the indirect readout of enzymatic activity. The 90° angle detection is standard for minimizing interference from the excitation source and maximizing the signal from scattered light. Pre-clearing the FtsZ by ultracentrifugation is a critical step to remove any pre-formed aggregates that would create a high background signal and obscure the GTP-dependent polymerization signal.

Light_Scattering_Workflow cluster_prep Preparation cluster_assay Assay Execution (in Fluorometer) cluster_analysis Data Analysis prep_protein 1. Prepare & Clarify FtsZ: - Purify FtsZ protein - Ultracentrifuge to remove  aggregates (critical step) prep_reagents 2. Prepare Reagents: - Polymerization Buffer - Inhibitor Stock (in DMSO) - GTP Solution prep_protein->prep_reagents setup 3. Set up Reaction: Add Buffer, clarified FtsZ, and Inhibitor/DMSO to cuvette prep_reagents->setup equilibrate 4. Equilibrate & Baseline: Place in fluorometer (30°C). Record baseline signal for 2 min. setup->equilibrate start_rxn 5. Initiate Polymerization: Add GTP and mix quickly equilibrate->start_rxn monitor 6. Monitor Signal: Record light scattering intensity (e.g., 350 nm Ex/Em) for 10-20 min start_rxn->monitor plot 7. Plot Data: Plot scattering intensity vs. time monitor->plot analyze 8. Analyze Curves: - Compare initial rates - Compare steady-state levels - Calculate % inhibition plot->analyze MIC_Assay_Workflow cluster_prep Day 1: Preparation cluster_assay Day 1: Inoculation & Incubation cluster_analysis Day 2: Data Interpretation prep_culture 1. Prepare Bacterial Inoculum: - Grow overnight culture - Dilute to 0.5 McFarland  standard (~1-2 x 10^8 CFU/mL) - Further dilute to ~5 x 10^5 CFU/mL inoculate 3. Inoculate Plate: Add standardized bacterial inoculum to all wells (except sterility control) prep_culture->inoculate prep_plate 2. Prepare 96-Well Plate: - Add growth medium (e.g., CAMHB) - Perform 2-fold serial dilution  of the inhibitor across the plate prep_plate->inoculate incubate 4. Incubate: 16-20 hours at 35-37°C inoculate->incubate read 5. Read Results: Visually inspect for turbidity incubate->read determine_mic 6. Determine MIC: The lowest concentration with no visible bacterial growth read->determine_mic

References

A Senior Application Scientist's Guide to the Structural Validation of 6-Bromo-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, from anticancer to anti-inflammatory drugs.[1][2] When synthesizing novel derivatives, particularly those like 6-bromo-indazole which serve as key synthetic intermediates, unambiguous structural validation is not merely a procedural step—it is the foundation upon which all subsequent biological and pharmacological data rests.[3][4] An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a drug development program.

This guide provides a comprehensive comparison of the primary analytical techniques used to validate the structure of 6-bromo-indazole derivatives. Moving beyond simple protocols, we will delve into the causality behind experimental choices, emphasizing an integrated, multi-technique approach that ensures the highest degree of scientific certainty.

The Integrated Workflow: A Self-Validating Approach

No single analytical technique, however powerful, should be used in isolation for the complete structural elucidation of a novel compound. True confidence is achieved by corroborating evidence from orthogonal methods. The workflow below illustrates a robust, self-validating system for structural confirmation, where the results from each technique should converge to support a single, unambiguous structure.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: In-depth & Final Confirmation cluster_2 Phase 3: Final Assessment Sample Newly Synthesized 6-Bromo-Indazole Derivative MS Mass Spectrometry (MS) (Molecular Weight & Isotopic Pattern) Sample->MS Verify Mass NMR 1D NMR Spectroscopy (¹H & ¹³C) (Core Scaffold & Connectivity) Sample->NMR Verify Framework Xray X-ray Crystallography (Absolute 3D Structure) (Gold Standard) Sample->Xray If single crystals are available Confirmation Structure Confirmed MS->Confirmation NMR_2D 2D NMR (COSY, HSQC, HMBC) (Unambiguous Assignments) NMR->NMR_2D If structure is complex or assignments are ambiguous NMR->Confirmation If structure is simple & data is clear NMR_2D->Confirmation Xray->Confirmation Investigation Inconsistent Data: Re-evaluate & Re-purify

Caption: Integrated workflow for structural validation of novel compounds.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry is the initial and most direct method to confirm the molecular weight of a synthesized compound.[3] For halogenated molecules, it offers a unique diagnostic feature: the isotopic pattern. This makes it particularly powerful for validating bromo-indazole derivatives.

Causality of Choice: The natural abundance of bromine isotopes (79Br at ~50.5% and 81Br at ~49.5%) creates a distinctive "doublet" for any bromine-containing ion fragment.[5] Observing this nearly 1:1 isotopic pattern for the molecular ion (M) and its corresponding M+2 peak is compelling evidence for the presence of a single bromine atom in the molecule.[6][7]

Data Interpretation: The Bromine Isotopic Signature

The key diagnostic feature is the presence of two peaks of almost equal intensity, separated by two mass-to-charge (m/z) units.[8][9]

G x_axis_start x_axis_end x_axis_start->x_axis_end m/z y_axis_start y_axis_end Relative Abundance M_peak [M]+ M2_peak [M+2]+ M_label Contains ⁷⁹Br (e.g., m/z 196 for C₇H₅⁷⁹BrN₂) M2_label Contains ⁸¹Br (e.g., m/z 198 for C₇H₅⁸¹BrN₂)

Caption: Characteristic M and M+2 isotopic pattern for a compound with one bromine atom.
FeatureObservation & Interpretation
Molecular Ion (M) The peak corresponding to the molecular weight of the compound calculated with the 79Br isotope. For 6-bromo-1H-indazole (C₇H₅BrN₂), this would be ~195.96 Da.
M+2 Peak A peak at two m/z units higher than the molecular ion, corresponding to the molecule containing the 81Br isotope.
Intensity Ratio The relative intensity of the M and M+2 peaks should be approximately 1:1.[5][7]
Fragmentation Fragmentation patterns can also be informative. Loss of a bromine radical (M-79 or M-81) is a common fragmentation pathway.[10]

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Preparation: Dissolve a small amount (~0.1 mg) of the purified derivative in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source. EI is a robust method for small organic molecules and often provides clear fragmentation patterns.

  • Data Acquisition: Introduce the sample into the instrument, typically via direct infusion or through a GC or LC inlet. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak and its corresponding M+2 peak.[3] Compare the observed masses and isotopic distribution with the theoretical values for the expected chemical formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

While MS confirms the molecular formula, NMR spectroscopy elucidates the carbon-hydrogen framework, providing definitive information on connectivity and the local chemical environment of each atom. For 6-bromo-indazole derivatives, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring.[3][11]

Causality of Choice: The chemical shift, integration, and coupling constants (J-coupling) in a ¹H NMR spectrum reveal precisely how many protons are present and which are adjacent to each other. ¹³C NMR complements this by showing the number and types of carbon atoms. Together, they act as a "fingerprint" for the molecule's structure.[11][12]

Data Interpretation: Expected Chemical Shifts

The following table summarizes the expected chemical shift ranges for the core 6-bromo-1H-indazole scaffold. Deviations from these ranges can indicate different substitution patterns or the presence of impurities.

NucleusAtom PositionExpected Chemical Shift (ppm) in DMSO-d₆Key Characteristics
¹H N1-H> 10 ppmBroad singlet, exchangeable with D₂O.[3]
H3~8.0 - 8.2 ppmSinglet or narrow triplet.
H7~7.8 - 8.0 ppmDoublet.
H5~7.5 - 7.7 ppmDoublet.
H4~7.2 - 7.4 ppmDoublet of doublets.[13]
¹³C Aromatic Carbons110 - 150 ppmSix distinct signals expected for the aromatic core.[3]
C6 (with Br)~115 - 120 ppmThe C-Br bond will influence this shift.
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube to a final volume of about 0.6 mL.[3] Ensure the sample is fully dissolved; sonication may be necessary.[3]

  • Instrumentation: Use a high-resolution NMR spectrometer (a 400 MHz or higher instrument is standard).[3]

  • Data Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra. For complex derivatives, 2D NMR experiments like COSY (proton-proton correlation), HSQC (one-bond carbon-proton correlation), and HMBC (long-range carbon-proton correlation) are essential for unambiguous assignment of all signals.[14]

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to piece together the molecular structure. Compare the observed data with expected values and data from similar compounds in the literature.[12][13]

X-ray Crystallography: The Unambiguous 3D Structure

Single-crystal X-ray crystallography stands as the definitive, "gold standard" method for structural determination.[15] It provides an unambiguous 3D map of the atoms in a molecule, confirming not only connectivity but also bond lengths, bond angles, and stereochemistry in the solid state.[15][16]

Causality of Choice: When NMR and MS data are ambiguous, or when absolute stereochemistry must be determined, X-ray crystallography is the only technique that provides a direct visualization of the molecular structure. Its results are considered irrefutable proof of structure, provided a high-quality crystal can be obtained.[17][18]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: This is often the most challenging step. High-quality single crystals of the derivative must be grown. Common techniques include slow evaporation from a saturated solution, vapor diffusion, or liquid-liquid diffusion.[15] A thorough screening of various solvents and solvent combinations is required.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction patterns are collected at numerous angles.[15]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using computational methods to generate an electron density map, from which atomic positions are determined and refined to yield the final structure.[15]

Comparative Analysis of Validation Techniques

TechniquePrimary InformationStrengthsLimitations
NMR Spectroscopy Atomic connectivity, chemical environmentProvides detailed structural framework; excellent for isomer differentiation; non-destructive.Requires relatively large amounts of pure sample; can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight, elemental formula, isotopic informationHigh sensitivity (requires very little sample); provides clear evidence for halogens; can be coupled to chromatography (LC-MS, GC-MS).[3]Does not provide connectivity information; isomers often cannot be distinguished.
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistryUnambiguous and definitive ("gold standard").[15][16]Requires high-quality single crystals, which can be very difficult or impossible to grow; provides solid-state structure which may differ from solution conformation.[15]

Conclusion

Validating the structure of a 6-bromo-indazole derivative is a critical process that demands a rigorous, multi-faceted analytical strategy. The process begins with Mass Spectrometry to confirm the molecular weight and the crucial bromine isotopic signature. It is followed by detailed NMR Spectroscopy to map the atomic connectivity and confirm the substitution pattern. Finally, where absolute certainty is required and suitable crystals are available, X-ray Crystallography provides the ultimate, unambiguous proof of structure. By integrating these techniques, researchers can ensure the scientific integrity of their work, building a reliable foundation for the development of novel therapeutics.

References

A Comparative Guide to the Efficacy of 6-Bromo-1H-indazole and 4-Bromo-1H-indazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogen Placement on the Indazole Scaffold

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the structural basis of numerous biologically active compounds, including several clinically approved drugs.[1][2] Its utility spans a vast range of therapeutic areas, from oncology to infectious diseases. Within this versatile framework, the strategic placement of substituents is a critical determinant of a molecule's potency, selectivity, and overall pharmacological profile.

This guide provides an in-depth, objective comparison of two key positional isomers: 6-bromo-1H-indazole and 4-bromo-1H-indazole derivatives. While seemingly minor, the shift of a single bromine atom from the 6-position to the 4-position on the indazole ring can profoundly alter a compound's interaction with biological targets. We will explore the causality behind these differences, supported by direct comparative experimental data, and discuss how these structural nuances guide the selection of the appropriate scaffold for specific therapeutic applications. This analysis is designed to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding to inform their own discovery programs.

Head-to-Head Efficacy Comparison: Inhibition of Lactoperoxidase (LPO)

Direct comparative studies that evaluate positional isomers against the same biological target are invaluable for elucidating clear structure-activity relationships (SAR). A key study by Köksal and Alim provides a direct quantitative comparison of the inhibitory efficacy of 4-bromo-1H-indazole and 6-bromo-1H-indazole against bovine milk lactoperoxidase (LPO), an essential enzyme in the innate immune system.[3]

Lactoperoxidase exerts its antimicrobial effect by catalyzing the oxidation of thiocyanate (SCN⁻) ions by hydrogen peroxide (H₂O₂), producing the potent antibacterial agent hypothiocyanite (OSCN⁻). Inhibition of this enzyme can modulate immune responses and is a target of interest for studying the effects of xenobiotics on natural defense systems.

The study revealed a significant difference in inhibitory potency between the two isomers, as detailed in the table below.

CompoundTarget EnzymeInhibition Constant (Kᵢ) in µMInhibition Type
4-Bromo-1H-indazole Bovine Milk Lactoperoxidase21.32Competitive
6-Bromo-1H-indazole Bovine Milk Lactoperoxidase139.73Competitive

Data sourced from Köksal, Z., & Alim, Z. (2020).[3]

Expert Analysis of the Causality: The nearly seven-fold increase in potency observed for the 4-bromo isomer over the 6-bromo isomer against LPO is striking. Both compounds were determined to be competitive inhibitors, indicating they likely bind to the enzyme's active site and compete with the natural substrate. This substantial difference in the inhibition constant (Kᵢ) suggests that the electronic and steric environment of the enzyme's active site is highly sensitive to the placement of the bromine substituent.

The bromine atom at the C4 position may enable a more favorable orientation or a specific halogen bonding interaction within the LPO active site that is not possible when the bromine is at the C6 position. Conversely, the C6-bromo substituent might introduce a steric clash or an unfavorable electronic interaction that weakens its binding affinity. This direct comparison underscores a critical principle in drug design: positional isomerism is not a trivial modification and can be exploited to fine-tune potency against a specific target.

Below is a diagram illustrating the LPO catalytic cycle and the principle of competitive inhibition by the bromo-indazole derivatives.

G cluster_cycle LPO Catalytic Cycle cluster_products Products cluster_inhibition Competitive Inhibition LPO_Fe3 LPO (Fe³⁺) (Resting State) Compound_I Compound I (Fe⁴⁺=O Por•⁺) LPO_Fe3->Compound_I H₂O₂ Complex LPO-Inhibitor Complex (Inactive) LPO_Fe3->Complex Binds to Active Site Compound_II Compound II (Fe⁴⁺=O Por) Compound_I->Compound_II SCN⁻ (Substrate) OSCN OSCN⁻ (Hypothiocyanite) Compound_I->OSCN Produces Compound_II->LPO_Fe3 SCN⁻ (Substrate) H2O 2H₂O Compound_II->H2O Inhibitor 4- or 6-Bromo-1H-indazole Inhibitor->Complex

Caption: LPO catalytic cycle and competitive inhibition.

Divergent Therapeutic Applications and Structure-Activity Relationships

Beyond the direct comparison against LPO, the 4-bromo and 6-bromo-1H-indazole scaffolds have been predominantly explored in distinct therapeutic areas, revealing divergent structure-activity relationship profiles.

4-Bromo-1H-indazole Derivatives: A Focus on Antibacterial Agents

The 4-bromo-1H-indazole core has been successfully utilized in the development of novel antibacterial agents. A notable series of derivatives were designed and synthesized as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ).[4] FtsZ is a crucial bacterial cytoskeletal protein, homologous to eukaryotic tubulin, that is essential for cell division. Its inhibition represents a promising strategy for developing new antibiotics, particularly against resistant strains.

In a study, several 4-bromo-1H-indazole derivatives demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] For example, specific compounds in the series exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL against Streptococcus pyogenes, showcasing significant potency.[4] The SAR for this class suggests that the 4-bromo position serves as a key anchor point for derivatization, allowing for the introduction of various side chains that can optimize interactions within the FtsZ binding pocket.

6-Bromo-1H-indazole Derivatives: A Privileged Scaffold for Kinase and IDO1 Inhibitors

In stark contrast, the 6-bromo-1H-indazole scaffold is a recurring motif in the realm of oncology and immunology, particularly in the design of protein kinase and indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.[1][5]

  • Kinase Inhibition: The 6-position of the indazole ring is frequently involved in forming critical hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases. This interaction is a hallmark of many successful kinase inhibitors. The 6-bromo substituent serves as a versatile synthetic handle, allowing for the introduction of various functional groups via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to target specific regions of the kinase active site and enhance selectivity and potency.[6][7] Derivatives of 6-bromo-1H-indazole have been investigated as inhibitors of key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Polo-like kinase 4 (PLK4).[7][8]

  • IDO1 Inhibition: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[9] By depleting tryptophan, IDO1 suppresses T-cell function and promotes an immunosuppressive tumor microenvironment. Inhibiting IDO1 is a major strategy in cancer immunotherapy. The 6-position of the indazole ring has been identified as crucial for potent IDO1 inhibition. For instance, a 6-amino group can form a key hydrogen bond with the heme propionate, anchoring the inhibitor in the active site. The 6-bromo precursor is essential for synthesizing these 6-aminoindazole derivatives.

The diagram below illustrates the central role of the IDO1 pathway in tumor immune evasion and its inhibition.

G cluster_pathway IDO1 Pathway in Tumor Microenvironment cluster_inhibition Therapeutic Intervention Tryptophan Tryptophan (Trp) IDO1 IDO1 Enzyme (Upregulated in Tumor Cells) Tryptophan->IDO1 Metabolized by TCell T-Cell Tryptophan->TCell Essential for Activation Kynurenine Kynurenine (Kyn) Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes IDO1->Kynurenine IDO1->TCell Depletes Trp Apoptosis T-Cell Apoptosis & Anergy TCell->Apoptosis Leads to Suppression Immune Suppression Treg->Suppression Inhibitor 6-Bromo-1H-Indazole Derivative (e.g., 6-amino analog) Inhibitor->IDO1 Inhibits Block

Caption: The IDO1 pathway and its inhibition by indazole derivatives.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffolds and for a key biological assay.

Protocol 1: Synthesis of 6-Bromo-1H-indazole

This protocol is based on a scalable method involving the diazotization and cyclization of 4-bromo-2-methylaniline.[5]

Materials:

  • 4-bromo-2-methylaniline

  • Chloroform (CHCl₃)

  • Acetic anhydride

  • Potassium acetate

  • Isoamyl nitrite

  • Concentrated Hydrochloric Acid (HCl)

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Heptane

Procedure:

  • Acetylation: Dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution and add acetic anhydride (1.2 eq) while maintaining the temperature below 40°C.

  • Diazotization & Cyclization: To the reaction mixture, add potassium acetate (0.15 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours.

  • Work-up: After the reaction is complete, cool the mixture to 25°C and remove the volatile components under reduced pressure.

  • Hydrolysis: Add water to the residue, followed by concentrated HCl. Heat the mixture to 50-55°C to hydrolyze the acetyl group.

  • Isolation: Cool the acidic mixture to 20°C. Adjust the pH to 11 by adding a 50% aqueous NaOH solution.

  • Purification: Evaporate the solvent from the basic mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.

Protocol 2: Synthesis of 4-Bromo-1H-indazole Derivatives (General Scheme)

The synthesis of 4-bromo-1H-indazole derivatives often starts from a substituted aniline and proceeds through cyclization, followed by derivatization.[4]

G Aniline Substituted 2-methylaniline Diazotization Diazotization Aniline->Diazotization Cyclization Intramolecular Cyclization Diazotization->Cyclization Indazole 4-Bromo-1H-indazole Cyclization->Indazole Derivatization N-alkylation or Coupling Reaction Indazole->Derivatization Final Final Derivative Derivatization->Final

Caption: General workflow for synthesizing 4-bromo-1H-indazole derivatives.

Protocol 3: Lactoperoxidase (LPO) Inhibition Assay

This protocol is a generalized method for determining enzyme inhibition based on established procedures.[10][11]

Materials:

  • 100 mM Potassium Phosphate Buffer, pH 6.0

  • Hydrogen Peroxide (H₂O₂) solution (e.g., 0.50% w/w)

  • Pyrogallol solution (e.g., 5% w/v) or ABTS solution (e.g., 0.051 M)

  • Lactoperoxidase enzyme solution

  • Test inhibitors (4- and 6-bromo-1H-indazole dissolved in DMSO)

  • Spectrophotometer and cuvettes

Procedure:

  • Reaction Mixture Preparation: In a cuvette, pipette the potassium phosphate buffer, the substrate solution (e.g., Pyrogallol or ABTS), and the H₂O₂ solution.

  • Inhibitor Addition: For test samples, add a small volume of the inhibitor stock solution at various concentrations. For the control, add the same volume of DMSO.

  • Equilibration: Mix by inversion and equilibrate the cuvette to the desired temperature (e.g., 20-25°C) in the spectrophotometer. Monitor the absorbance at the appropriate wavelength (e.g., 420 nm for pyrogallol, 405 nm for ABTS) to establish a blank rate.

  • Initiate Reaction: Add the lactoperoxidase enzyme solution to the cuvette.

  • Data Acquisition: Immediately mix by inversion and record the increase in absorbance for approximately 5 minutes.

  • Data Analysis: Calculate the initial reaction rate (ΔAbs/min) from the linear portion of the curve. Plot the percentage of inhibition versus inhibitor concentration to determine the IC₅₀. To determine the Kᵢ, perform the assay at multiple substrate and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Conclusion and Future Outlook

The comparative analysis of 6-bromo-1H-indazole and 4-bromo-1H-indazole derivatives clearly demonstrates that the positional isomerism of the bromine substituent is a critical factor that dictates therapeutic application and biological efficacy.

  • 4-Bromo-1H-indazole derivatives show significant promise as antibacterial agents, with the 4-position appearing optimal for developing inhibitors of targets like FtsZ. The potent inhibition of lactoperoxidase also suggests its potential utility in modulating specific enzymatic systems where its unique stereoelectronic properties offer a distinct advantage.

  • 6-Bromo-1H-indazole remains a dominant and strategically vital scaffold in the development of kinase and IDO1 inhibitors for oncology. The 6-position provides an ideal synthetic handle for introducing functionalities that engage with key active site residues, a well-established strategy in modern drug design.

For drug discovery professionals, the choice between these two scaffolds is not arbitrary but a data-driven decision based on the target class. If the goal is to develop a novel antibacterial, the 4-bromo-indazole scaffold presents a validated starting point. Conversely, for kinase or IDO1 inhibitor programs, the 6-bromo-indazole scaffold offers a proven and versatile platform. Future research should focus on expanding direct, head-to-head comparisons of these isomers against a wider panel of biological targets to further map the subtle yet powerful influence of halogen placement on the indazole core.

References

A Comparative Guide to the In-Vitro Antibacterial Activity of Novel Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action.[1] In this landscape, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, with the indazole scaffold being recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[2][3][4] This guide provides a comparative analysis of the in-vitro antibacterial activity of recently developed indazole derivatives, offering experimental insights and methodologies for researchers in drug discovery.

Indazole, a bicyclic molecule composed of a benzene ring fused to a pyrazole ring, and its derivatives exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, antitumor, and potent antimicrobial activities.[2][3][4] Their promise as antibacterial agents is largely attributed to their ability to target essential bacterial enzymes that are distinct from those in mammalian cells, offering a potential window for selective toxicity.[1][5]

Comparative Efficacy of Novel Indazole Derivatives

The antibacterial potency of indazole derivatives is highly dependent on the nature and position of substituents on the core scaffold. Recent studies have explored a variety of modifications to enhance efficacy against both Gram-positive and Gram-negative pathogens, including multi-drug resistant (MDR) strains.[5] Below is a comparative summary of the activity of several promising candidates.

Derivative Class/CompoundTarget OrganismsReported Activity (MIC/Zone of Inhibition)Key Structural FeaturesReference
Indazole-Benzimidazole Hybrids S. aureus, B. cereus (Gram+), S. enteritidis (Gram-)MIC: 3.90 µg/mLAlkyl chain linker between indazole and benzimidazole rings.[6]
Sulfonamide-Indazoles B. cereus, S. aureus (Gram+), E. coli, P. aeruginosa (Gram-)MIC: 3.1 - 6.2 µg/mLSulfonamide moiety, which is known to mimic p-aminobenzoic acid (PABA).[7]
Substituted 1H-Indazoles (I5, I9, I13) B. subtilis, S. aureus (Gram+), E. coli, P. aeruginosa, S. typhi (Gram-)MIC: 50 µg/mLSubstitutions at the 5th and 6th positions of the indazole ring.[8]
3-Methyl-1H-Indazole Derivative B. subtilis (Gram+), E. coli (Gram-)Showed superior zone of inhibition compared to ciprofloxacin at 300 µg/mL.Piperidine and acetyl moieties at the 1-position.[7][9]
DNA Gyrase Inhibitor Analogues Gram-positive bacteria, including MRSA and VREPotent enzymatic and antibacterial activity.Designed for optimal interaction with Arg84 and Arg144 residues of GyrB.[1][5]

This data highlights that strategic modifications, such as hybridization with other heterocyclic systems like benzimidazole or the incorporation of sulfonamide groups, can yield compounds with remarkable, broad-spectrum antibacterial activity.[6][7] Notably, several indazole series have demonstrated potent activity against challenging resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecalis (VRE).[5]

Primary Mechanism of Action: DNA Gyrase Inhibition

A significant body of evidence points to bacterial DNA gyrase as a primary target for many antibacterial indazole derivatives.[1][5][8] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it an ideal and clinically validated target for antibiotics.[1] It is responsible for introducing negative supercoils into the bacterial chromosome.

Indazole derivatives typically target the GyrB subunit, which possesses the ATPase activity required to fuel the DNA strand-passage reaction. By binding to the ATP-binding pocket of GyrB, these inhibitors prevent the enzyme from functioning, leading to a cessation of DNA replication and ultimately, bacterial cell death.[1] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit, offering a potential solution to overcome widespread fluoroquinolone resistance.[1]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell cluster_gyrase DNA Gyrase Complex DNA_Replication DNA Replication & Transcription Relaxed_DNA Relaxed DNA GyrA GyrA Subunit (Cleavage/Re-ligation) Relaxed_DNA->GyrA binds Supercoiled_DNA Negatively Supercoiled DNA Supercoiled_DNA->DNA_Replication GyrA->Supercoiled_DNA introduces supercoils GyrB GyrB Subunit (ATPase Activity) GyrB->GyrA powers ADP ADP + Pi GyrB->ADP hydrolyzes ATP ATP ATP->GyrB binds to Indazole Indazole Derivative Indazole->GyrB binds & blocks ATP binding Block INHIBITION Block->GyrB

Caption: Mechanism of Indazole derivatives targeting the GyrB subunit of DNA gyrase.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

To ensure the trustworthiness and reproducibility of antibacterial activity data, standardized protocols must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.[10][11][12] The broth microdilution method, as detailed in CLSI document M07, is a gold standard for determining the MIC of a novel compound.[13][14]

Objective: To determine the lowest concentration of an indazole derivative that visibly inhibits the growth of a specific bacterial strain.

Materials:

  • Novel indazole derivatives (stock solutions in a suitable solvent, e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum, standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Positive control (bacterial culture in broth without compound).

  • Negative control (broth only).

  • Standard antibiotic control (e.g., Ciprofloxacin, Vancomycin).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial two-fold dilution of the indazole derivative in the 96-well plate. Typically, 50 µL of CAMHB is added to wells 2 through 12. Add 100 µL of the highest compound concentration to well 1, then transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution across the plate to well 10. Discard the final 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.

  • Inoculum Preparation: Adjust the turbidity of a fresh bacterial culture to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve the final target inoculum density.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each test well is now 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Indazole Derivative Stock Solution A1 Perform 2-fold Serial Dilution of Compound in Plate P1->A1 P2 Prepare Bacterial Inoculum (0.5 McFarland Standard) A2 Add Standardized Inoculum to appropriate wells P2->A2 P3 Dispense Mueller-Hinton Broth into 96-well plate P3->A1 A1->A2 A3 Incubate Plate (37°C, 16-20h) A2->A3 D1 Visually Inspect Wells for Turbidity (Growth) A3->D1 D2 Determine Lowest Concentration with No Visible Growth D1->D2 D3 Record MIC Value D2->D3

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

Novel indazole derivatives represent a highly promising and versatile scaffold for the development of new antibacterial agents.[2] Their proven ability to inhibit essential bacterial targets like DNA gyrase, combined with demonstrated efficacy against drug-resistant strains, positions them as critical leads in the fight against antimicrobial resistance.[1][5]

Future research should focus on optimizing the structure-activity relationship to enhance potency and broaden the spectrum of activity, particularly against challenging Gram-negative pathogens. In-vivo efficacy studies in animal infection models, coupled with comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity profiling, will be crucial next steps in translating these promising in-vitro findings into clinically viable therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 6-Bromo-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling, use, and disposal of 6-Bromo-1H-indazol-4-ol. As a key intermediate in medicinal chemistry and drug development, the integrity of your research and the safety of your team are paramount. This document moves beyond generic safety data sheets to provide a framework of operational excellence, grounded in scientific principles and field-proven best practices. The protocols herein are designed to be self-validating, ensuring that safety is an integral component of your experimental workflow.

Hazard Analysis: Understanding the Molecule

This compound belongs to the family of halogenated indazoles. The core hazards are derived from the indazole ring system and the presence of a bromine atom. Safety data sheets for closely related analogs, like 6-Bromo-1H-indazole and 4-Bromo-1H-indazole, consistently classify them with the following hazards.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][3][4]

  • Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[4][5][6]

The addition of a hydroxyl (-OH) group at the 4-position introduces a phenolic character to the molecule. Phenolic compounds can have an increased potential for skin absorption and may possess corrosive properties. Therefore, preventing all routes of exposure is the primary goal.

Hazard Summary Table
Hazard ClassificationGHS CategoryDescription of Risk
Acute Toxicity, OralCategory 4Harmful if swallowed.[4][5][6]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][3][4]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1][3][4]
Specific Target Organ ToxicityCategory 3May cause respiratory tract irritation.[1][2][3]

The Core of Safety: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final line of defense. Your primary safety net is a robust system of engineering and administrative controls.

  • Engineering Control - The Chemical Fume Hood: All manipulations of this compound, especially handling of the solid powder, must be conducted inside a certified chemical fume hood.[7][8] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary route of exposure for respiratory irritants.[1][8]

  • Administrative Controls:

    • Designated Area: Designate a specific area within the lab for handling this compound. This minimizes the risk of cross-contamination.

    • Training: Ensure all personnel have been trained on the specific hazards and handling procedures outlined in this guide and the relevant Safety Data Sheets for analogous compounds.

    • Emergency Preparedness: Eyewash stations and safety showers must be located in the immediate vicinity of the handling area.[1] Ensure the pathway is unobstructed.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE is not a matter of convenience; it is a scientifically-driven choice to create a barrier between you and the chemical hazard.

PPE Specification Table
Body PartPPE ItemSpecification & Rationale
Hands Nitrile GlovesMinimum Requirement: Nitrile gloves provide good protection against incidental splashes of solvents and chemicals.[9] For extended contact or spill cleanup: Consider heavier-duty gloves like Neoprene or Silver Shield.[10] Crucial Practice: Double-gloving is recommended when handling the solid. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[11]
Eyes/Face Safety Goggles with Side ShieldsMinimum Requirement: Protects against dust particles and splashes.[5][9] Enhanced Protection: When there is a higher risk of splashing (e.g., handling larger quantities or solutions), a full face shield should be worn in addition to safety goggles.[4][12]
Body Flame-Resistant Laboratory CoatA lab coat is mandatory to protect skin and clothing from contamination.[9][13] Ensure it is fully buttoned with sleeves rolled down.
Respiratory N95 Respirator (or higher)If engineering controls fail or for spill cleanup: A NIOSH-approved N95 respirator should be used to prevent inhalation of airborne powder.[12] All respirator use must be part of a formal respiratory protection program that includes fit-testing and training.[12]
Workflow for Donning and Doffing PPE

Correct sequencing is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (Contaminated) Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: Sequential process for donning and doffing PPE to minimize exposure.

Operational Plan: Step-by-Step Handling Protocols

Adherence to a standardized procedure minimizes variability and risk.

A. Weighing the Solid Compound
  • Preparation: Don all required PPE. Ensure the analytical balance is inside a chemical fume hood or a powder containment hood. Place a weigh boat on the balance and tare.

  • Aliquotting: Carefully open the container with the this compound. Use a clean, dedicated spatula to transfer the desired amount of powder to the weigh boat.

  • Avoid Dust Generation: Perform the transfer slowly and deliberately to minimize the creation of airborne dust.[1][4]

  • Sealing: Securely close the main container immediately after aliquotting.

  • Cleanup: Use a brush to gently sweep any stray powder into a dedicated waste bag within the fume hood. Wipe the spatula and the balance surface with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth as hazardous waste.

B. Dissolving and Transferring
  • Preparation: Place a labeled flask containing the appropriate solvent on a stir plate within the fume hood.

  • Addition: Carefully add the weighed powder to the solvent. If using a weigh boat, it can be bent to create a funnel for a more controlled addition.

  • Rinsing: Rinse the weigh boat with a small amount of the solvent and add the rinsing to the flask to ensure a complete quantitative transfer.

  • Mixing: Begin stirring to facilitate dissolution.

  • Transfer: If transferring the solution, use a clean pipette or syringe.

Handling_Workflow Start Start: Don PPE FumeHood Work Inside Chemical Fume Hood Start->FumeHood Weigh Weigh Solid Compound (Minimize Dust) FumeHood->Weigh Seal Securely Seal Stock Container Weigh->Seal Dissolve Add to Solvent in Flask Weigh->Dissolve Transfer Transfer Solution (Pipette/Syringe) Dissolve->Transfer Workup Perform Reaction/ Workup Transfer->Workup Waste Segregate Halogenated Waste Workup->Waste Cleanup Decontaminate Workspace & Glassware Workup->Cleanup Waste->Cleanup Doff End: Doff PPE Cleanup->Doff

Caption: A logical workflow for handling this compound from start to finish.

Emergency and Disposal Plan

A. Spill Response
  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material to prevent it from becoming airborne.

    • Carefully sweep up the material and place it in a labeled, sealed container for hazardous waste disposal.[1]

    • Decontaminate the area with a suitable solvent and wipe clean. Dispose of all cleaning materials as hazardous waste.

  • Spill of Solution:

    • Alert personnel and evacuate the area if the spill is large or the solvent is highly volatile.

    • Wearing appropriate PPE, contain the spill with absorbent pads or sand.

    • Absorb the liquid and place the used absorbent material into a sealed container for hazardous waste.

    • Ventilate the area and decontaminate the surface.

B. Waste Disposal

The key to responsible disposal is segregation. Brominated organic compounds must not be disposed of down the drain.[14]

  • Waste Categorization: All materials contaminated with this compound (e.g., excess solid, contaminated solutions, weigh boats, gloves, pipette tips, cleaning materials) must be disposed of as "Halogenated Organic Waste" .[15]

  • Container Management:

    • Use a dedicated, clearly labeled, and sealed container for halogenated organic waste.

    • Do not overfill waste containers.

    • Store the waste container in a secondary containment bin in a designated satellite accumulation area.

  • Final Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[1][3]

This comprehensive approach ensures that from the moment you receive this compound to its final disposal, every step is governed by a protocol that prioritizes safety, scientific integrity, and environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1H-indazol-4-ol
Reactant of Route 2
Reactant of Route 2
6-Bromo-1H-indazol-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.